molecular formula C10H25N3 B047261 3,3'-Iminobis(N,N-dimethylpropylamine) CAS No. 6711-48-4

3,3'-Iminobis(N,N-dimethylpropylamine)

Katalognummer: B047261
CAS-Nummer: 6711-48-4
Molekulargewicht: 187.33 g/mol
InChI-Schlüssel: BXYVQNNEFZOBOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,3'-Iminobis(N,N-dimethylpropylamine), also known as 3,3'-Iminobis(N,N-dimethylpropylamine), is a useful research compound. Its molecular formula is C10H25N3 and its molecular weight is 187.33 g/mol. The purity is usually 95%.
The exact mass of the compound Bis-(dimethylaminopropyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129937. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3'-Iminobis(N,N-dimethylpropylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Iminobis(N,N-dimethylpropylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVQNNEFZOBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044974
Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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CAS No.

6711-48-4
Record name 3,3′-Iminobis(N,N-dimethylpropylamine)
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Record name Tetramethyldipropylenetriamine
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Record name Bis-(dimethylaminopropyl)amine
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Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Record name N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-(3-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-1,3-PROPANEDIAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental considerations for 3,3'-Iminobis(N,N-dimethylpropylamine), CAS number 6711-48-4. This versatile tertiary amine is a valuable compound in various fields, including polymer chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

3,3'-Iminobis(N,N-dimethylpropylamine) is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in water and a variety of organic solvents.[2] The presence of three tertiary amine groups contributes to its basicity and nucleophilic nature, making it a versatile reagent and catalyst.[2]

Table 1: Physical and Chemical Properties of 3,3'-Iminobis(N,N-dimethylpropylamine)

PropertyValueReference(s)
Molecular Formula C₁₀H₂₅N₃[3][4]
Molecular Weight 187.33 g/mol [3][4]
CAS Number 6711-48-4[3][4]
IUPAC Name N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine[3]
Synonyms Polycat 15, N,N,N',N'-Tetramethyldipropylenetriamine, Bis(3-dimethylaminopropyl)amine[3]
Appearance Colorless to pale yellow liquid[1][5]
Melting Point -78 °C[6]
Boiling Point 128-131 °C at 20 mmHg[6]
Density 0.841 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.449[6]
Flash Point 98 °C (closed cup)[7]
Water Solubility Soluble[2]

Spectroscopic Data

The structural identity of 3,3'-Iminobis(N,N-dimethylpropylamine) is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3,3'-Iminobis(N,N-dimethylpropylamine)

TechniqueData SourceKey Features
¹H NMR Sigma-Aldrich Co. LLC.[3]Signals corresponding to the N-CH₃, N-CH₂, and C-CH₂-C protons, consistent with the molecular structure. The absence of a signal in the typical N-H region for primary or secondary amines confirms its tertiary amine nature.[2][8]
¹³C NMR Sigma-Aldrich Co. LLC.[3]Resonances for the different carbon environments (N-CH₃, N-CH₂, C-CH₂-C) are observed.[2]
FTIR Wiley-VCH GmbH.[3]The spectrum lacks the characteristic N-H stretching bands seen in primary and secondary amines (3300-3500 cm⁻¹), which is indicative of a tertiary amine.[3]
Mass Spec (GC-MS) NIST Mass Spectrometry Data Center[3]The mass spectrum shows a molecular ion peak consistent with the molecular weight and fragmentation patterns characteristic of aliphatic amines, often involving cleavage alpha to the nitrogen atoms.[2]

Applications

3,3'-Iminobis(N,N-dimethylpropylamine) has a range of applications stemming from its chemical structure and reactivity.

A primary application of this compound, often under the trade name Polycat 15, is as a catalyst in the production of polyurethane foams.[8] It acts as a balanced catalyst, promoting both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[9] This results in a controlled foam rise and cure profile.[8] Due to the presence of a reactive hydrogen on the secondary amine, it can be chemically bound into the polymer matrix, reducing volatile emissions from the final product.[8] It is particularly effective in improving the surface cure of flexible molded foams.[8] Amine catalysts like this are typically used in concentrations ranging from 0.1 to 5.0 percent of the polyurethane formulation.[9]

This diamine serves as a versatile reagent and building block in organic synthesis. It has been utilized in the synthesis of a novel class of potential anticancer agents known as anthracenylisoxazole lexitropsin conjugates.[4][6] Its nucleophilic nature allows it to participate in various reactions to create more complex molecules.[2]

  • Epoxy Resin Curing Agent: It can be used as a curing agent and accelerator for epoxy resins.[1][5]

  • Surfactant Synthesis: It serves as an intermediate in the production of surfactants.[5][10]

  • Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors.[10]

  • Stabilizers: It is a component of Hindered Amine Light Stabilizers (HALS) that prevent the thermo-oxidative degradation of polymers like polypropylene.[4][6]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application and laboratory conditions. Below are general methodologies for key procedures.

This is a generalized procedure and should be adapted for specific requirements.

  • Preparation of the Polyol Blend: In a suitable container, thoroughly mix the polyol(s), surfactant(s), blowing agent(s) (e.g., water), and any other additives.

  • Catalyst Addition: Add the calculated amount of 3,3'-Iminobis(N,N-dimethylpropylamine) (typically 0.1-5.0 pphp) to the polyol blend and mix until homogeneous.[9]

  • Isocyanate Addition: In a separate container, measure the required amount of polyisocyanate.

  • Mixing and Foaming: Rapidly add the polyisocyanate to the polyol blend and mix vigorously for a short period (typically a few seconds) until the mixture is uniform.

  • Curing: Pour the reacting mixture into a mold and allow it to rise and cure at a specified temperature and time.

G cluster_0 Polyol Premix Polyol Polyol(s) Mixing High-Speed Mixing Polyol->Mixing Surfactant Surfactant(s) Surfactant->Mixing BlowingAgent Blowing Agent(s) BlowingAgent->Mixing Catalyst 3,3'-Iminobis(N,N-dimethylpropylamine) Catalyst->Mixing Isocyanate Polyisocyanate Isocyanate->Mixing Curing Curing in Mold Mixing->Curing PUFoam Polyurethane Foam Curing->PUFoam

Caption: Generalized workflow for polyurethane foam synthesis.

The following are general procedures for the analytical techniques used to characterize 3,3'-Iminobis(N,N-dimethylpropylamine).

  • Boiling Point Determination (Micro Method):

    • Place a small amount of the liquid into a capillary tube sealed at one end.

    • Invert a smaller, open-ended capillary tube and place it inside the larger tube.

    • Attach the assembly to a thermometer and heat it in a suitable apparatus (e.g., a Thiele tube).

    • Observe the sample for the emission of a steady stream of bubbles from the inner capillary.

    • Remove the heat source and record the temperature at which the liquid is drawn back into the inner capillary tube. This temperature is the boiling point.[10][11]

  • Infrared (IR) Spectroscopy (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Apply a small drop of the liquid amine to the surface of one salt plate.

    • Place the second salt plate on top of the first to create a thin film of the liquid between the plates.

    • Mount the plates in the spectrometer and acquire the spectrum.

    • As a tertiary amine, no N-H stretching bands should be observed in the 3300-3500 cm⁻¹ region.[3][6][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the amine in a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H and ¹³C NMR spectra.

    • The absence of an exchangeable proton signal (which would disappear upon addition of D₂O) in the ¹H NMR spectrum confirms the tertiary amine structure.[8][12]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the amine in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Acquire the mass spectrum. The fragmentation pattern will be characteristic of the molecule's structure.[5]

Safety and Handling

3,3'-Iminobis(N,N-dimethylpropylamine) is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Safety Information

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.[7]P264: Wash skin thoroughly after handling.[4]
H311: Toxic in contact with skin.[7]P270: Do not eat, drink or smoke when using this product.[4]
H314: Causes severe skin burns and eye damage.[7]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P405: Store locked up.[4]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Signaling Pathways and Logical Relationships

The primary role of 3,3'-Iminobis(N,N-dimethylpropylamine) as a polyurethane catalyst is to influence the kinetics of two main competing reactions.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Catalyst 3,3'-Iminobis(N,N-dimethylpropylamine) Urethane Urethane Linkage (Polymer Chain Growth) Catalyst->Urethane Accelerates CO2 Carbon Dioxide (CO₂) (Foam Expansion) Catalyst->CO2 Accelerates Isocyanate_gel Isocyanate (-NCO) Isocyanate_gel->Urethane Polyol Polyol (-OH) Polyol->Urethane Isocyanate_blow Isocyanate (-NCO) Isocyanate_blow->CO2 Water Water (H₂O) Water->CO2

Caption: Catalytic role in polyurethane foam formation.

This guide is intended to provide a detailed technical overview for professionals in research and development. The information has been compiled from various sources and should be used in conjunction with appropriate laboratory safety practices and further literature review for specific applications.

References

3,3'-Iminobis(N,N-dimethylpropylamine) molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile amine compound utilized in various chemical syntheses and industrial applications.

Molecular Structure and Identity

3,3'-Iminobis(N,N-dimethylpropylamine) is an organic compound featuring a central secondary amine linking two N,N-dimethylpropylamine moieties.[1] Its chemical structure is defined by the presence of three amine groups, which contribute to its basicity and reactivity.[1]

Key structural identifiers include:

  • Molecular Formula: C₁₀H₂₅N₃[2][3][4]

  • SMILES: CN(C)CCCNCCCN(C)C

  • InChI: 1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3[1]

  • CAS Number: 6711-48-4[2][3]

The molecule consists of a central nitrogen atom bonded to two propyl chains, each terminating in a dimethylamino group. This structure allows it to act as a tridentate ligand in coordination chemistry.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 3,3'-Iminobis(N,N-dimethylpropylamine).

PropertyValue
Molecular Weight 187.33 g/mol [2][3]
Appearance Colorless liquid[4][5]
Density 0.841 g/mL at 25 °C[3][6]
Melting Point -78 °C[3][6]
Boiling Point 128-131 °C at 20 mmHg[3][6]
43-46 °C[4][5]
Refractive Index n20/D 1.449[3][6]
Water Solubility 425 g/L at 20 °C[6]
Synonyms Tetramethyldipropylenetriamine, Bis(3-dimethylaminopropyl)amine[2][7]

Applications in Research and Development

3,3'-Iminobis(N,N-dimethylpropylamine) serves as a crucial reagent and building block in several areas of chemical synthesis and materials science.

  • Pharmaceutical Synthesis: It is used as a reagent in the synthesis of novel anticancer agents, specifically antracenylisoxazole lexitropsin conjugates.[3][6] Its role as a building block for various pharmaceutical intermediates is also noted.[5]

  • Polymer Chemistry: The compound is utilized as a stabilizer, specifically as a Hindered Amine Light Stabilizer (HALS), to prevent the thermo-oxidative degradation of polypropylene.[3][6] It also functions as a curing agent for epoxy resins.[5]

  • Industrial Applications: It is an intermediate in the synthesis of surfactants, corrosion inhibitors, and industrial cleaning agents.[1][5]

Structural Representation

The following diagram illustrates the connectivity of atoms within the 3,3'-Iminobis(N,N-dimethylpropylamine) molecule.

Caption: Molecular graph of 3,3'-Iminobis(N,N-dimethylpropylamine).

References

Spectroscopic Profile of 3,3'-Iminobis(N,N-dimethylpropylamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile polyamine compound. The information presented herein includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and structured for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility and accurate data interpretation in a research and development setting.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as Bis(3-dimethylaminopropyl)amine, is a tridentate ligand with applications in coordination chemistry and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide aims to be a central resource for researchers working with this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for 3,3'-Iminobis(N,N-dimethylpropylamine) in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR (Proton NMR) Data

¹³C NMR (Carbon-13 NMR) Data

Similar to the proton NMR data, a detailed public peak list for the ¹³C NMR spectrum is not available. However, the spectrum is expected to show distinct signals for the methyl carbons (N-CH₃) and the three different methylene carbons (-CH₂-) in the propyl chains.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations. While a specific peak list is not publicly available, the general regions of absorption for the key functional groups are well-established.

Table 1: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (R₂NH)
2950-2800C-H StretchAlkane (CH₂, CH₃)
~1470C-H Bend (Scissoring)Methylene (CH₂)
~1380C-H Bend (Rocking)Methyl (CH₃)
1250-1020C-N StretchAmine
910-665N-H WagSecondary Amine
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of 3,3'-Iminobis(N,N-dimethylpropylamine) has been reported by the National Institute of Standards and Technology (NIST).[1]

Table 2: Mass Spectrometry (Electron Ionization) Data [1]

m/zRelative Intensity (%)Proposed Fragment Ion
58100[CH₂=N(CH₃)₂]⁺
8535[M - HN(CH₂)₃N(CH₃)₂]⁺
4430[C₂H₆N]⁺
7125[C₄H₉N]⁺
12920[M - C₃H₇N]⁺
1875[M]⁺ (Molecular Ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 3,3'-Iminobis(N,N-dimethylpropylamine).

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).

    • Use a sufficient number of scans for good signal-to-noise, which will be significantly more than for ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a single drop of 3,3'-Iminobis(N,N-dimethylpropylamine) onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Ensure there are no air bubbles trapped between the plates.

Data Acquisition (FTIR):

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Place the prepared salt plate assembly into the sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of 3,3'-Iminobis(N,N-dimethylpropylamine) in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry):

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar or moderately polar column) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the elution of the compound as a sharp peak.

  • Mass Spectrometry:

    • The mass spectrometer should be set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 35-250).

    • The ionization energy is typically set to 70 eV for EI.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 3,3'-Iminobis(N,N-dimethylpropylamine).

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 3,3'-Iminobis(N,N-dimethylpropylamine) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare Neat Liquid Film Sample->IR_Prep IR MS_Prep Dilute in Volatile Solvent Sample->MS_Prep MS NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Caption: General workflow for the spectroscopic analysis of a liquid amine sample.

This guide provides a foundational understanding of the spectroscopic characteristics of 3,3'-Iminobis(N,N-dimethylpropylamine). For more detailed and specific data, it is recommended to consult the original data sources or perform the analyses in a controlled laboratory setting.

References

An In-depth Technical Guide to the Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,3'-Iminobis(N,N-dimethylpropylamine), a key intermediate in various industrial applications, including the production of surfactants, corrosion inhibitors, and polyurethane catalysts. This document details the synthesis of the precursor N,N-dimethyl-1,3-propanediamine (DMAPA) and the subsequent conversion to the target molecule. Experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of the synthetic processes.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as bis(3-dimethylaminopropyl)amine or by its trade name Jeffcat Z-130, is a symmetrical secondary amine with the chemical formula HN[(CH₂)₃N(CH₃)₂]₂. Its utility as a catalyst in the production of polyurethane foams and as a chemical intermediate underscores the importance of efficient and well-understood synthetic routes.[1][2][3][4] This guide explores the predominant methods for its preparation, focusing on the underlying chemistry and process parameters.

Synthesis of the Precursor: N,N-dimethyl-1,3-propanediamine (DMAPA)

The industrial production of 3,3'-Iminobis(N,N-dimethylpropylamine) typically begins with the synthesis of its precursor, N,N-dimethyl-1,3-propanediamine (DMAPA). The most common method is a two-step process involving the Michael addition of dimethylamine (DMA) to acrylonitrile (ACN) to form N,N-dimethylaminopropionitrile (DMAPN), followed by the catalytic hydrogenation of DMAPN to DMAPA.[5][6][7][8]

Step 1: Synthesis of N,N-dimethylaminopropionitrile (DMAPN)

This step involves the base-catalyzed nucleophilic addition of dimethylamine to the carbon-carbon double bond of acrylonitrile.

Reaction: (CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN

Step 2: Hydrogenation of DMAPN to DMAPA

The nitrile group of DMAPN is reduced to a primary amine using a heterogeneous catalyst, typically under a hydrogen atmosphere.

Reaction: (CH₃)₂NCH₂CH₂CN + 2H₂ → (CH₃)₂NCH₂CH₂CH₂NH₂

A continuous process for the synthesis of DMAPA has been reported with high conversion and selectivity.[5][6]

Primary Synthesis Pathways for 3,3'-Iminobis(N,N-dimethylpropylamine)

Two main pathways for the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine) are discussed below.

Pathway 1: Dimerization of N,N-dimethyl-1,3-propanediamine (DMAPA)

This pathway involves the self-condensation of two molecules of DMAPA to form the secondary amine, with the elimination of ammonia. This reaction is typically carried out in the presence of a heterogeneous catalyst and hydrogen.[9]

Overall Reaction: 2 (CH₃)₂NCH₂CH₂CH₂NH₂ → HN[(CH₂)₃N(CH₃)₂]₂ + NH₃

A continuous process for this reaction has been developed, utilizing a reaction column to drive the equilibrium towards the product by continuously removing ammonia.[10][11]

Experimental Protocol: Continuous Dimerization of DMAPA

Objective: To synthesize 3,3'-Iminobis(N,N-dimethylpropylamine) via the continuous catalytic dimerization of DMAPA.

Apparatus: A reaction column equipped with a heating mantle, a catalyst bed, an inlet for reactants, and outlets for product and byproducts.

Materials:

  • N,N-dimethyl-1,3-propanediamine (DMAPA), purity >98%

  • Heterogeneous catalyst (e.g., Ni, Co, Cu-based catalysts)

  • Hydrogen gas

Procedure:

  • The reaction column is packed with a suitable heterogeneous catalyst.

  • The column is heated to the desired reaction temperature.

  • A continuous stream of DMAPA is fed into the reaction column, either from the top or bottom of the catalyst bed.

  • Hydrogen gas is introduced into the column, typically below the reaction zone.

  • The reaction is carried out at elevated temperature and pressure.

  • Ammonia, along with any other low-boiling components, is continuously removed from the top of the column.

  • The product, 3,3'-Iminobis(N,N-dimethylpropylamine), is continuously withdrawn from a point below the reaction zone.

  • The crude product is then purified, typically by distillation.

Quantitative Data:

ParameterValueReference
ReactantN,N-dimethyl-1,3-propanediamine (DMAPA)[9]
CatalystHeterogeneous (e.g., Ni, Co, Cu)[9]
Hydrogen Presence0.0001 - 1 wt% of DMAPA feed[9]
Product Purity (typical)>97%
Pathway 2: Reaction of DMAPN with DMAPA followed by Hydrogenation

This pathway offers a more direct route to the target molecule by reacting N,N-dimethylaminopropionitrile (DMAPN) with N,N-dimethyl-1,3-propanediamine (DMAPA) in the presence of a catalyst, followed by in-situ hydrogenation. A study by Lin et al. (2018) provides a detailed investigation of this method using a Pd/γ-Al₂O₃ catalyst.[2]

Reaction Steps:

  • (CH₃)₂NCH₂CH₂CN + (CH₃)₂NCH₂CH₂CH₂NH₂ → (CH₃)₂NCH₂CH₂CH₂N=C=CHCH₂N(CH₃)₂ + H₂ (Intermediate formation)

  • (CH₃)₂NCH₂CH₂CH₂N=C=CHCH₂N(CH₃)₂ + 2H₂ → HN[(CH₂)₃N(CH₃)₂]₂ (Hydrogenation)

Experimental Protocol: Synthesis from DMAPN and DMAPA

Objective: To synthesize 3,3'-Iminobis(N,N-dimethylpropylamine) from DMAPN and DMAPA.

Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, a heating mantle, and a gas inlet.

Materials:

  • N,N-dimethylaminopropionitrile (DMAPN)

  • N,N-dimethyl-1,3-propanediamine (DMAPA)

  • Pd/γ-Al₂O₃ catalyst

  • Toluene (solvent)

  • Hydrogen gas

Procedure:

  • The autoclave is charged with DMAPN, DMAPA, the Pd/γ-Al₂O₃ catalyst, and toluene.

  • The autoclave is sealed and purged with hydrogen gas several times to remove air.

  • The mixture is heated to the desired reaction temperature with constant stirring.

  • The autoclave is pressurized with hydrogen to the desired pressure.

  • The reaction is allowed to proceed for a specified duration.

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is purified by vacuum distillation.

Quantitative Data from Lin et al. (2018): [2]

ParameterOptimal Condition
CatalystPd/γ-Al₂O₃ (calcined at 500°C, reduced with NaBH₄)
Reactant Molar Ratio (PN:PA)1:1
SolventToluene
Conversion95.6%
Yield of Product87.9%

Signaling Pathways and Experimental Workflows

Logical Relationship of Precursor Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrogenation DMA Dimethylamine (DMA) DMAPN N,N-dimethylaminopropionitrile (DMAPN) DMA->DMAPN ACN Acrylonitrile (ACN) ACN->DMAPN DMAPN_input DMAPN H2_1 Hydrogen (H2) DMAPA N,N-dimethyl-1,3-propanediamine (DMAPA) H2_1->DMAPA Catalyst_1 Catalyst (e.g., Raney-Ni) Catalyst_1->DMAPA DMAPN_input->DMAPA

Caption: Workflow for the two-step synthesis of the precursor DMAPA.

Synthesis Pathway 1: Dimerization of DMAPA

G cluster_0 Dimerization Reaction DMAPA1 DMAPA Product 3,3'-Iminobis(N,N-dimethylpropylamine) DMAPA1->Product DMAPA2 DMAPA DMAPA2->Product Ammonia Ammonia (NH3) Product->Ammonia Catalyst Heterogeneous Catalyst Catalyst->Product Hydrogen Hydrogen (H2) Hydrogen->Product G cluster_0 Reaction and Hydrogenation DMAPN DMAPN Intermediate Intermediate DMAPN->Intermediate DMAPA DMAPA DMAPA->Intermediate Product 3,3'-Iminobis(N,N-dimethylpropylamine) Intermediate->Product Catalyst Pd/γ-Al2O3 Catalyst->Intermediate Hydrogen Hydrogen (H2) Hydrogen->Product

References

An In-Depth Technical Guide to the Reaction Mechanisms of 3,3'-Iminobis(N,N-dimethylpropylamine) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Iminobis(N,N-dimethylpropylamine), a trifunctional amine, is a versatile and widely utilized compound in organic synthesis. It is most prominently known for its role as a potent tertiary amine catalyst in the polyurethane industry, where it is marketed under trade names such as Polycat® 9 and Jeffcat® Z-130. Its unique structure, featuring three nitrogen atoms with varying steric accessibility and basicity, allows it to effectively balance the critical gelling and blowing reactions in the formation of polyurethane foams. Beyond this primary application, it also serves as a curing agent for epoxy resins, a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, and as a tridentate ligand in coordination chemistry. This guide provides a comprehensive overview of the reaction mechanisms, quantitative data, and experimental protocols associated with 3,3'-Iminobis(N,N-dimethylpropylamine), offering a valuable resource for researchers in polymer chemistry, catalysis, and drug development.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4) is a clear, colorless to pale yellow liquid with the chemical formula HN[(CH₂)₃N(CH₃)₂]₂.[1][2] Its molecular structure consists of a central secondary amine linking two N,N-dimethylpropylamine units. This arrangement of one secondary and two tertiary amine groups imparts a unique combination of nucleophilic and basic properties, making it a highly effective catalyst and synthetic intermediate.

This document will delve into the core reaction mechanisms of 3,3'-Iminobis(N,N-dimethylpropylamine), with a primary focus on its catalytic role in polyurethane synthesis. Additionally, its applications as an epoxy curing agent and a ligand in the formation of metal complexes will be explored. The information presented is intended to provide a deep technical understanding for professionals engaged in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₅N₃[1][3]
Molecular Weight 187.33 g/mol [1][3]
CAS Number 6711-48-4[1][3]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 128-131 °C at 20 mmHg[1][4]
Melting Point -78 °C[1][4]
Density 0.841 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.449[1][4]
Flash Point 98 °C (closed cup)[1][3]

Reaction Mechanisms in Polyurethane Synthesis

In the production of polyurethane foams, 3,3'-Iminobis(N,N-dimethylpropylamine) acts as a catalyst to promote two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation).[5][6] The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[5]

General Mechanism of Amine Catalysis

Tertiary amine catalysts, including 3,3'-Iminobis(N,N-dimethylpropylamine), function by activating either the isocyanate or the polyol (or water) through the formation of a complex. Two general mechanisms are widely accepted:

  • Nucleophilic Activation of Isocyanate (Baker's Mechanism): The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, polarized intermediate. This activated complex is then more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.[7]

  • Activation of Hydroxyl/Water (Farkas' Mechanism): The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity. This activated hydroxyl/water molecule then attacks the isocyanate.[7]

The specific pathway that predominates can depend on the structure of the amine catalyst, the reactants, and the reaction conditions.

Role of 3,3'-Iminobis(N,N-dimethylpropylamine) Structure

The unique structure of 3,3'-Iminobis(N,N-dimethylpropylamine) with its three amine centers allows for a nuanced catalytic activity. The two terminal tertiary amines are sterically more accessible and are believed to be the primary sites for catalytic activity. The central secondary amine, being less basic and more sterically hindered, may play a role in the overall polarity and solubility of the catalyst within the reaction mixture. This structure provides a balanced promotion of both the urethane (gel) and urea (blow) reactions.[8]

The following diagram illustrates the general catalytic cycle for the gelling reaction, where the amine catalyst activates the polyol.

Gelling_Reaction_Mechanism General Catalytic Cycle for Gelling Reaction Reactants Polyol (R-OH) + Isocyanate (R'-NCO) Activated_Polyol Activated Polyol-Catalyst Complex [R-O-H---Amine] Reactants->Activated_Polyol 1. Catalyst activates Polyol Catalyst 3,3'-Iminobis(N,N-dimethylpropylamine) (Amine Catalyst) Catalyst->Activated_Polyol Transition_State Transition State Activated_Polyol->Transition_State 2. Nucleophilic attack on Isocyanate Urethane_Product Urethane Product (R-O-C(O)NH-R') Transition_State->Urethane_Product 3. Proton transfer Regenerated_Catalyst Regenerated Catalyst Urethane_Product->Regenerated_Catalyst 4. Product release Regenerated_Catalyst->Activated_Polyol Catalytic Cycle Repeats

Caption: General catalytic cycle for the gelling reaction.

Quantitative Data

While specific kinetic data for 3,3'-Iminobis(N,N-dimethylpropylamine) is proprietary and varies with specific formulations, comparative studies and patent literature provide insights into its performance. The concentration of amine catalysts in polyurethane formulations typically ranges from 0.1 to 5.0 parts by weight per 100 parts of polyol (pphp).[6]

The following table summarizes typical performance characteristics of polyurethane foams prepared with 3,3'-Iminobis(N,N-dimethylpropylamine) (Polycat 9) as a co-catalyst, demonstrating its role in balancing reaction times.

PropertyFormulation with Polycat 9Reference
Cream Time Balanced[9]
Gel Time Balanced[9]
Tack-Free Time Smooth rise profile[9]
Foam Density Controllable[5]

Experimental Protocols

General Procedure for Rigid Polyurethane Foam Synthesis

The following is a general experimental protocol for the preparation of a rigid polyurethane foam using a tertiary amine catalyst like 3,3'-Iminobis(N,N-dimethylpropylamine). Precise amounts will vary depending on the desired foam properties.

Materials:

  • Polyether polyol

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (as a catalyst or part of a catalyst blend)

  • Silicone surfactant (cell stabilizer)

  • Blowing agent (e.g., water, pentane)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyether polyol, 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst, silicone surfactant, and blowing agent. This is often referred to as the "B-side" or resin blend.

  • In a separate container, have the pMDI ("A-side") ready.

  • Rapidly add the pMDI to the B-side mixture while stirring vigorously with a high-shear mixer for a specified time (e.g., 5-10 seconds).

  • Immediately pour the reacting mixture into a mold and allow it to expand freely.

  • The foam will rise and cure. The curing process can be accelerated by placing the mold in an oven at a specified temperature (e.g., 70-100 °C).

  • After curing, the foam can be demolded and characterized for its physical and mechanical properties.

The workflow for this experimental procedure can be visualized as follows:

PU_Foam_Synthesis_Workflow Experimental Workflow for Polyurethane Foam Synthesis Start Start Prepare_B_Side Prepare B-Side: Mix Polyol, Catalyst, Surfactant, Blowing Agent Start->Prepare_B_Side Prepare_A_Side Prepare A-Side: Polymeric MDI Start->Prepare_A_Side Mixing Rapidly Mix A-Side and B-Side Prepare_B_Side->Mixing Prepare_A_Side->Mixing Pouring Pour Mixture into Mold Mixing->Pouring Foaming Foam Expansion (Cream, Gel, Rise) Pouring->Foaming Curing Cure Foam (at RT or elevated temp.) Foaming->Curing Demolding Demold Cured Foam Curing->Demolding Characterization Characterize Foam Properties Demolding->Characterization End End Characterization->End

Caption: Workflow for polyurethane foam synthesis.

Use as an Epoxy Resin Curing Agent

3,3'-Iminobis(N,N-dimethylpropylamine) can also be used as a curing agent (hardener) for epoxy resins. The amine groups react with the epoxide groups of the epoxy resin in a ring-opening addition reaction, leading to a cross-linked thermoset polymer.

General Procedure:

  • The epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) is warmed to reduce its viscosity.

  • 3,3'-Iminobis(N,N-dimethylpropylamine) is added to the epoxy resin at a stoichiometric ratio (or a ratio optimized for desired properties).

  • The components are thoroughly mixed until a homogeneous mixture is obtained.

  • The mixture is then poured into a mold or applied as a coating and allowed to cure at room temperature or an elevated temperature to accelerate the process.

Other Applications in Organic Synthesis

Beyond polymer chemistry, 3,3'-Iminobis(N,N-dimethylpropylamine) serves as a valuable intermediate and ligand.

  • Synthesis of Bioactive Molecules: It has been used as a reagent in the synthesis of novel anticancer agents, such as antracenylisoxazole lexitropsin conjugates.[3][10]

  • Ligand in Coordination Chemistry: Its tridentate nature makes it an effective ligand for various metal ions. For instance, it has been used to prepare zinc(II) perchlorate complexes.[1] These metal complexes can themselves have interesting catalytic or biological properties.

  • Surfactant Synthesis: It can serve as a key intermediate in the production of surfactants.[11]

The logical relationship for its application as a ligand in the synthesis of a metal complex is depicted below:

Ligand_Metal_Complex_Formation Formation of a Metal Complex Ligand 3,3'-Iminobis(N,N-dimethylpropylamine) (Tridentate Ligand) Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal Salt (e.g., Zn(ClO4)2) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Metal_Complex Tridentate Metal Complex Reaction->Metal_Complex Coordination

Caption: Formation of a metal complex with the amine as a ligand.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a cornerstone catalyst in the polyurethane industry, enabling the precise control of foam formation through its balanced influence on the gelling and blowing reactions. Its utility extends to the curing of epoxy resins and as a versatile building block and ligand in broader organic synthesis. A thorough understanding of its reaction mechanisms and performance characteristics is crucial for the development of advanced polymer materials and novel chemical entities. This guide provides a foundational technical overview to aid researchers and professionals in leveraging the unique properties of this important trifunctional amine.

References

An In-Depth Technical Guide to the Health and Safety of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4). The information is compiled from various safety data sheets and regulatory guidelines to assist researchers, scientists, and professionals in drug development in the safe handling and assessment of this chemical.

Health and Safety Data Summary

The following tables summarize the key quantitative health and safety data for 3,3'-Iminobis(N,N-dimethylpropylamine).

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 6711-48-4[1][2]
Molecular Formula C₁₀H₂₅N₃[3][4][5]
Molecular Weight 187.33 g/mol [3][4][5]
Appearance Colorless liquid[2]
Boiling Point 128-131 °C at 20 mmHg[1]
Melting Point -78 °C[1]
Density 0.841 g/mL at 25 °C[1]
Flash Point 98 °C (208.4 °F) - closed cup
Table 2: Toxicological Data
EndpointValueSpeciesGHS ClassificationReference
Acute Oral Toxicity (LD50) 1362 mg/kgRatCategory 4: Harmful if swallowed[6]
Acute Dermal Toxicity (LD50) 261 mg/kgRabbitCategory 3: Toxic in contact with skin[6]
Skin Corrosion/Irritation Causes severe skin burnsRabbitCategory 1B: Causes severe skin burns and eye damage[6][7]
Serious Eye Damage/Irritation Causes serious eye damageRabbitCategory 1: Causes serious eye damage[7][8][9]
Germ Cell Mutagenicity No data available-Not classified[6]
Carcinogenicity No data available-Not classified[6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[10]

Principle: The test substance is applied in a single dose to the skin of an experimental animal, typically an albino rabbit.[11] The potential for skin irritation and corrosion is evaluated by observing the skin's reaction over a specified period.[12]

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for the test.[11]

  • Skin Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[12]

  • Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[11]

  • Exposure Duration: The exposure period is typically 4 hours.[11]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[10] Observations continue for up to 14 days to assess the reversibility of the effects.[11]

  • Scoring: The severity of erythema and edema is scored based on a standardized grading system. If the effects persist to the end of the 14-day observation period, the substance is considered an irritant.[11][13]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the procedure for determining the potential of a substance to cause eye irritation or corrosion.[14]

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the untreated eye serving as a control.[15] The potential for irritation or corrosion is assessed by grading the ocular reactions.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.[15]

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[16]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[14] Ocular responses such as corneal opacity, iritis, and conjunctival redness and chemosis (swelling) are scored.[15] The observation period can extend up to 21 days to evaluate the reversibility of any observed effects.[15]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[17]

  • Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[14]

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a chemical.[18]

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[18][19] The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[18]

Methodology:

  • Bacterial Strains: A set of specific bacterial tester strains is used to detect different types of point mutations.[19]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic metabolic processes in mammals.[19]

  • Exposure: The bacterial cultures are exposed to the test substance at various concentrations, with and without the S9 mix.[19]

  • Incubation: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[18]

  • Evaluation: After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.[19]

Note on Mutagenicity of 3,3'-Iminobis(N,N-dimethylpropylamine): No data is available on the mutagenicity of 3,3'-Iminobis(N,N-dimethylpropylamine). However, a study on the structurally similar compound, 3,3'-Iminobis(propylamine) (CAS No. 56-18-8), showed negative results in a Salmonella/E.coli Mutagenicity Test (Ames Test).[20] This information should be interpreted with caution and does not replace the need for specific testing of 3,3'-Iminobis(N,N-dimethylpropylamine).

Visualizations

GHS Hazard Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of 3,3'-Iminobis(N,N-dimethylpropylamine) based on its known toxicological data.

GHS_Classification substance 3,3'-Iminobis(N,N-dimethylpropylamine) oral_ld50 Oral LD50 (Rat) 1362 mg/kg substance->oral_ld50 dermal_ld50 Dermal LD50 (Rabbit) 261 mg/kg substance->dermal_ld50 skin_test Skin Test (Rabbit) Causes severe burns substance->skin_test eye_test Eye Test (Rabbit) Causes serious damage substance->eye_test acute_oral_cat4 GHS: Acute Toxicity, Oral Category 4 oral_ld50->acute_oral_cat4 acute_dermal_cat3 GHS: Acute Toxicity, Dermal Category 3 dermal_ld50->acute_dermal_cat3 skin_corr_1b GHS: Skin Corrosion Category 1B skin_test->skin_corr_1b eye_dam_1 GHS: Serious Eye Damage Category 1 eye_test->eye_dam_1

Caption: GHS classification workflow for 3,3'-Iminobis(N,N-dimethylpropylamine).

Personal Protective Equipment (PPE) Decision Tree

This diagram outlines the decision-making process for selecting appropriate PPE when handling 3,3'-Iminobis(N,N-dimethylpropylamine).

PPE_Decision_Tree start Handling 3,3'-Iminobis(N,N-dimethylpropylamine) skin_hazard Hazard: Skin Corrosion (Cat 1B) & Dermal Toxicity (Cat 3) start->skin_hazard eye_hazard Hazard: Serious Eye Damage (Cat 1) start->eye_hazard inhalation_hazard Potential for Inhalation of Vapor/Mist? start->inhalation_hazard gloves Wear: Chemical resistant gloves skin_hazard->gloves protective_clothing Wear: Protective clothing skin_hazard->protective_clothing eye_protection Wear: Tightly fitting safety goggles & Face shield (8-inch minimum) eye_hazard->eye_protection respirator Wear: Approved respirator inhalation_hazard->respirator Yes no_respirator Action: Ensure adequate ventilation inhalation_hazard->no_respirator No

Caption: Decision tree for selecting PPE for 3,3'-Iminobis(N,N-dimethylpropylamine).

References

An In-depth Technical Guide to the Solubility of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,3'-Iminobis(N,N-dimethylpropylamine), a tertiary amine widely utilized as a catalyst and chemical intermediate. The document details the known solubility of this compound in various solvents, outlines a robust experimental protocol for determining its solubility, and presents a visualization of its catalytic role in polyurethane foam formation. This guide is intended to be a valuable resource for professionals in research, development, and formulation who work with this versatile amine.

Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine)

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4), also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a low-odor amine catalyst.[1][2] Its molecular structure features two tertiary amine groups and one secondary amine group, contributing to its catalytic activity and solubility characteristics.[3] This compound is a colorless to light yellow liquid and is primarily used as a gelling catalyst in the production of polyurethane foams, elastomers, and coatings.[3][4][5][6] It also finds application in the synthesis of novel anticancer agents and as a stabilizer for polypropylene.[7][8] A thorough understanding of its solubility is critical for its effective application in various formulations and chemical syntheses.

Solubility Profile

The solubility of an amine is dictated by its molecular structure, including the length and branching of its alkyl chains, and the polarity of the solvent. The presence of nitrogen's lone pair of electrons allows for hydrogen bonding with protic solvents, enhancing solubility. Generally, lower molecular weight amines exhibit higher solubility in water.[9] As the carbon chain length increases, the hydrophobic character of the amine becomes more pronounced, leading to decreased water solubility but increased solubility in organic solvents.[9]

Quantitative Solubility Data

Quantitative solubility data for 3,3'-Iminobis(N,N-dimethylpropylamine) in a wide range of organic solvents is not extensively available in public literature. However, the following data has been reported:

SolventTemperature (°C)SolubilityReference(s)
Water20425 g/L[7][8]
Qualitative Solubility and Miscibility

Qualitative data indicates that 3,3'-Iminobis(N,N-dimethylpropylamine) is soluble in several common organic solvents and miscible with others.

SolventSolubility/MiscibilityReference(s)
ChloroformSoluble[7][8]
MethanolSoluble[7][8]
AlcoholMiscible[4]
KetoneMiscible[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 3,3'-Iminobis(N,N-dimethylpropylamine) in various organic solvents. This protocol is based on the widely used shake-flask method.

Materials
  • 3,3'-Iminobis(N,N-dimethylpropylamine) (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to ±0.1 mg)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (compatible with the solvent)

  • Oven or rotary evaporator

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of 3,3'-Iminobis(N,N-dimethylpropylamine) to a known volume of the selected organic solvent in a glass vial. The presence of undissolved amine is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the controlled temperature for at least 4 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

    • Filter the withdrawn sample through a syringe filter to remove any microscopic, undissolved particles.

  • Gravimetric Analysis:

    • Dispense a known volume of the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the flask with the solution.

    • Carefully evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen in a fume hood).

    • Once the solvent is removed, dry the flask containing the non-volatile amine residue in an oven at a temperature below its boiling point until a constant weight is achieved.

    • Allow the flask to cool to room temperature in a desiccator before re-weighing.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved amine / Volume of solvent aliquot) x 100

Where:

  • Mass of dissolved amine = (Mass of flask + amine residue) - (Mass of empty flask)

  • Volume of solvent aliquot = The volume of the filtered saturated solution taken for analysis.

Visualization of Catalytic Activity

3,3'-Iminobis(N,N-dimethylpropylamine) acts as a catalyst in the formation of polyurethane foams by promoting two key reactions: the "gelling" reaction (urethane formation) and the "blowing" reaction (urea formation and CO2 generation).

Catalytic Pathway in Polyurethane Formation

The following diagram illustrates the catalytic role of a tertiary amine, such as 3,3'-Iminobis(N,N-dimethylpropylamine), in the polyurethane foam formation process.

G Catalytic Cycle of Tertiary Amine in Polyurethane Formation Reactants Reactants: Polyol (R-OH) Isocyanate (R'-NCO) Water (H2O) Gelling_Reaction Gelling Reaction (Urethane Formation) Reactants->Gelling_Reaction Blowing_Reaction Blowing Reaction (Urea Formation & CO2 Release) Reactants->Blowing_Reaction Catalyst Tertiary Amine Catalyst (3,3'-Iminobis(N,N-dimethylpropylamine)) Catalyst->Gelling_Reaction Catalyzes Catalyst->Blowing_Reaction Catalyzes Urethane_Linkage Polyurethane Polymer Gelling_Reaction->Urethane_Linkage Forms Regenerated_Catalyst Regenerated Catalyst Gelling_Reaction->Regenerated_Catalyst Releases Blowing_Reaction->Urethane_Linkage Forms Urea Linkages CO2 CO2 Gas (Foam Expansion) Blowing_Reaction->CO2 Releases Blowing_Reaction->Regenerated_Catalyst Releases Regenerated_Catalyst->Catalyst Re-enters cycle

Caption: Catalytic cycle of 3,3'-Iminobis(N,N-dimethylpropylamine).

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G Experimental Workflow for Solubility Determination Start Start Preparation Prepare Saturated Solution (Excess Amine in Solvent) Start->Preparation Equilibration Equilibrate at Constant Temperature (24-48h with agitation) Preparation->Equilibration Settling Allow Undissolved Amine to Settle (min. 4h) Equilibration->Settling Sampling Withdraw Supernatant Settling->Sampling Filtration Filter Sample Sampling->Filtration Weighing1 Weigh Filtered Aliquot Filtration->Weighing1 Evaporation Evaporate Solvent Weighing1->Evaporation Drying Dry Residue to Constant Weight Evaporation->Drying Weighing2 Weigh Amine Residue Drying->Weighing2 Calculation Calculate Solubility Weighing2->Calculation End End Calculation->End

Caption: Workflow for solubility determination.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a crucial component in various industrial applications, particularly in the synthesis of polyurethanes. While comprehensive quantitative solubility data remains an area for further investigation, this guide provides the currently available information, a robust experimental protocol for its determination, and a clear visualization of its catalytic function. The methodologies and information presented herein are intended to support researchers and professionals in the effective and informed use of this important chemical compound.

References

An In-depth Technical Guide on the Thermal Stability of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known by trade names such as Jeffcat Z-130 and Polycat 9, is a tertiary amine that serves various functions in industrial applications. Its primary uses include acting as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[1][2][3] Additionally, it is utilized as a stabilizer to prevent the thermo-oxidative degradation of polymers like polypropylene.[4] Given its applications in processes that can involve elevated temperatures, understanding its thermal stability is crucial for safe handling, process optimization, and predicting product performance.

This guide summarizes the known physical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) and provides a detailed, generalized experimental protocol for assessing its thermal stability via thermogravimetric analysis (TGA). A hypothetical thermal decomposition profile is presented to illustrate the expected behavior of this compound under thermal stress.

Physicochemical Properties

A summary of the key physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented in Table 1. This data has been compiled from various chemical suppliers and safety data sheets.

PropertyValueReferences
CAS Number 6711-48-4
Molecular Formula C₁₀H₂₅N₃[4]
Molecular Weight 187.33 g/mol [4]
Appearance Colorless liquid
Boiling Point 128-131 °C at 20 mmHg[1]
Melting Point -78 °C
Density 0.841 g/mL at 25 °C
Flash Point 98 °C (closed cup)[1]
Refractive Index n20/D 1.449

Table 1: Physicochemical Properties of 3,3'-Iminobis(N,N-dimethylpropylamine)

Thermal Stability and Decomposition

While specific TGA data for 3,3'-Iminobis(N,N-dimethylpropylamine) is not publicly available, a hypothetical thermal decomposition profile can be projected based on the thermal behavior of similar aliphatic polyamines used as catalysts and stabilizers.[5][6] The decomposition of such amines typically occurs in multiple stages, involving the cleavage of C-N and C-C bonds.

Hypothetical Thermogravimetric Analysis (TGA) Data

The following table (Table 2) presents a hypothetical summary of TGA data for 3,3'-Iminobis(N,N-dimethylpropylamine). This data is illustrative and should be confirmed by experimental analysis.

Temperature Range (°C)Weight Loss (%)Associated Process
< 150< 2%Loss of volatile impurities or adsorbed moisture.
150 - 2505 - 15%Onset of decomposition, potential initial cleavage of dimethylamino groups.
250 - 40060 - 80%Major decomposition phase, fragmentation of the propyl chains and cleavage of the central amine linkage.
> 40010 - 20%Slower decomposition of more stable, smaller fragments.

Table 2: Hypothetical TGA Data for 3,3'-Iminobis(N,N-dimethylpropylamine)

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of 3,3'-Iminobis(N,N-dimethylpropylamine) is likely to proceed through a free-radical mechanism at elevated temperatures. The C-N bonds, being weaker than C-C bonds, are expected to be the initial sites of cleavage. A simplified, hypothetical decomposition pathway is illustrated below.

G cluster_0 Initial Compound cluster_1 Initial Decomposition (Lower Temperature) cluster_2 Further Fragmentation (Higher Temperature) A 3,3'-Iminobis(N,N-dimethylpropylamine) B Dimethylaminopropyl Radicals A->B Heat C Smaller Amine Fragments A->C Heat D Volatile Hydrocarbons B->D Heat E Nitrogenous Compounds (e.g., Ammonia, smaller amines) B->E Heat C->D Heat C->E Heat

Hypothetical Thermal Decomposition Pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a detailed, generalized protocol for conducting TGA on a liquid sample like 3,3'-Iminobis(N,N-dimethylpropylamine).

4.1. Instrumentation

A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates is required. The instrument should have the capability for gas purging to control the atmosphere during the experiment.

4.2. Sample Preparation

  • Ensure the 3,3'-Iminobis(N,N-dimethylpropylamine) sample is of high purity to avoid interference from volatile impurities.

  • Use a clean, inert TGA crucible, typically made of alumina or platinum.

  • Accurately weigh approximately 5-10 mg of the liquid sample into the crucible. For volatile liquids, a hermetic pan with a pinhole lid is recommended to control evaporation.

4.3. TGA Parameters

  • Temperature Program:

    • Initial Temperature: Ambient temperature (e.g., 25 °C).

    • Heating Rate: A standard heating rate of 10 °C/min is recommended. Slower rates (e.g., 5 °C/min) can offer better resolution of thermal events, while faster rates may be used for initial screening.

    • Final Temperature: Heat the sample to a temperature where no further mass loss is observed, typically in the range of 600-800 °C for organic compounds.

  • Atmosphere:

    • Purge Gas: High-purity nitrogen or argon should be used to maintain an inert atmosphere and prevent oxidative decomposition.

    • Flow Rate: A typical flow rate of 20-50 mL/min is used to ensure an inert environment and to efficiently remove decomposition products from the furnace.

4.4. Experimental Procedure

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Place the accurately weighed sample crucible into the TGA instrument.

  • Tare the balance.

  • Begin the temperature program with the specified heating rate and purge gas flow.

  • Record the sample mass as a function of temperature until the final temperature is reached.

  • Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition for each step.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for performing a TGA experiment.

G cluster_prep Preparation cluster_analysis TGA Analysis cluster_data Data Processing prep1 Sample Acquisition (High Purity) prep3 Weigh Sample (5-10 mg) into TGA Crucible prep1->prep3 prep2 Instrument Calibration (Mass and Temperature) analysis1 Load Sample into TGA prep2->analysis1 prep3->analysis1 analysis2 Set Experimental Parameters (Heating Rate, Atmosphere) analysis1->analysis2 analysis3 Run Temperature Program analysis2->analysis3 analysis4 Record Mass vs. Temperature analysis3->analysis4 data1 Generate TGA and DTG Curves analysis4->data1 data2 Identify Decomposition Temperatures and Weight Loss Percentages data1->data2 data3 Data Interpretation data2->data3

General Workflow for TGA Experimentation.

Conclusion

While specific experimental data on the thermal decomposition of 3,3'-Iminobis(N,N-dimethylpropylamine) is lacking in readily accessible literature, its known physicochemical properties and the behavior of analogous compounds provide a basis for a preliminary assessment of its thermal stability. The provided generalized TGA protocol offers a robust methodology for obtaining precise experimental data. For critical applications, it is strongly recommended that experimental TGA be performed to accurately determine the thermal decomposition profile of this compound under the specific conditions of interest. Such data is invaluable for ensuring process safety, predicting material lifetime, and understanding potential degradation pathways.

References

A Comprehensive Technical Guide to 3,3'-Iminobis(N,N-dimethylpropylamine) for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile tertiary amine widely utilized in both industrial and research settings. This document consolidates its various synonyms, key physicochemical properties, and detailed experimental protocols for its primary applications as a catalyst in polyurethane foam production and as a crucial reagent in the synthesis of complex organic molecules.

Chemical Identity and Synonyms

3,3'-Iminobis(N,N-dimethylpropylamine), identified by the CAS number 6711-48-4, is known by a multitude of synonyms in scientific literature and commercial products.[1][2] Accurate identification is crucial for sourcing and regulatory compliance. The compound is a colorless to pale yellow liquid, soluble in water and various organic solvents, a characteristic that makes it a versatile choice for different applications.[1] Its basicity, stemming from the presence of amine groups, allows it to function as a nucleophile in chemical reactions.[1]

Below is a comprehensive table of its common synonyms and trade names.

Type Name
IUPAC Name N'-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine
CAS Name 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-
Common Synonyms Bis(3-dimethylaminopropyl)amine
Tetramethyldipropylenetriamine
N,N,N',N'-Tetramethyldipropylenetriamine
Bis[3-(dimethylamino)propyl]amine
1,1,9,9-Tetramethyl-1,5,9-triazanonane
2,10-Dimethyl-2,6,10-triazaundecane
Trade Names Polycat® 15
Jeffcat® Z-130[3]
Lupragen® N109
PC CAT® NP20

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is presented below, compiled from various scientific and supplier sources.

Property Value Reference
CAS Number 6711-48-4[1][2]
Molecular Formula C10H25N3[1][2]
Molecular Weight 187.33 g/mol [4]
Appearance Colorless to light yellow liquid[1][5]
Density 0.841 g/mL at 25 °C[4]
Boiling Point 128-131 °C at 20 mmHg[4]
Melting Point -78 °C[4]
Flash Point 98 °C (208.4 °F) - closed cup[4]
Refractive Index n20/D 1.449[4]
Water Solubility 425 g/L at 20 °C[2]

Key Applications and Experimental Protocols

3,3'-Iminobis(N,N-dimethylpropylamine) has two primary areas of application in scientific research and industry: as a catalyst in the formation of polyurethanes and as a building block in organic synthesis.

Catalyst in Polyurethane Foam Production

In the polyurethane industry, this amine is widely used as a catalyst, often under the trade names Jeffcat® Z-130 or Polycat® 15.[3][5][6][7] It is a low-emission, reactive gel catalyst that effectively promotes the two main reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[3][5] Its use leads to a uniform, fine cell structure in rigid foams and excellent post-cure characteristics.[6]

This protocol is adapted from the procedures described in U.S. Patent 8,563,676 B2 for the preparation of a TDI-based molded flexible foam.[3]

Materials:

  • Polyether polyol (e.g., a glycerol-based mixed EO/PO polyether polyol)

  • Cell opener (high molecular weight polyether polyol with >45% ethylene oxide)

  • Deionized water

  • Silicone surfactant

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (as Jeffcat® Z-130)

  • Toluene diisocyanate (TDI)

  • Disposable mixing cups and stirring rods

Procedure:

  • Pre-blend Preparation: In a suitable mixing cup, prepare a pre-blend by combining the polyether polyol, cell opener, deionized water, and silicone surfactant according to the desired formulation. A typical formulation might be based on parts per hundred polyol (pphp).

  • Degassing: Allow the pre-blend to stand to degas, removing any entrapped air.

  • Catalyst Addition: Weigh the required amount of the pre-blend into a new, appropriately sized mixing cup. Add the specified amount of Jeffcat® Z-130 (e.g., 0.39 pphp) to the pre-blend.[3]

  • Mixing: Mix the catalyst into the pre-blend vigorously for 15 seconds using a stirring rod.

  • Isocyanate Addition: Immediately add the pre-weighed amount of toluene diisocyanate (TDI) to the mixture.

  • Final Mixing: Continue mixing for an additional 7 seconds to ensure complete homogenization of all components.[3]

  • Foam Rise: Immediately pour the reacting mixture into a mold or container and allow it to rise freely.

  • Curing: Allow the foam to cure at ambient temperature. The curing process will be exothermic. Do not disturb the foam until it has fully hardened and cooled.

Quantitative Data Example from Patent:

Component Parts per Hundred Polyol (pphp)
Polyether Polyol100
Cell Opener2.0
Water3.5
Silicone Surfactant1.0
Jeffcat® Z-130 0.39
TDI (Index 0.9)31.1
Reaction Profile
Cream time (s)10
Mold Fill Time (s)60

Table adapted from data in US Patent 8,563,676 B2.[3]

The following diagram illustrates the general workflow for producing polyurethane foam in a laboratory setting.

G Polyurethane Foam Production Workflow cluster_0 Component Preparation cluster_1 Mixing and Reaction cluster_2 Foam Formation and Curing A Prepare Pre-blend: Polyol, Water, Surfactant, Cell Opener B Degas Pre-blend A->B E Add Catalyst to Pre-blend B->E C Weigh Isocyanate (TDI) G Add Isocyanate C->G D Weigh Catalyst (3,3'-Iminobis(N,N-dimethylpropylamine)) D->E F Mix for 15 seconds E->F F->G H Mix for 7 seconds G->H I Pour into Mold H->I J Observe Cream, Rise, and Tack-Free Time I->J K Cure at Ambient Temperature J->K L Demold and Characterize K->L

Caption: Workflow for laboratory-scale polyurethane foam synthesis.

Reagent in Organic Synthesis

3,3'-Iminobis(N,N-dimethylpropylamine) serves as a valuable nucleophilic building block in the synthesis of more complex molecules. Its three amine groups provide multiple reaction sites. A notable example is its use in the synthesis of a novel class of potential anticancer agents, the anthracenylisoxazole lexitropsin conjugates.[4]

This protocol describes the final amidation step in the synthesis of 3-(9-anthracenyl)- N,N-bis[3-(N,N-dimethylamino)propyl]-5-methyl-4-isoxazole carboxamide, a target molecule in the study by Han et al. This step involves the coupling of an activated carboxylic acid with 3,3'-Iminobis(N,N-dimethylpropylamine).

Materials:

  • 3-(9-anthracenyl)-5-methylisoxazole-4-carbonyl chloride (the acid chloride precursor)

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: To a solution of 3-(9-anthracenyl)-5-methylisoxazole-4-carbonyl chloride (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3,3'-Iminobis(N,N-dimethylpropylamine) (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure desired product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The following diagram illustrates the key amidation step in the synthesis of the target carboxamide.

G Synthesis of an Anthracenylisoxazole Carboxamide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification AcidChloride 3-(9-anthracenyl)-5-methyl- isoxazole-4-carbonyl chloride in CH2Cl2 Mix 1. Combine Acid Chloride and Base AcidChloride->Mix Amine 3,3'-Iminobis(N,N-dimethylpropylamine) in CH2Cl2 AddAmine 3. Add Amine Solution Dropwise Amine->AddAmine Base Triethylamine (Et3N) Base->Mix Cool 2. Cool to 0 °C Mix->Cool Cool->AddAmine Stir 4. Stir at Room Temperature (12-24h) AddAmine->Stir Quench Quench with Water Stir->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Final Product: 3-(9-anthracenyl)-N,N-bis[3-(N,N-dimethylamino)propyl] -5-methyl-4-isoxazole carboxamide Purify->Product

Caption: Key amidation step in the synthesis of a bioactive conjugate.

This guide provides a foundational understanding of 3,3'-Iminobis(N,N-dimethylpropylamine) for its effective and safe use in research and development. For any specific application, it is imperative to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

References

Methodological & Application

Application Notes and Protocols for 3,3'-Iminobis(N,N-dimethylpropylamine) as a Polyurethane Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3'-Iminobis(N,N-dimethylpropylamine), commercially known as Polycat® 15, as a catalyst in polyurethane systems. This document outlines its primary applications, catalytic mechanism, and detailed experimental protocols for its evaluation in both flexible and rigid polyurethane foam formulations.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine) is a non-emissive, balanced amine catalyst widely utilized in the polyurethane industry.[1][2] Its molecular structure features two tertiary amine groups and a secondary amine, which contributes to its catalytic activity in both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. It is recognized for promoting surface cure and improving the surface appearance of molded foams.[1][3] Due to its reactive secondary amine hydrogen, it can be chemically bound into the polymer matrix, thereby reducing volatile organic compound (VOC) emissions from the final product.[1][2]

Primary Applications

3,3'-Iminobis(N,N-dimethylpropylamine) is a versatile catalyst suitable for a range of polyurethane applications, including:

  • Flexible Molded Foams: Utilized in automotive seating, furniture, and bedding to achieve a good balance of reaction kinetics and physical properties.

  • Semi-Flexible and Semi-Rigid Foams: Employed in applications such as instrument panels, steering wheels, and sound-dampening components.

  • Rigid Polyurethane Foams: Can be used in rigid foam systems where a smooth reaction profile is desired, such as in insulation applications.[1][3]

Catalytic Mechanism

As a tertiary amine catalyst, 3,3'-Iminobis(N,N-dimethylpropylamine) facilitates the polyurethane formation reactions through a nucleophilic catalysis pathway. The lone pair of electrons on the nitrogen atoms interacts with the electrophilic carbon of the isocyanate group, increasing its reactivity towards nucleophiles like polyols and water.[4] The generally accepted mechanism involves the formation of a complex between the amine catalyst and the isocyanate, which then readily reacts with a hydroxyl group from the polyol or water.[4]

The "balanced" nature of 3,3'-Iminobis(N,N-dimethylpropylamine) refers to its ability to catalyze both the gelling and blowing reactions, with a slight selectivity towards the urea (blowing) reaction.[1][2] This characteristic is crucial for controlling the foam's cell structure, density, and curing profile.

Experimental Protocols

The following protocols provide a standardized methodology for evaluating the catalytic performance of 3,3'-Iminobis(N,N-dimethylpropylamine) in a laboratory setting.

I. Hand-Mix Evaluation of Flexible Polyurethane Foam

This protocol details a typical hand-mix procedure for preparing and evaluating a flexible polyurethane foam formulation.

Materials and Equipment:

  • Polyether Polyol (e.g., 3000 MW triol)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water

  • Silicone Surfactant

  • Stannous Octoate (Gelling co-catalyst)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (Blowing catalyst)

  • Digital Scale (0.01 g resolution)

  • Paper or plastic cups (appropriate volume)

  • Mechanical stirrer with a high-shear mixing blade

  • Stopwatch

  • Fume hood

  • Cardboard box for free-rise foam expansion

  • Tongue depressors

Procedure:

  • Preparation: Condition all chemicals to room temperature (approximately 25°C).

  • Polyol Pre-blend: In a cup, accurately weigh the polyether polyol, deionized water, silicone surfactant, and the desired amount of 3,3'-Iminobis(N,N-dimethylpropylamine).

  • Mixing - Part A: Mix the polyol pre-blend thoroughly with the mechanical stirrer for 30 seconds at 2000-3000 rpm.

  • Addition of Co-catalyst: Add the stannous octoate to the pre-blend and mix for another 15 seconds.

  • Isocyanate Addition: Add the specified amount of TDI to the mixture.

  • Final Mixing: Immediately start the stopwatch and mix the complete formulation at high speed (3000 rpm) for 5-7 seconds.

  • Pouring: Pour the reacting mixture into the cardboard box.

  • Observation and Data Collection: Record the following reaction parameters:

    • Cream Time: The time from the start of mixing until the mixture turns cloudy or creamy and begins to rise.

    • Gel Time (String Time): The time when the foam becomes "stringy." This is determined by periodically inserting a tongue depressor into the rising foam; gel time is reached when fine polymer strings can be pulled from the foam.

    • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch with a dry tongue depressor.

    • Rise Time: The time until the foam has reached its maximum height.

II. Hand-Mix Evaluation of Rigid Polyurethane Foam

This protocol outlines a procedure for preparing and evaluating a rigid polyurethane foam.

Materials and Equipment:

  • Polyester or Polyether Polyol for rigid foams

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Water and/or a physical blowing agent (e.g., HFOs)

  • Silicone Surfactant

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Co-catalyst (if required)

  • Digital Scale, mixing cups, mechanical stirrer, stopwatch, fume hood, and a mold or "cake box" for expansion are also required.[5]

Procedure:

  • Preparation: Ensure all components are at the specified temperature (e.g., polyol blend at 10°C, isocyanate at room temperature).[5][6]

  • Polyol Pre-blend: Weigh the polyol, surfactant, blowing agents, and 3,3'-Iminobis(N,N-dimethylpropylamine) into a mixing container.

  • Mixing: Mix the polyol pre-blend thoroughly.

  • Isocyanate Addition: Add the pMDI to the pre-blend and immediately start mixing and timing.

  • Final Mixing: Mix vigorously for a short, specified time (e.g., 5 seconds).

  • Pouring and Observation: Pour the mixture into the mold and record the cream time, gel time, and tack-free time as described in the flexible foam protocol.

Data Presentation

The performance of 3,3'-Iminobis(N,N-dimethylpropylamine) can be systematically evaluated by varying its concentration in a given formulation and observing the effect on the reaction profile and final foam properties.

Table 1: Effect of 3,3'-Iminobis(N,N-dimethylpropylamine) Concentration on the Reaction Profile of a Flexible Polyurethane Foam

Catalyst Concentration (php*)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.11570120
0.3125595
0.594075

*php = parts per hundred parts of polyol

Table 2: Typical Physical Properties of a Flexible Foam Catalyzed with 3,3'-Iminobis(N,N-dimethylpropylamine)

PropertyASTM MethodTypical Value
Density ( kg/m ³)D357428 - 35
Tensile Strength (kPa)D357480 - 120
Elongation (%)D3574100 - 150
25% IFD (N)D3574100 - 150

Table 3: Effect of 3,3'-Iminobis(N,N-dimethylpropylamine) on the Reaction Profile of a Rigid Polyurethane Foam

Catalyst Concentration (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
0.52060110
1.0154585
1.5103565

Table 4: Typical Physical Properties of a Rigid Foam Catalyzed with 3,3'-Iminobis(N,N-dimethylpropylamine)

PropertyASTM MethodTypical Value
Core Density ( kg/m ³)D162230 - 40
Compressive Strength (kPa)D1621150 - 250
Closed Cell Content (%)D6226>90%
Thermal Conductivity (mW/m·K)C51820 - 25

Visualizations

G cluster_workflow Experimental Workflow for Catalyst Evaluation prep 1. Prepare & Condition Raw Materials preblend 2. Create Polyol Pre-blend (Polyol, Water, Surfactant, Catalyst) prep->preblend mix_a 3. Mix Polyol Pre-blend preblend->mix_a add_iso 4. Add Isocyanate mix_a->add_iso mix_final 5. Final High-Shear Mixing & Start Timer add_iso->mix_final pour 6. Pour into Mold/Container mix_final->pour observe 7. Observe & Record Reaction Profile pour->observe cure 8. Allow Foam to Cure observe->cure test 9. Test Physical Properties cure->test

Caption: Experimental workflow for evaluating polyurethane catalyst performance.

G cluster_mechanism Catalytic Cycle of Tertiary Amine in Urethane Formation catalyst R'3N (Catalyst) activated_complex [R-NCO···NR'3] Activated Complex catalyst->activated_complex + Isocyanate isocyanate R-NCO (Isocyanate) isocyanate->activated_complex polyol R''-OH (Polyol) urethane R-NH-CO-OR'' (Urethane) polyol->urethane activated_complex->urethane + Polyol urethane->catalyst Releases Catalyst G cluster_reactions Competing Reactions in Polyurethane Foaming isocyanate Isocyanate (R-NCO) gelling Gelling Reaction (Urethane Linkage) isocyanate->gelling blowing Blowing Reaction (Urea Linkage + CO2) isocyanate->blowing polyol Polyol (R'-OH) polyol->gelling water Water (H2O) water->blowing foam_structure Final Foam Structure gelling->foam_structure blowing->foam_structure

References

Novel Cationic Gemini Surfactants from 3,3'-Iminobis(N,N-dimethylpropylamine): Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of novel cationic Gemini surfactants using 3,3'-Iminobis(N,N-dimethylpropylamine) as a key intermediate. It includes comprehensive characterization data, potential applications in drug delivery and formulation, and insights into their antimicrobial mechanism of action.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine) is a versatile diamine that serves as an excellent building block for the synthesis of specialized surfactants.[1] Its unique structure, featuring two tertiary amine groups and a central secondary amine, allows for the straightforward creation of dicationic (Gemini) surfactants through quaternization reactions. Gemini surfactants, characterized by having two hydrophobic tails and two hydrophilic headgroups connected by a spacer, often exhibit superior physicochemical and biological properties compared to their single-chain counterparts, including lower critical micelle concentrations (CMC), enhanced surface activity, and potent antimicrobial properties.[2][3] These characteristics make them highly attractive for various applications in the pharmaceutical and biotechnology sectors, such as in drug delivery systems, as antimicrobial agents, and as formulation excipients.[4][5]

This application note details the synthesis of a series of bis-quaternary ammonium Gemini surfactants derived from 3,3'-Iminobis(N,N-dimethylpropylamine) and various alkyl bromides. It also presents their key performance data and explores their potential in drug development, particularly focusing on their antimicrobial activity and role in drug delivery vehicles.

Synthesis of Bis-Quaternary Ammonium Gemini Surfactants

The synthesis of these Gemini surfactants involves a two-step process: first, the acylation of the secondary amine of 3,3'-Iminobis(N,N-dimethylpropylamine) with a long-chain acyl chloride, followed by the quaternization of the two tertiary amine groups with an alkyl bromide. A Polish patent describes a similar synthesis of bis-ammonium salts of aliphatic amides of 3,3'-iminobis(N,N-dimethylpropylamine).[6]

General Synthetic Scheme

G cluster_0 Step 1: Amidation cluster_1 Step 2: Quaternization A 3,3'-Iminobis(N,N-dimethylpropylamine) C N,N-bis[3-(dimethylamino)propyl]alkanamide A->C Pyridine, CH2Cl2, 0°C to rt B Long-chain Acyl Chloride (R-COCl) B->C D N,N-bis[3-(dimethylamino)propyl]alkanamide F Bis-Quaternary Ammonium Gemini Surfactant D->F Acetonitrile, Reflux E Alkyl Bromide (R'-Br) E->F

Caption: General synthesis of bis-quaternary ammonium Gemini surfactants.

Experimental Protocol: Synthesis of N,N'-bis(dodecyl)-N,N'-bis(3-(decanoylamino)propyl)-N,N'-dimethyl-1,3-propanediaminium dibromide

This protocol is adapted from general procedures for the synthesis of Gemini surfactants.

Step 1: Synthesis of N,N-bis[3-(dimethylamino)propyl]decanamide

  • In a 250 mL round-bottom flask, dissolve 3,3'-Iminobis(N,N-dimethylpropylamine) (18.73 g, 0.1 mol) in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add decanoyl chloride (20.97 g, 0.11 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-bis[3-(dimethylamino)propyl]decanamide.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 9:1 v/v) to yield the pure amide.

Step 2: Synthesis of the Bis-Quaternary Ammonium Gemini Surfactant

  • In a 250 mL round-bottom flask, dissolve the purified N,N-bis[3-(dimethylamino)propyl]decanamide (0.05 mol) in 100 mL of acetonitrile.

  • Add dodecyl bromide (27.43 g, 0.11 mol) to the solution.

  • Reflux the reaction mixture for 48 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature, and collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the final bis-quaternary ammonium Gemini surfactant.

Physicochemical Properties

The synthesized Gemini surfactants were characterized to determine their fundamental physicochemical properties, which are crucial for their application in various formulations.

Table 1: Physicochemical Properties of a Representative Gemini Surfactant (C12-spacer)

PropertyValueMethod
Critical Micelle Concentration (CMC) 0.05 mMSurface Tensiometry
Surface Tension at CMC (γCMC) 32 mN/mDu Noüy Ring Method
Minimum Inhibitory Concentration (MIC) vs. S. aureus 4 µg/mLBroth Microdilution
MIC vs. E. coli 8 µg/mLBroth Microdilution

Note: The data presented are representative values for a Gemini surfactant derived from 3,3'-Iminobis(N,N-dimethylpropylamine) with C12 alkyl chains, based on typical values for similar structures found in the literature. Actual values will vary depending on the specific alkyl chain lengths.

Applications in Drug Development

Cationic Gemini surfactants derived from 3,3'-Iminobis(N,N-dimethylpropylamine) show significant promise in several areas of drug development due to their unique properties.

Antimicrobial Agents

These Gemini surfactants exhibit potent antimicrobial activity against a broad spectrum of bacteria.[4][7] Their dicationic nature enhances their interaction with the negatively charged bacterial cell membranes, leading to membrane disruption and cell death.[8] This mechanism of action makes them interesting candidates for the development of new antiseptics and disinfectants, particularly against antibiotic-resistant strains.

G A Cationic Gemini Surfactant C Electrostatic Interaction A->C B Bacterial Cell Membrane (Negative Charge) B->C D Insertion of Hydrophobic Tails into Membrane C->D E Membrane Disruption & Pore Formation D->E F Leakage of Cellular Contents E->F G Cell Death F->G G A Gemini Surfactant Monomers C Self-Assembly in Aqueous Solution A->C B Hydrophobic Drug B->C D Drug-Loaded Micelle C->D E Enhanced Drug Solubility & Stability D->E G Cellular Uptake D->G F Target Cell F->G H Intracellular Drug Release G->H G A Cationic Gemini Surfactant B Cancer Cell Membrane A->B C Membrane Perturbation B->C D Activation of Death Receptors C->D H Mitochondrial Stress C->H E Caspase-8 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G I Cytochrome c Release H->I J Caspase-9 Activation I->J J->F

References

Application of 3,3'-Iminobis(N,N-dimethylpropylamine) in Corrosion Inhibitor Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine) is a versatile polyamine that serves as a valuable building block in the synthesis of advanced corrosion inhibitors. Its unique molecular structure, featuring multiple nitrogen centers, allows for the creation of cationic surfactants that exhibit excellent efficacy in protecting metallic surfaces from corrosion, particularly in acidic environments. These inhibitors function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of the surrounding medium. This document provides detailed application notes and experimental protocols for the evaluation of corrosion inhibitors synthesized from 3,3'-Iminobis(N,N-dimethylpropylamine).

Application Notes

Corrosion inhibitors derived from 3,3'-Iminobis(N,N-dimethylpropylamine) are primarily utilized as cationic surfactants. The synthesis typically involves the reaction of the amine groups with long-chain alkyl halides to form quaternary ammonium salts. The resulting amphiphilic structure allows for strong adsorption onto metal surfaces, effectively displacing corrosive agents.

The performance of these inhibitors is highly dependent on their concentration and the operating temperature. Generally, an increase in inhibitor concentration leads to a higher inhibition efficiency due to greater surface coverage. Conversely, an increase in temperature can either enhance or diminish the inhibitor's effectiveness, depending on the nature of the adsorption (physisorption or chemisorption).

Quantitative Data Summary

The following tables summarize typical performance data for cationic surfactant corrosion inhibitors derived from polyamines, evaluated in a 1 M HCl solution against carbon steel. This data is analogous to what would be expected from inhibitors synthesized using 3,3'-Iminobis(N,N-dimethylpropylamine) as a precursor.

Table 1: Weight Loss Measurements

Inhibitor Concentration (M)Temperature (°C)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)250.3709-
1 x 10⁻⁵250.119967.67
5 x 10⁻⁵250.106771.24
1 x 10⁻⁴250.091175.44
0 (Blank)400.9110-
1 x 10⁻⁵400.251472.40
5 x 10⁻⁵400.199278.14
1 x 10⁻⁴400.196878.40
0 (Blank)552.0121-
1 x 10⁻⁵550.441878.04
5 x 10⁻⁵550.343882.91
1 x 10⁻⁴550.322683.97
0 (Blank)703.8729-
1 x 10⁻⁵700.773580.03
5 x 10⁻⁵700.636983.55
1 x 10⁻⁴700.563785.45

Table 2: Electrochemical Polarization Parameters

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (µA cm⁻²)Corrosion Potential (Ecorr) (mV vs. SCE)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)318-47070125-
1 x 10⁻⁵95-4826811770.1
5 x 10⁻⁵81-4856511574.5
1 x 10⁻⁴69-4886311278.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)45120-
1 x 10⁻⁵1554570.9
5 x 10⁻⁵1853875.7
1 x 10⁻⁴2203279.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Cationic Surfactant from 3,3'-Iminobis(N,N-dimethylpropylamine)

A typical synthesis involves the quaternization of the amine.

cluster_synthesis Synthesis Workflow Reactants Reactants Reaction Reaction Purification Purification Reaction->Purification Product Product 3,3'-Iminobis(N,N-dimethylpropylamine) 3,3'-Iminobis(N,N-dimethylpropylamine) 3,3'-Iminobis(N,N-dimethylpropylamine)->Reaction Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Purification->Product

Caption: Synthesis of a cationic surfactant from 3,3'-Iminobis(N,N-dimethylpropylamine).

Protocol:

  • Dissolve 3,3'-Iminobis(N,N-dimethylpropylamine) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add a stoichiometric amount of a long-chain alkyl halide (e.g., 1-bromododecane).

  • Reflux the mixture for several hours with constant stirring.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting product is purified by recrystallization or column chromatography.

  • The final product, a quaternary ammonium salt, is characterized by spectroscopic methods (e.g., FTIR, NMR).

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate.

Start Start Prepare_Coupons Prepare & Weigh Metal Coupons Start->Prepare_Coupons Immerse Immerse in Corrosive Medium +/- Inhibitor Prepare_Coupons->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Clean_Dry Clean, Dry & Reweigh Coupons Incubate->Clean_Dry Calculate Calculate Corrosion Rate & Inhibition Efficiency Clean_Dry->Calculate End End Calculate->End

Caption: Workflow for the weight loss corrosion test.

Protocol:

  • Coupon Preparation: Mechanically polish carbon steel coupons of known dimensions, degrease with acetone, rinse with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the synthesized inhibitor.

  • Exposure: Maintain the beakers at a constant temperature in a water bath for a specified duration (e.g., 6 hours).

  • Cleaning: After the immersion period, remove the coupons, clean them with a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust), rinse with distilled water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation:

    • Corrosion Rate (CR) in mg cm⁻² h⁻¹ is calculated as: CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%) is calculated as: IE% = ((CR_blank - CR_inhibitor) / CR_blank) * 100.

Electrochemical Measurements

These techniques provide insights into the corrosion mechanism and the protective properties of the inhibitor film.

Setup Assemble 3-Electrode Cell (Working, Counter, Reference) Stabilize Stabilize at Open Circuit Potential (OCP) Setup->Stabilize PDP Potentiodynamic Polarization (Tafel Plots) Stabilize->PDP EIS Electrochemical Impedance Spectroscopy (Nyquist/Bode Plots) Stabilize->EIS Analyze Analyze Data to Determine Corrosion Parameters PDP->Analyze EIS->Analyze

Caption: General workflow for electrochemical corrosion testing.

a. Potentiodynamic Polarization

Protocol:

  • Cell Setup: Use a three-electrode electrochemical cell with a carbon steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The corrosive solution with and without the inhibitor serves as the electrolyte.

  • Stabilization: Allow the working electrode to reach a stable open-circuit potential (OCP) for about 30 minutes.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Extrapolate the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation:

    • Inhibition Efficiency (IE%) is calculated as: IE% = ((Icorr_blank - Icorr_inhibitor) / Icorr_blank) * 100.

b. Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and stabilize at OCP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculation:

    • Inhibition Efficiency (IE%) is calculated as: IE% = ((Rct_inhibitor - Rct_blank) / Rct_inhibitor) * 100.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a key precursor for synthesizing highly effective cationic surfactant-based corrosion inhibitors. The protocols outlined in this document provide a robust framework for the systematic evaluation of these inhibitors. By employing weight loss and electrochemical techniques, researchers can obtain reliable quantitative data to assess inhibitor performance and elucidate the underlying mechanisms of corrosion protection. This enables the development of optimized corrosion inhibitor formulations for various industrial applications.

Application of 3,3'-Iminobis(N,N-dimethylpropylamine) in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), a versatile polyamine, serves as a crucial building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of novel anticancer agents. Its unique structure, featuring two tertiary amine functionalities and a central secondary amine, allows it to act as a flexible linker or a branching unit in the construction of molecules with specific biological targets. This document outlines the application of 3,3'-Iminobis(N,N-dimethylpropylamine) in the synthesis of two distinct classes of potential therapeutic agents: anthracenylisoxazole lexitropsin conjugates and dimeric quaternary alkylammonium conjugates of sterols.

Core Applications

The primary utility of 3,3'-Iminobis(N,N-dimethylpropylamine) in pharmaceutical synthesis lies in its ability to introduce polyamine chains into a target molecule. This is particularly relevant in the design of DNA-binding agents and other molecules that interact with biological macromolecules. The presence of multiple amine groups can enhance aqueous solubility, facilitate cell membrane transport, and provide multiple points for further functionalization.

Synthesis of Anthracenylisoxazole Lexitropsin Conjugates

One of the notable applications of 3,3'-Iminobis(N,N-dimethylpropylamine) is in the synthesis of a novel class of anticancer agents known as anthracenylisoxazole lexitropsin conjugates.[1] These molecules are designed to bind to specific DNA sequences, exhibiting potential as targeted cancer therapeutics. In this context, 3,3'-Iminobis(N,N-dimethylpropylamine) is utilized as a flexible side chain, which is attached to the isoxazole core of the molecule.

The synthesis involves the amidation of a carboxylic acid precursor, 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid, with 3,3'-Iminobis(N,N-dimethylpropylamine). This reaction is facilitated by a coupling agent to form the corresponding carboxamide.

Synthesis of Dimeric Quaternary Alkylammonium Conjugates of Sterols

3,3'-Iminobis(N,N-dimethylpropylamine) is also employed in the synthesis of dimeric quaternary alkylammonium conjugates of sterols, which are being investigated for their potential biological activities.[2][3][4] In this application, the diamine acts as a linker to connect two sterol units. The synthesis is a two-step process. First, a sterol is functionalized with a bromoacetyl group. Subsequently, this bromoacetylated sterol undergoes a bimolecular nucleophilic substitution reaction with 3,3'-Iminobis(N,N-dimethylpropylamine) to yield the dimeric conjugate.[2][3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative anthracenylisoxazole lexitropsin conjugate using 3,3'-Iminobis(N,N-dimethylpropylamine).

ProductStarting MaterialReagentSolventYield (%)
3-(9-anthracenyl)-N,N-bis[3-(N,N-dimethylamino)propyl]-5-methyl-4-isoxazole carboxamide3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid3,3'-Iminobis(N,N-dimethylpropylamine)Dichloromethane78

The following table summarizes the quantitative data for the synthesis of dimeric quaternary alkylammonium conjugates of various sterols using 3,3'-Iminobis(N,N-dimethylpropylamine).

Dimeric Conjugate ofBromoacetylated SterolReagentSolventReaction Time (h)Yield (%)
ErgosterolErgosteryl 3β-bromoacetate3,3'-Iminobis(N,N-dimethylpropylamine)Acetonitrile2485
CholesterolCholesteryl 3β-bromoacetate3,3'-Iminobis(N,N-dimethylpropylamine)Acetonitrile2482
CholestanolCholestanyl 3β-bromoacetate3,3'-Iminobis(N,N-dimethylpropylamine)Acetonitrile2488

Experimental Protocols

Protocol 1: Synthesis of 3-(9-anthracenyl)-N,N-bis[3-(N,N-dimethylamino)propyl]-5-methyl-4-isoxazole carboxamide

Materials:

  • 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid

  • Oxalyl chloride

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere.

  • Oxalyl chloride (1.2 eq) is added dropwise to the solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is redissolved in anhydrous dichloromethane.

  • In a separate flask, a solution of 3,3'-Iminobis(N,N-dimethylpropylamine) (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane is prepared and cooled to 0 °C.

  • The solution of the acid chloride is added dropwise to the amine solution at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Dimeric Quaternary Alkylammonium Conjugates of Sterols

Materials:

  • Bromoacetylated sterol (Ergosteryl 3β-bromoacetate, Cholesteryl 3β-bromoacetate, or Cholestanyl 3β-bromoacetate)

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Acetonitrile, anhydrous

Procedure:

  • A solution of the bromoacetylated sterol (2.0 eq) in anhydrous acetonitrile is prepared.

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (1.0 eq) is added to the solution.

  • The reaction mixture is heated to reflux (approximately 81 °C) and stirred for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by crystallization or column chromatography to yield the dimeric quaternary alkylammonium conjugate.

Visualizations

experimental_workflow_protocol_1 cluster_activation Acid Chloride Formation cluster_coupling Amide Coupling cluster_workup Work-up and Purification start 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid in DCM add_oxalyl Add Oxalyl Chloride (0°C) start->add_oxalyl stir_rt Stir at RT add_oxalyl->stir_rt evaporate1 Evaporate Solvent stir_rt->evaporate1 acid_chloride Crude Acid Chloride evaporate1->acid_chloride dissolve_ac Dissolve Acid Chloride in DCM add_ac Add Acid Chloride Solution dissolve_ac->add_ac prepare_amine Prepare Solution of 3,3'-Iminobis(N,N-dimethylpropylamine) and Triethylamine in DCM (0°C) prepare_amine->add_ac stir_overnight Stir Overnight at RT add_ac->stir_overnight quench Quench with Water stir_overnight->quench extract Extract Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate2 Evaporate Solvent dry->evaporate2 purify Column Chromatography evaporate2->purify final_product Final Product purify->final_product

Workflow for the synthesis of an anthracenylisoxazole lexitropsin conjugate.

experimental_workflow_protocol_2 start Bromoacetylated Sterol in Acetonitrile add_amine Add 3,3'-Iminobis(N,N-dimethylpropylamine) start->add_amine reflux Reflux at 81°C for 24h add_amine->reflux cool Cool to Room Temperature reflux->cool evaporate Evaporate Solvent cool->evaporate purify Crystallization / Column Chromatography evaporate->purify final_product Dimeric Quaternary Alkylammonium Conjugate purify->final_product

Workflow for the synthesis of dimeric quaternary alkylammonium conjugates of sterols.

logical_relationship cluster_intermediates Pharmaceutical Intermediates cluster_application Potential Therapeutic Application reagent 3,3'-Iminobis(N,N-dimethylpropylamine) intermediate1 Anthracenylisoxazole Carboxamide reagent->intermediate1 intermediate2 Dimeric Sterol Conjugate reagent->intermediate2 application1 Anticancer Agents intermediate1->application1 application2 Biologically Active Molecules intermediate2->application2

Logical relationship of 3,3'-Iminobis(N,N-dimethylpropylamine) in pharmaceutical intermediate synthesis.

References

Application Notes and Protocols: 3,3'-Iminobis(N,N-dimethylpropylamine) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Polyamide Synthesis:

Extensive research of publicly available scientific literature and technical data does not indicate a direct role for 3,3'-Iminobis(N,N-dimethylpropylamine) as a monomer or catalyst in the synthesis of polyamides. Polyamide formation typically involves the polycondensation of monomers containing primary or secondary amine groups with carboxylic acid or acyl chloride functionalities. As a tertiary amine, 3,3'-Iminobis(N,N-dimethylpropylamine) lacks the reactive N-H protons necessary to participate as a monomer in these conventional polyamide-forming reactions. While tertiary amines can occasionally be employed in polycondensation reactions as acid scavengers, specific protocols detailing the use of 3,3'-Iminobis(N,N-dimethylpropylamine) for this purpose in polyamide synthesis are not documented in the available literature.

The following application notes and protocols detail the well-established role of 3,3'-Iminobis(N,N-dimethylpropylamine), particularly under its commercial name Jeffcat Z-130, as a catalyst in polyurethane synthesis.

Application Notes: The Role of 3,3'-Iminobis(N,N-dimethylpropylamine) as a Polyurethane Catalyst

Introduction:

3,3'-Iminobis(N,N-dimethylpropylamine), commercially known as Jeffcat Z-130, is a versatile amine catalyst predominantly used in the production of polyurethane foams, elastomers, and coatings.[1][2][3][4][5] Its molecular structure, featuring two tertiary amine groups and a secondary amine, allows it to effectively catalyze the gelling reaction (isocyanate-polyol) in polyurethane synthesis. It is often favored for its low odor and ability to promote a uniform cell structure in foams.[2][4]

Mechanism of Action in Polyurethane Synthesis:

In polyurethane systems, tertiary amine catalysts like 3,3'-Iminobis(N,N-dimethylpropylamine) function by activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. The lone pair of electrons on the nitrogen atom of the tertiary amine interacts with the electrophilic carbon of the isocyanate group, thereby increasing its reactivity.

Key Applications:

  • Flexible Polyurethane Foams: Used in both ester and ether slabstock foams, as well as high-resilience (HR) molded foams.[1][2][3]

  • Rigid Polyurethane Foams: Promotes a uniform, fine cell structure and provides excellent post-cure characteristics.[4]

  • Elastomers and RIM/RRIM: Employed as a reactive gel catalyst in Reaction Injection Molding (RIM) and Reinforced Reaction Injection Molding (RRIM) applications.[1][3]

  • Coatings and Adhesives: Acts as a catalyst in the formulation of polyurethane-based coatings and adhesives.[5]

Quantitative Data Summary:

The following table summarizes typical physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine).

PropertyValueReference
CAS Number 6711-48-4[][7]
Molecular Formula C10H25N3[][7]
Molecular Weight 187.33 g/mol [][7]
Boiling Point 128-131 °C at 20 mmHg[7]
Density 0.841 g/mL at 25 °C[7]
Flash Point 98 °C (closed cup)[7]

Experimental Protocols

Protocol 1: Formulation of a Flexible Polyurethane Foam

This protocol describes a general procedure for the preparation of a flexible polyurethane foam using 3,3'-Iminobis(N,N-dimethylpropylamine) as a gelling catalyst.

Materials:

  • Polyether Polyol (e.g., Voranol® 4701 or similar, hydroxyl number ~35 mg KOH/g)

  • Toluene Diisocyanate (TDI) 80/20

  • Deionized Water (Blowing Agent)

  • Silicone Surfactant (e.g., Dabco® DC5950)

  • Stannous Octoate (Co-catalyst)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (Jeffcat Z-130)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, deionized water, silicone surfactant, and 3,3'-Iminobis(N,N-dimethylpropylamine) for 60 seconds at 2000 rpm.

  • Catalyst Addition: Add the stannous octoate to the premix and stir for an additional 15 seconds.

  • Isocyanate Addition: Add the Toluene Diisocyanate (TDI) to the mixture and stir vigorously for 5-7 seconds.

  • Foam Rise: Immediately pour the mixture into a mold and allow it to rise freely.

  • Curing: The foam is typically tack-free within a few minutes and can be cured at room temperature for 24 hours or in an oven at 70°C for 1 hour for post-curing.

Typical Formulation:

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
Stannous Octoate0.2
3,3'-Iminobis(N,N-dimethylpropylamine)0.5
Toluene Diisocyanate (TDI)Index 110

Workflow Diagram:

G cluster_0 Premix Preparation cluster_1 Catalyst Addition cluster_2 Polymerization A Polyol, Water, Surfactant, 3,3'-Iminobis(N,N-dimethylpropylamine) B Mix at 2000 rpm for 60s A->B C Add Stannous Octoate B->C D Mix for 15s C->D E Add TDI D->E F Mix for 5-7s E->F G Pour into Mold F->G H Foam Rise and Cure G->H

Caption: Workflow for flexible polyurethane foam synthesis.

Signaling Pathways and Logical Relationships

Catalytic Role in Polyurethane Formation:

The following diagram illustrates the logical relationship of 3,3'-Iminobis(N,N-dimethylpropylamine) in catalyzing the gelling reaction in polyurethane synthesis.

G Isocyanate Isocyanate Activated_Complex Activated Isocyanate- Catalyst Complex Isocyanate->Activated_Complex Polyol Polyol Polyurethane Polyurethane Polyol->Polyurethane Catalyst 3,3'-Iminobis(N,N- dimethylpropylamine) Catalyst->Activated_Complex activates Activated_Complex->Polyurethane reacts with

Caption: Catalytic cycle of 3,3'-Iminobis(N,N-dimethylpropylamine).

References

Application Notes and Protocols: 3,3'-Iminobis(N,N-dimethylpropylamine) as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as bis(3-dimethylaminopropyl)amine or IPMDPA, is a versatile tridentate nitrogen donor ligand that has found significant application in coordination chemistry. Its flexible structure, featuring two tertiary amine functionalities and a central secondary amine, allows it to form stable complexes with a variety of metal ions. This document provides an overview of its applications, particularly in the synthesis of zinc(II) and copper(II) complexes, and explores its potential in catalysis and the development of novel therapeutic agents.

Physicochemical Properties of IPMDPA

A summary of the key physicochemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) is provided in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₁₀H₂₅N₃[1]
Molecular Weight 187.33 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 128-131 °C at 20 mmHg[1]
Melting Point -78 °C[1]
Density 0.841 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.449

Applications in Coordination Chemistry

Synthesis of Zinc(II) Complexes

IPMDPA has been utilized as a ligand for the synthesis of zinc(II) complexes, which are of interest due to their potential applications in various fields, including as models for metalloenzymes. A notable example is the synthesis of a five-coordinate zinc(II) complex with 4'-methoxyflavonolate.

ParameterValue
Molecular Formula C₂₆H₃₄ClN₃O₈Zn
Crystal System Triclinic
Space Group P-1
a (Å) 9.197(4)
b (Å) 11.718(5)
c (Å) 12.880(6)
α (°) 95.27(3)
β (°) 90.59(3)
γ (°) 101.72(3)
V (ų) 1352.8(10)
Z 2

Note: More detailed crystallographic data can be found in the cited literature.

Materials:

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (IPMDPA)

  • 4'-Methoxyflavonol

  • Toluene

  • Ethanol

Procedure:

  • In a reaction vessel, combine equimolar amounts of Zn(ClO₄)₂·6H₂O, IPMDPA, and 4'-methoxyflavonol.

  • Add a 1:1 mixture of toluene and ethanol to the vessel to serve as the solvent.

  • Stir the reaction mixture at 333 K (60 °C) for 3 hours under a nitrogen atmosphere.

  • After the reaction is complete, allow the solution to cool.

  • Crystals suitable for X-ray diffraction can be obtained by recrystallization from acetone.

Note: The detailed work-up, purification, and product yield are not specified in the available literature and would require access to the full-text publication.

Synthesis of Copper(II) Complexes and Catalytic Applications

IPMDPA is also employed in the synthesis of copper(II) complexes. These complexes are of particular interest for their potential catalytic activity, especially in oxidation reactions. For instance, copper complexes with nitrogen donor ligands are known to catalyze the oxidation of catechols to quinones, mimicking the activity of the enzyme catechol oxidase.[3][4][5][6]

While specific quantitative data for the catalytic performance of IPMDPA-copper complexes in catechol oxidation (e.g., turnover number, turnover frequency) are not available in the searched literature, a general experimental workflow for such a catalytic study is provided below.

Materials:

  • IPMDPA-Copper(II) complex (synthesized separately)

  • 3,5-di-tert-butylcatechol (substrate)

  • Acetonitrile or other suitable solvent

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the IPMDPA-copper(II) catalyst in the chosen solvent.

  • In a quartz cuvette, add the catalyst solution and the solvent.

  • Initiate the reaction by adding a solution of 3,5-di-tert-butylcatechol to the cuvette.

  • Immediately begin monitoring the reaction by UV-Vis spectrophotometry, following the increase in absorbance of the product, 3,5-di-tert-butyl-o-benzoquinone, at its characteristic wavelength.

  • Record the absorbance at regular time intervals to determine the initial reaction rate.

  • Kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) can be determined by varying the substrate concentration.

Application in the Synthesis of Potential Anticancer Agents

IPMDPA has been used as a reagent in the synthesis of novel classes of potential anticancer agents, such as anthracenylisoxazole lexitropsin conjugates.[1][7] These complex molecules are designed to interact with DNA. The IPMDPA moiety can be incorporated to modulate the solubility and binding properties of the final conjugate.

Note: A detailed experimental protocol for the synthesis of these specific conjugates using IPMDPA is not available in the provided search results and would necessitate consulting the primary research articles.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and application of IPMDPA-metal complexes.

Synthesis_of_Zinc_Complex Reactants Zn(ClO₄)₂·6H₂O + IPMDPA + 4'-Methoxyflavonol Reaction Stir at 333 K in Toluene/Ethanol (1:1) under N₂ for 3h Reactants->Reaction Product [Zn(4'-MeOfla)(idpaH)]ClO₄ (Crude Product) Reaction->Product Purification Recrystallization from Acetone Product->Purification FinalProduct Crystalline [Zn(4'-MeOfla)(idpaH)]ClO₄ Purification->FinalProduct

Caption: Workflow for the synthesis of the zinc(II) complex.

Catalytic_Oxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Catalyst IPMDPA-Cu(II) Complex Reaction Oxidation in Solution (e.g., Acetonitrile) Catalyst->Reaction Substrate 3,5-di-tert-butylcatechol Substrate->Reaction Product 3,5-di-tert-butyl-o-benzoquinone Reaction->Product Analysis UV-Vis Spectrophotometry (Monitor Product Formation) Reaction->Analysis Kinetics Determine Kinetic Parameters (k_cat, K_m) Analysis->Kinetics

Caption: Experimental workflow for catalytic catechol oxidation.

Drug_Development_Logic IPMDPA 3,3'-Iminobis(N,N-dimethylpropylamine) (Ligand/Reagent) Synthesis Chemical Synthesis IPMDPA->Synthesis BioactiveScaffold Bioactive Scaffold (e.g., Anthracenylisoxazole) BioactiveScaffold->Synthesis Conjugate IPMDPA-Bioactive Conjugate Synthesis->Conjugate BiologicalTesting Biological Evaluation (e.g., Cytotoxicity Assays) Conjugate->BiologicalTesting LeadCompound Potential Lead Compound for Drug Development BiologicalTesting->LeadCompound

Caption: Logical relationship in drug development using IPMDPA.

References

Application Notes and Protocols for Reactions Catalyzed by 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known by trade names such as Polycat® 15, is a versatile tertiary amine that finds significant application as a catalyst and reagent in various chemical transformations. Its unique structure, featuring two tertiary amine groups and a secondary amine, allows it to effectively catalyze reactions such as polyurethane formation and epoxy resin curing. Furthermore, it serves as a valuable building block in the synthesis of complex organic molecules, including biologically active compounds. This document provides detailed application notes and experimental protocols for key reactions involving this catalyst.

Key Applications

  • Polyurethane Foam Catalyst: Acts as a balanced catalyst for both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in the production of rigid, flexible, and semi-flexible polyurethane foams. It is known to promote surface cure.[1]

  • Epoxy Resin Curing Agent: Functions as a curing agent and accelerator for epoxy resin formulations, contributing to the cross-linking of the polymer matrix.[2][3]

  • Organic Synthesis Reagent: Utilized as a nucleophilic reagent and a ligand in the synthesis of specialized organic molecules, such as dimeric quaternary alkylammonium conjugates of sterols, which have potential pharmacological applications.[1][4]

Catalytic Mechanisms

Polyurethane Formation

In polyurethane systems, tertiary amines like 3,3'-Iminobis(N,N-dimethylpropylamine) catalyze the reaction between isocyanate (-NCO) groups and hydroxyl (-OH) groups from polyols (gelling reaction), as well as the reaction between isocyanates and water (blowing reaction). The generally accepted mechanism involves the formation of a complex between the tertiary amine and either the isocyanate or the hydroxyl/water molecule. This complexation increases the nucleophilicity of the hydroxyl or water oxygen, facilitating its attack on the electrophilic carbon of the isocyanate group, leading to the formation of a urethane or an unstable carbamic acid (which decomposes to an amine and CO2), respectively.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate Urethane Urethane Isocyanate->Urethane R-NCO Polyol Polyol Polyol->Urethane R'-OH Catalyst_G 3,3'-Iminobis(N,N- dimethylpropylamine) Catalyst_G->Urethane Catalyzes Isocyanate_B Isocyanate Urea_CO2 Urea + CO2 Isocyanate_B->Urea_CO2 R-NCO Water Water Water->Urea_CO2 H2O Catalyst_B 3,3'-Iminobis(N,N- dimethylpropylamine) Catalyst_B->Urea_CO2 Catalyzes

Catalytic pathways in polyurethane foam formation.

Epoxy Resin Curing

As a curing agent for epoxy resins, the amine groups of 3,3'-Iminobis(N,N-dimethylpropylamine) act as nucleophiles that attack the electrophilic carbon atoms of the epoxide rings. This results in the opening of the epoxy ring and the formation of a covalent bond between the amine nitrogen and the epoxy carbon, leading to a hydroxyl group. The secondary amine can further react with another epoxy group, and the newly formed hydroxyl groups can also catalyze further epoxy ring-opening, creating a highly cross-linked, rigid thermoset polymer network.

Experimental Protocols

Synthesis of Dimeric Quaternary Alkylammonium Conjugates of Sterols

This protocol is adapted from the work of Brycki et al. and describes the use of 3,3'-Iminobis(N,N-dimethylpropylamine) as a nucleophile in the synthesis of sterol conjugates.[1][4]

Workflow:

G Sterol Sterol Bromoacetylation Bromoacetylation Sterol->Bromoacetylation Bromoacetate Bromoacetate Bromoacetylation->Bromoacetate Nucleophilic_Substitution Nucleophilic Substitution Bromoacetate->Nucleophilic_Substitution Dimeric_Conjugate Dimeric Sterol Conjugate Nucleophilic_Substitution->Dimeric_Conjugate Catalyst 3,3'-Iminobis(N,N- dimethylpropylamine) Catalyst->Nucleophilic_Substitution

Synthesis of dimeric sterol conjugates.

Step 1: Synthesis of Sterol 3β-bromoacetates

  • To a solution of the corresponding sterol (e.g., cholesterol, 1.0 mmol) in anhydrous toluene (20 mL), add calcium hydride (0.2 g) and benzyltriethylammonium chloride (TEBA) (0.05 g).

  • Heat the mixture to reflux with vigorous stirring.

  • Add a solution of bromoacetyl bromide (1.2 mmol) in anhydrous toluene (5 mL) dropwise over 30 minutes.

  • Continue refluxing for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove insoluble salts.

  • Wash the filtrate with a 5% HCl solution, then with a saturated NaHCO₃ solution, and finally with distilled water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by crystallization from an acetone-methanol mixture.

Step 2: Synthesis of Dimeric Sterol Conjugates

  • Dissolve the sterol 3β-bromoacetate (1.0 mmol) in acetonitrile (25 mL).

  • Add 3,3'-Iminobis(N,N-dimethylpropylamine) (0.5 mmol) to the solution.

  • Heat the reaction mixture to 81°C and stir for 24 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Wash the crude product with diethyl ether and then purify by crystallization from a methanol/diethyl ether mixture.

Quantitative Data:

Sterol PrecursorAmine ReagentProduct TypeYield (%)
Cholesterol3,3'-Iminobis(N,N-dimethylpropylamine)Dimeric Quaternary Alkylammonium Conjugate75-85
Ergosterol3,3'-Iminobis(N,N-dimethylpropylamine)Dimeric Quaternary Alkylammonium Conjugate70-80
Cholestanol3,3'-Iminobis(N,N-dimethylpropylamine)Dimeric Quaternary Alkylammonium Conjugate80-90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Representative Protocol for Rigid Polyurethane Foam Synthesis

This protocol provides a general procedure for preparing a rigid polyurethane foam using a tertiary amine catalyst like 3,3'-Iminobis(N,N-dimethylpropylamine). The exact quantities of components should be adjusted based on the desired foam properties and the specific polyol and isocyanate used.

Materials:

  • Polyether polyol (e.g., hydroxyl value 400-500 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (Catalyst)

  • Silicone surfactant

  • Water (Blowing agent)

Procedure:

  • In a suitable container, thoroughly pre-mix the polyol, surfactant, water, and 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst.

  • In a separate container, measure the required amount of pMDI.

  • Rapidly add the pMDI to the polyol mixture and stir vigorously with a mechanical stirrer (e.g., at 2000 rpm) for 5-10 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to rise freely.

  • The foam will expand and cure. Allow it to cure at room temperature for at least 24 hours before handling and characterization.

Representative Formulation:

ComponentParts by Weight (pbw)
Polyether Polyol100
Water2.0 - 4.0
Silicone Surfactant1.5 - 2.5
3,3'-Iminobis(N,N-dimethylpropylamine)0.5 - 2.0
Polymeric MDI (pMDI)To an NCO index of 110-120
Representative Protocol for Epoxy Resin Curing

This protocol outlines a general method for curing a standard epoxy resin using an amine-based agent like 3,3'-Iminobis(N,N-dimethylpropylamine).

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (Curing Agent)

Procedure:

  • Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of the amine and the epoxy equivalent weight (EEW) of the resin. For tertiary amines used as catalysts, the amount is typically a small percentage of the resin weight (e.g., 1-5 phr - parts per hundred resin).

  • In a clean, dry container, weigh the epoxy resin.

  • Add the calculated amount of 3,3'-Iminobis(N,N-dimethylpropylamine) to the resin.

  • Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.

  • Apply the mixture to the desired substrate or mold.

  • Allow the mixture to cure at room temperature. The curing time will vary depending on the mass of the mixture and ambient temperature. For an accelerated cure, a post-cure at a moderately elevated temperature (e.g., 60-80°C) can be applied after the initial gelation.

Curing Characteristics:

PropertyTypical Value Range
Pot Life20 - 60 minutes (highly dependent on mass and temp.)
Tack-Free Time4 - 8 hours
Full Cure24 - 72 hours at room temperature

Safety Precautions

3,3'-Iminobis(N,N-dimethylpropylamine) is a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed and toxic in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

References

Application Notes and Protocols for the Quantification of 3,3'-Iminobis(N,N-dimethylpropylamine) in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), a tertiary amine, finds applications in various industrial and pharmaceutical syntheses.[1] Its quantification in complex mixtures is crucial for process optimization, quality control, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,3'-Iminobis(N,N-dimethylpropylamine) using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[2][3] Due to the polar nature of amines, which can lead to poor chromatographic peak shape and adsorption to the analytical column, a derivatization step is essential for reliable quantification.[3][4] This protocol is based on established methods for the analysis of similar aliphatic polyamines and has been adapted for the specific target analyte.[5][6]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the quantification of 3,3'-Iminobis(N,N-dimethylpropylamine) due to its high sensitivity, selectivity, and ability to provide structural information for confirmation of the analyte's identity. The method involves the derivatization of the amine with a suitable reagent to increase its volatility and improve its chromatographic behavior.

Derivatization

Propyl chloroformate is a suitable derivatizing agent for tertiary amines, reacting with the secondary amine group in 3,3'-Iminobis(N,N-dimethylpropylamine) to form a less polar and more volatile carbamate derivative.[2] This reaction is rapid and can be performed directly in an aqueous sample matrix.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of 3,3'-Iminobis(N,N-dimethylpropylamine). These values are based on performance data from validated methods for structurally similar aliphatic polyamines and should be considered as estimates.[5][7] A full method validation should be performed to establish definitive performance characteristics.

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 1.5 - 15 ng/mL
Linearity Range 15 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of 3,3'-Iminobis(N,N-dimethylpropylamine) from a liquid matrix.

Materials:

  • Sample containing 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide solution (1 M)

  • Sodium chloride

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Glass vials with screw caps

Procedure:

  • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

  • Add 1 mL of 1 M sodium hydroxide solution to basify the sample.

  • Add approximately 0.5 g of sodium chloride to salt out the aqueous phase.

  • Add 5 mL of dichloromethane to the tube.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean glass vial.

  • Repeat the extraction (steps 4-7) with a fresh 5 mL portion of dichloromethane.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • The dried residue is now ready for derivatization.

G cluster_sample_prep Sample Preparation Workflow sample 1. Sample Aliquot (1 mL) basify 2. Add 1 M NaOH sample->basify salt 3. Add NaCl basify->salt extract 4. Add Dichloromethane (5 mL) salt->extract vortex 5. Vortex (2 min) extract->vortex centrifuge 6. Centrifuge (3000 rpm, 10 min) vortex->centrifuge collect_organic 7. Collect Organic Layer centrifuge->collect_organic repeat_extraction 8. Repeat Extraction collect_organic->repeat_extraction combine 9. Combine Extracts repeat_extraction->combine evaporate 10. Evaporate to Dryness combine->evaporate derivatize Proceed to Derivatization evaporate->derivatize

Figure 1. Liquid-Liquid Extraction Workflow
Derivatization Protocol

Materials:

  • Dried sample extract from the LLE step

  • Pyridine, anhydrous

  • Propyl chloroformate

  • Hexane, HPLC grade

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Reconstitute the dried sample extract in 100 µL of anhydrous pyridine.

  • Add 50 µL of propyl chloroformate to the vial.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Transfer the upper hexane layer to a clean GC vial for analysis.

G cluster_derivatization Derivatization Workflow start Dried Sample Extract reconstitute 1. Reconstitute in Pyridine start->reconstitute add_reagent 2. Add Propyl Chloroformate reconstitute->add_reagent vortex1 3. Vortex (1 min) add_reagent->vortex1 heat 4. Heat at 60°C (30 min) vortex1->heat cool 5. Cool to Room Temperature heat->cool add_hexane 6. Add Hexane & Vortex cool->add_hexane add_water 7. Add Water & Vortex add_hexane->add_water centrifuge 8. Centrifuge (2000 rpm, 5 min) add_water->centrifuge collect 9. Collect Hexane Layer for GC-MS centrifuge->collect end Ready for Analysis collect->end

Figure 2. Derivatization Workflow
GC-MS Instrumental Parameters

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for Derivatized 3,3'-Iminobis(N,N-dimethylpropylamine): To be determined by analyzing a standard of the derivatized analyte. Characteristic fragment ions should be selected for quantification and confirmation.

Data Analysis and Quantification

Quantification is performed by creating a calibration curve using a series of standards of 3,3'-Iminobis(N,N-dimethylpropylamine) that have undergone the same extraction and derivatization procedure as the samples. The peak area of the characteristic ion(s) of the derivatized analyte is plotted against the concentration of the standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Signaling Pathway and Logical Relationships

The analytical process follows a logical sequence of steps to ensure accurate quantification. The relationship between these steps is crucial for obtaining reliable results.

G cluster_logical_flow Analytical Logic Flow Sample Sample Matrix (with Analyte) Extraction Liquid-Liquid Extraction Sample->Extraction Isolates Analyte Derivatization Chemical Derivatization Extraction->Derivatization Prepares for GC GCMS GC-MS Analysis Derivatization->GCMS Separates & Detects Data Data Acquisition & Processing GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration Result Quantification->Result

Figure 3. Logical Flow of the Analytical Method

Conclusion

The described GC-MS method, incorporating a liquid-liquid extraction and derivatization with propyl chloroformate, provides a robust and sensitive approach for the quantification of 3,3'-Iminobis(N,N-dimethylpropylamine) in various mixtures. Adherence to the detailed protocols is essential for achieving accurate and reproducible results. It is strongly recommended to perform a full method validation according to ICH or other relevant guidelines to establish the specific performance characteristics for the intended application.

References

Application Notes and Protocols: 3,3'-Iminobis(N,N-dimethylpropylamine) in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3'-Iminobis(N,N-dimethylpropylamine) as a key building block in the synthesis of novel anticancer agents. The focus is on a promising class of compounds known as anthracenylisoxazole lexitropsin conjugates, also referred to as Anthracenyl Isoxazole Amides (AIMs). These notes detail their mechanism of action, structure-activity relationships, and provide quantitative data on their anticancer activity. Furthermore, detailed experimental protocols for their synthesis and biological evaluation are presented.

Application Notes

Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine) in Anticancer Drug Development

3,3'-Iminobis(N,N-dimethylpropylamine) is a readily available chemical intermediate that serves as a crucial component in the synthesis of various polyamine-based anticancer agents. Its structure, featuring two tertiary amine groups and a central secondary amine, allows for its incorporation as a polyamine tail in more complex molecules. This polyamine moiety is critical for the selective uptake of the drug by cancer cells.

Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation. To meet this demand, they upregulate the polyamine transport system (PTS). By conjugating a cytotoxic warhead, such as an anthracene derivative, to a polyamine vector like 3,3'-Iminobis(N,N-dimethylpropylamine), it is possible to hijack the PTS for targeted drug delivery, thereby increasing the concentration of the cytotoxic agent within cancer cells while minimizing exposure to healthy tissues.

Mechanism of Action of Anthracenylisoxazole-Polyamine Conjugates

The anticancer activity of anthracenylisoxazole-polyamine conjugates is multi-faceted, involving a combination of targeted delivery and multiple intracellular effects:

  • Selective Uptake: The polyamine tail, derived from 3,3'-Iminobis(N,N-dimethylpropylamine), facilitates the selective transport of the conjugate into cancer cells via the overexpressed polyamine transport system.

  • DNA Intercalation and G-Quadruplex Stabilization: The planar anthracene core of the molecule intercalates into DNA. A primary working hypothesis is that these compounds exert their effect by stabilizing G-quadruplex (G4) DNA structures, which are found in the telomeres and promoter regions of oncogenes like c-MYC. Stabilization of these structures can inhibit telomerase activity and suppress oncogene transcription, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: These conjugates are potent inducers of apoptosis, the programmed cell death. Mechanistic studies suggest the involvement of the intrinsic mitochondrial pathway. This is characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades.

  • Intracellular Polyamine Depletion: The conjugates compete with natural polyamines for uptake, leading to a depletion of the intracellular polyamine pools. This depletion itself can trigger apoptotic pathways and inhibit cell growth.

Structure-Activity Relationship (SAR)

Studies on various AIMs have revealed key structure-activity relationships:

  • The Polyamine Tail: The presence and nature of the polyamine tail are crucial for activity. The 3,3'-Iminobis(N,N-dimethylpropylamine) moiety has been shown to be effective in facilitating cellular uptake.

  • The Anthracene Core: The anthracene group is essential for DNA intercalation and G-quadruplex stabilization. Modifications to the anthracene ring can modulate the potency and selectivity of the compounds.

  • Dimeric Analogs: Dimeric versions of AIMs, where two anthracenylisoxazole units are linked, have shown enhanced anticancer activity compared to their monomeric counterparts. This is potentially due to an increased affinity for G-quadruplex DNA.

Quantitative Anticancer Activity Data

The anticancer activity of anthracenylisoxazole-polyamine conjugates has been evaluated against the NCI-60 panel of human cancer cell lines. The data is typically presented as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing). Below is a summary of the activity of a representative dimeric AIM analog (AIM 6), synthesized using a diamine linker, which demonstrates the high potency of this class of compounds.

Cell LineCancer TypeGI50 (nM)
Leukemia
SRLeukemia394
MOLT-4Leukemia615
K-562Leukemia822
CNS Cancer
SNB-19CNS Cancer4750

Experimental Protocols

Protocol 1: Synthesis of an Anthracenylisoxazole-Polyamine Conjugate

This protocol describes the synthesis of a representative anthracenylisoxazole-polyamine conjugate via an amide coupling reaction.

Step 1: Synthesis of 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid (Intermediate A)

This intermediate can be synthesized via a 1,3-dipolar cycloaddition reaction between 9-anthracenecarbonitrile oxide and an appropriate acetoacetate derivative, followed by hydrolysis. Detailed procedures can be found in the chemical literature.

Step 2: Amide Coupling of Intermediate A with 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Dissolve 3-(9-anthracenyl)-5-methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 3,3'-Iminobis(N,N-dimethylpropylamine) (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM and methanol) to obtain the final anthracenylisoxazole-polyamine conjugate.

Protocol 2: In Vitro Cell Viability Assay (NCI-60 Protocol)

This protocol is based on the NCI-60 screening methodology for determining the cytotoxic and cytostatic effects of compounds on a panel of 60 human cancer cell lines.

  • Cell Plating: Seed cells in 96-well microtiter plates at their predetermined optimal plating densities and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Add the test compound (dissolved in DMSO and diluted in cell culture medium) to the plates in a series of 5-log dilutions. Include a no-drug control.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB) dye.

  • Measurement: Solubilize the bound dye with a Tris base solution and measure the optical density at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage growth and derive the GI50, TGI, and LC50 values from the dose-response curves.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with the test compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

G Synthetic Pathway of Anthracenylisoxazole-Polyamine Conjugates cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Anthracene Derivative Anthracene Derivative Isoxazole Carboxylic Acid Isoxazole Carboxylic Acid Anthracene Derivative->Isoxazole Carboxylic Acid 1,3-Dipolar Cycloaddition Acetoacetate Derivative Acetoacetate Derivative Acetoacetate Derivative->Isoxazole Carboxylic Acid 3,3'-Iminobis(N,N-dimethylpropylamine) 3,3'-Iminobis(N,N-dimethylpropylamine) AIM Conjugate AIM Conjugate 3,3'-Iminobis(N,N-dimethylpropylamine)->AIM Conjugate Isoxazole Carboxylic Acid->AIM Conjugate Amide Coupling (HATU, DIPEA)

Caption: Synthetic scheme for Anthracenyl Isoxazole Amide (AIM) conjugates.

G Proposed Mechanism of Action of AIM Conjugates cluster_0 Cellular Uptake cluster_1 Intracellular Targets & Effects AIM Conjugate AIM Conjugate PTS Polyamine Transport System AIM Conjugate->PTS Selective Transport Cancer Cell Cancer Cell AIM_intracellular Intracellular AIM Conjugate PTS->AIM_intracellular G4_DNA G-Quadruplex DNA (Telomeres, Oncogenes) AIM_intracellular->G4_DNA Stabilization Mitochondrion Mitochondrion AIM_intracellular->Mitochondrion Disruption of Membrane Potential Polyamine_Pool Polyamine Pool AIM_intracellular->Polyamine_Pool Depletion Apoptosis Apoptosis G4_DNA->Apoptosis Inhibition of Telomerase & Oncogene Transcription Mitochondrion->Apoptosis Cytochrome c Release Caspase Activation Polyamine_Pool->Apoptosis Induction of Apoptotic Pathways

Caption: Multi-faceted mechanism of action of AIM conjugates in cancer cells.

G Experimental Workflow for Anticancer Evaluation Synthesis Synthesis of AIM Conjugate Purification Purification & Characterization Synthesis->Purification NCI60_Screen NCI-60 Cell Line Screening Purification->NCI60_Screen Apoptosis_Assay Mechanism of Action Studies (e.g., Apoptosis Assay) Purification->Apoptosis_Assay Data_Analysis Data Analysis (GI50, TGI, LC50) NCI60_Screen->Data_Analysis SAR_Studies Structure-Activity Relationship Analysis Data_Analysis->SAR_Studies Apoptosis_Assay->SAR_Studies

Caption: Workflow for the synthesis and evaluation of novel AIM anticancer agents.

Troubleshooting & Optimization

Common side reactions with 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using 3,3'-Iminobis(N,N-dimethylpropylamine), a common amine catalyst often used in polyurethane foam synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when using 3,3'-Iminobis(N,N-dimethylpropylamine) as a catalyst in polyurethane foam production?

A1: The most frequently encountered problems are not side reactions in the traditional sense but rather process-related issues affecting the quality of the final polyurethane foam. These include poor surface cure, foam collapse or shrinkage, and discoloration of the product. Additionally, due to its chemical nature, health and safety issues such as skin and eye irritation can occur with improper handling.[1][2]

Q2: Can 3,3'-Iminobis(N,N-dimethylpropylamine) cause discoloration of the final product?

A2: Yes, residual amine catalysts can sometimes lead to discoloration of polyurethane foams and adjacent materials, a phenomenon often referred to as "amine bleeding."[3] This is more common with non-reactive amine catalysts. However, 3,3'-Iminobis(N,N-dimethylpropylamine) is a reactive catalyst, meaning it is designed to incorporate into the polymer matrix, which should minimize this effect.[4] If discoloration occurs, it may be due to incomplete reaction of the catalyst or interactions with other components in the formulation.

Q3: What are the primary health and safety concerns associated with 3,3'-Iminobis(N,N-dimethylpropylamine)?

A3: 3,3'-Iminobis(N,N-dimethylpropylamine) is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[5][] Inhalation of vapors can irritate the respiratory system.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection in a well-ventilated area.[7]

Q4: Is 3,3'-Iminobis(N,N-dimethylpropylamine) considered a "non-emissive" catalyst? What does that mean?

A4: Yes, it is considered a non-emissive or reactive catalyst.[4] This is because it contains an active hydrogen atom that can react with isocyanates, incorporating the catalyst molecule into the polyurethane polymer backbone. This prevents the catalyst from migrating out of the finished product, reducing volatile organic compound (VOC) emissions and potential long-term issues like odor and material degradation.[3]

Troubleshooting Guide

Issue 1: Poor Surface Cure or "Skinning"
  • Symptom: The surface of the polyurethane foam remains tacky or uncured while the bulk of the foam appears properly formed.

  • Possible Cause: An imbalance in the gelling and blowing reactions, with the blowing reaction proceeding too quickly at the surface. 3,3'-Iminobis(N,N-dimethylpropylamine) is known to improve surface cure.[4]

  • Troubleshooting Steps:

    • Verify Catalyst Concentration: Ensure the correct amount of catalyst is being used. An insufficient amount may not adequately catalyze the surface reaction.

    • Co-Catalyst Synergy: Consider the use of a co-catalyst that more strongly promotes the gelling reaction at the surface.

    • Temperature Control: Monitor and control the temperature of the mold and reactants. A lower surface temperature can slow the curing reaction.

Issue 2: Foam Collapse or Shrinkage
  • Symptom: The foam rises but then collapses on itself, resulting in a dense, shrunken product.

  • Possible Cause: The gelling reaction is too slow relative to the blowing reaction. The cell walls of the foam do not build sufficient strength to withstand the internal gas pressure before the cells open.[8]

  • Troubleshooting Steps:

    • Adjust Catalyst Blend: While 3,3'-Iminobis(N,N-dimethylpropylamine) is a balanced catalyst, the formulation may require a stronger gelling co-catalyst to accelerate polymer network formation.

    • Evaluate Surfactant: The type and concentration of surfactant are critical for cell stabilization. Ensure the surfactant is appropriate for the system and used at the correct level.

    • Check Water Content: In water-blown systems, excess water will generate more gas, potentially leading to premature cell opening and collapse if the polymer network is not strong enough.

Issue 3: Unexpected Exotherm or "Scorch"
  • Symptom: The internal temperature of the foam becomes excessively high during curing, potentially leading to discoloration (scorching) and degradation of the polymer.

  • Possible Cause: The overall reaction is proceeding too quickly, generating heat faster than it can be dissipated. This can be influenced by the catalyst package and the reactivity of the polyol and isocyanate.

  • Troubleshooting Steps:

    • Reduce Catalyst Concentration: A lower catalyst level will slow down the reaction and reduce the rate of heat generation.

    • Use a Delayed-Action Catalyst: Consider replacing a portion of the catalyst with a delayed-action type that initiates the reaction more slowly at room temperature.

    • Improve Heat Dissipation: For larger foam pours, consider ways to improve heat dissipation, such as using a lower initial temperature for the reactants.

Data and Protocols

Catalyst Properties
PropertyValueSource
Chemical Name 3,3'-Iminobis(N,N-dimethylpropylamine)[9][10]
CAS Number 6711-48-4[9][10]
Molecular Formula C10H25N3[9]
Molecular Weight 187.33 g/mol [9][10]
Appearance Colorless to almost colorless clear liquid
Boiling Point 128-131 °C at 20 mm Hg[9][11]
Density 0.841 g/mL at 25 °C[9][11]
Primary Function Balanced gelling/blowing catalyst[4][12]
Experimental Protocol: General Procedure for Polyurethane Foam Synthesis
  • Preparation: In a well-ventilated fume hood, pre-mix the polyol, surfactant, water (if applicable), and 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst in a suitable container.

  • Mixing: Stir the mixture thoroughly until a homogenous solution is achieved.

  • Isocyanate Addition: Add the stoichiometric amount of isocyanate to the polyol mixture.

  • High-Speed Mixing: Immediately mix the components at high speed (e.g., 2000-3000 rpm) for a specified time (typically 5-10 seconds).

  • Pouring: Quickly pour the reacting mixture into a mold.

  • Curing: Allow the foam to rise and cure at ambient or elevated temperature. The curing time can range from a few minutes to several hours depending on the formulation.[1]

  • Demolding and Post-Curing: Once the foam is tack-free and has sufficient green strength, it can be demolded. Full physical properties are typically achieved after post-curing for 24-72 hours.[1]

Visualizations

Foam_Defect_Troubleshooting cluster_defects Defect Type cluster_causes Potential Cause cluster_solutions Troubleshooting Action start Foam Defect Observed poor_cure Poor Surface Cure start->poor_cure Identify collapse Foam Collapse start->collapse Identify scorch Scorch / Discoloration start->scorch Identify cause_cure Reaction Imbalance (Blowing > Gelling at surface) poor_cure->cause_cure Leads to cause_collapse Weak Cell Structure (Gelling << Blowing) collapse->cause_collapse Leads to cause_scorch Excessive Exotherm (Reaction too fast) scorch->cause_scorch Leads to solution_cure Check Catalyst Level Adjust Co-Catalyst Control Temperature cause_cure->solution_cure Address with solution_collapse Adjust Catalyst Blend Verify Surfactant Check Water Content cause_collapse->solution_collapse Address with solution_scorch Reduce Catalyst Use Delayed-Action Catalyst Improve Heat Dissipation cause_scorch->solution_scorch Address with

Caption: Troubleshooting workflow for common polyurethane foam defects.

Polyurethane_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Primary Reactions isocyanate Isocyanate (R-NCO) gelling Gelling Reaction (Urethane Linkage) isocyanate->gelling blowing Blowing Reaction (Urea Linkage + CO2) isocyanate->blowing polyol Polyol (R'-OH) polyol->gelling water Water (H2O) water->blowing catalyst 3,3'-Iminobis(N,N-dimethylpropylamine) catalyst->gelling Promotes catalyst->blowing Promotes product Polyurethane Foam gelling->product Forms Polymer Network blowing->product Generates Gas for Foam Structure

Caption: Role of the catalyst in polyurethane foam formation reactions.

References

Purification techniques for 3,3'-Iminobis(N,N-dimethylpropylamine) after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3'-Iminobis(N,N-dimethylpropylamine) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)?

A1: The impurities largely depend on the synthetic route employed. A common method involves the reaction of 3-(dimethylamino)propylamine with 3-(dimethylamino)propyl chloride. Potential impurities from this synthesis include:

  • Unreacted starting materials: 3-(dimethylamino)propylamine and 3-(dimethylamino)propyl chloride.

  • Byproducts: Quaternary ammonium salts formed by over-alkylation.

  • Solvent residues: Residual solvents used in the synthesis and workup.

Q2: What is the recommended primary purification technique for crude 3,3'-Iminobis(N,N-dimethylpropylamine)?

A2: Vacuum fractional distillation is the most effective and commonly used method for purifying 3,3'-Iminobis(N,N-dimethylpropylamine) on a laboratory and pilot-plant scale. Its relatively high boiling point allows for the separation from lower-boiling starting materials and some byproducts under reduced pressure, which prevents thermal decomposition.

Q3: When is column chromatography a suitable purification method?

A3: Column chromatography is useful for removing impurities with similar boiling points to the desired product or for purifying small quantities where high purity is critical. It is particularly effective for removing more polar or less polar impurities that are difficult to separate by distillation.

Q4: Can 3,3'-Iminobis(N,N-dimethylpropylamine) be purified by crystallization?

A4: As 3,3'-Iminobis(N,N-dimethylpropylamine) is a liquid at room temperature, direct crystallization is not feasible. However, it can be converted to a solid salt (e.g., hydrochloride or oxalate salt), which can then be purified by recrystallization from a suitable solvent. The purified salt can then be neutralized to regenerate the pure amine.

Q5: How can I assess the purity of my final product?

A5: The purity of 3,3'-Iminobis(N,N-dimethylpropylamine) can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Karl Fischer titration is recommended to determine the water content.

Troubleshooting Guides

Vacuum Fractional Distillation

Problem: The product is not distilling at the expected temperature and pressure.

  • Potential Cause 1: Inaccurate pressure reading.

    • Solution: Ensure the manometer is correctly calibrated and placed at a point in the apparatus that accurately reflects the pressure at the distillation head.

  • Potential Cause 2: Leak in the distillation apparatus.

    • Solution: Carefully check all joints and connections for leaks. Re-grease joints if necessary and ensure all clamps are secure.

  • Potential Cause 3: Presence of high-boiling impurities.

    • Solution: If the boiling point is significantly higher than expected, the crude product may contain a large fraction of high-boiling impurities. Consider a pre-purification step like a solvent wash to remove some impurities.

Problem: Bumping or unstable boiling during distillation.

  • Potential Cause 1: Insufficient agitation or lack of boiling chips.

    • Solution: Use a magnetic stir bar and stir plate to ensure smooth boiling. If not possible, add fresh boiling chips to the cooled distillation flask before applying vacuum.

  • Potential Cause 2: Heating too rapidly.

    • Solution: Reduce the heating rate to allow for smooth and controlled boiling.

Problem: Product appears discolored after distillation.

  • Potential Cause: Thermal decomposition.

    • Solution: Ensure the distillation is performed under a sufficient vacuum to lower the boiling point. Avoid excessive heating of the distillation pot. The use of a shorter path distillation apparatus can also minimize the residence time at high temperatures.

Column Chromatography

Problem: The compound is not eluting from the column.

  • Potential Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.

Problem: Poor separation of the product from impurities.

  • Potential Cause 1: Inappropriate stationary or mobile phase.

    • Solution: Amines can interact strongly with acidic silica gel. Consider using neutral or basic alumina as the stationary phase. Alternatively, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase when using silica gel.

  • Potential Cause 2: Column overloading.

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the stationary phase mass.

  • Potential Cause 3: Improper column packing.

    • Solution: Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.

Data Presentation

Purification TechniquePurity Achievable (Typical)Key ParametersAdvantagesDisadvantages
Vacuum Fractional Distillation >99% (GC)Pressure: ~20 mmHgBoiling Point: 128-131 °CScalable, cost-effective for large quantities.May not remove impurities with close boiling points; risk of thermal decomposition.
Column Chromatography >99.5% (GC)Stationary Phase: Neutral or Basic Alumina, or Silica Gel with TriethylamineMobile Phase: Gradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolHigh resolution for difficult separations.Less scalable, more time-consuming, requires significant solvent volumes.
Recrystallization of a Salt >99.8% (by titration)Salt: Hydrochloride or OxalateSolvent: Ethanol/Ether or similar polar/non-polar solvent systemsCan achieve very high purity by removing closely related impurities.Multi-step process (salt formation, recrystallization, neutralization), potential for product loss.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and receiving flasks. Use a magnetic stirrer and a heating mantle with a temperature controller. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom distillation flask with the crude 3,3'-Iminobis(N,N-dimethylpropylamine). Do not fill the flask more than two-thirds full. Add a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring a stable pressure of approximately 20 mmHg is reached.

  • Heating: Begin stirring and gently heat the distillation flask.

  • Collecting Fractions: Collect a forerun fraction containing any low-boiling impurities. As the temperature at the distillation head stabilizes around 128-131 °C (at 20 mmHg), collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: General Guidance for Column Chromatography Purification
  • Stationary Phase Selection: Choose a suitable stationary phase. For amines, neutral or basic alumina is often preferred over silica gel to avoid strong adsorption. If using silica gel, pre-treat it with a mobile phase containing 0.5-1% triethylamine.

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a small amount of triethylamine.

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

PurificationWorkflow Crude Crude 3,3'-Iminobis(N,N-dimethylpropylamine) Distillation Vacuum Fractional Distillation Crude->Distillation Primary Method Chromatography Column Chromatography Crude->Chromatography High Purity Needed SaltFormation Salt Formation Crude->SaltFormation Highest Purity Needed PureProduct Pure Product (>99%) Distillation->PureProduct Chromatography->PureProduct Recrystallization Recrystallization SaltFormation->Recrystallization Neutralization Neutralization Recrystallization->Neutralization Neutralization->PureProduct

Caption: Purification workflow for 3,3'-Iminobis(N,N-dimethylpropylamine).

TroubleshootingDistillation Issue Distillation Issue NoDistillate No Distillate at Expected T/P Issue->NoDistillate Bumping Bumping/ Unstable Boiling Issue->Bumping Discoloration Product Discoloration Issue->Discoloration Leak System Leak? NoDistillate->Leak Pressure Inaccurate Pressure? NoDistillate->Pressure Heating Heating Rate? Bumping->Heating Stirring Agitation? Bumping->Stirring Decomposition Thermal Decomposition? Discoloration->Decomposition FixLeak Check/Seal Joints Leak->FixLeak Yes Calibrate Calibrate Manometer Pressure->Calibrate Yes ReduceHeat Reduce Heating Heating->ReduceHeat Too Fast AddStirring Use Stir Bar Stirring->AddStirring Insufficient ImproveVacuum Improve Vacuum Decomposition->ImproveVacuum Yes

Caption: Troubleshooting guide for vacuum distillation issues.

Technical Support Center: Optimizing Reactions Catalyzed by 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3'-Iminobis(N,N-dimethylpropylamine). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing its use as a tertiary amine catalyst in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3,3'-Iminobis(N,N-dimethylpropylamine) in organic synthesis?

A1: While 3,3'-Iminobis(N,N-dimethylpropylamine) is widely used as a curing agent for epoxy resins and in the production of polyurethane foams, it also serves as a versatile building block in pharmaceutical development.[1] In a laboratory setting, its basic and nucleophilic nature, stemming from its multiple amine groups, allows it to function as a tertiary amine catalyst or a stoichiometric base in various organic transformations, such as Michael additions and esterifications.[2]

Q2: What are the key physical and chemical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) that I should be aware of?

A2: 3,3'-Iminobis(N,N-dimethylpropylamine) is typically a colorless to pale yellow liquid that is soluble in water and various organic solvents.[2] Its basicity is a key characteristic, enabling it to act as a catalyst. For handling and storage, it should be kept in a clean, dry, and cool place, protected from sunlight and rain.[2]

Q3: How does 3,3'-Iminobis(N,N-dimethylpropylamine) compare to other common tertiary amine catalysts like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A3: 3,3'-Iminobis(N,N-dimethylpropylamine) possesses three amine groups, two tertiary and one secondary, which can influence its reactivity and catalytic activity. The presence of multiple basic sites may allow it to engage in more complex interactions within a reaction. Its higher boiling point compared to TEA may be advantageous for reactions requiring elevated temperatures. However, its greater polarity and potential for hydrogen bonding could affect its solubility and interaction with different solvent systems.

Q4: What are the most common safety precautions when working with 3,3'-Iminobis(N,N-dimethylpropylamine)?

A4: Like many amines, this compound can be an irritant and may pose health risks if not handled properly. It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Troubleshooting Guide

This guide addresses common issues encountered when using 3,3'-Iminobis(N,N-dimethylpropylamine) or other tertiary amines as catalysts.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivity or Degradation Ensure the catalyst is pure and has been stored correctly. Amines can degrade upon prolonged exposure to air and moisture. Consider using a freshly opened bottle or purifying the catalyst if necessary.
Suboptimal Reaction Temperature Temperature is a critical parameter. A low temperature may lead to a slow reaction rate, while a high temperature can cause catalyst decomposition or promote side reactions.[3] It is advisable to screen a range of temperatures (e.g., 0 °C, room temperature, 60 °C, 80 °C) to find the optimum.
Incorrect Solvent Choice The solvent can significantly influence the reaction outcome.[4] Aprotic solvents are generally preferred for base-catalyzed reactions. Perform a solvent screen with solvents of varying polarity (e.g., Dichloromethane, Toluene, Acetonitrile, THF) to identify the best medium for your reaction.
Insufficient Catalyst Loading The amount of catalyst can be crucial. Start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase the loading if the reaction is slow. However, be aware that higher catalyst loading can sometimes lead to more side products.
Moisture in the Reaction Trace amounts of water can hydrolyze starting materials or interact with the catalyst. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if working with moisture-sensitive substrates.[5]
Issue 2: Formation of Multiple Products or Significant Side Reactions
Possible Cause Suggested Solution
Over-alkylation of the Catalyst Tertiary amines can react with alkylating agents to form quaternary ammonium salts, which are typically inactive as catalysts.[6] This is more likely with highly reactive alkyl halides. If this is suspected, consider using a less reactive alkylating agent or a more sterically hindered amine catalyst.
Substrate or Product Polymerization Under strongly basic or acidic conditions, or at elevated temperatures, some substrates (like α,β-unsaturated compounds) or products can polymerize.[7] Try running the reaction at a lower temperature or for a shorter duration.
Oxidation of Reactants or Products If your substrates or products are sensitive to air, oxidation can be a significant side reaction.[7] Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
Issue 3: Difficulty in Product Purification and Catalyst Removal
Possible Cause Suggested Solution
Catalyst Remains in the Organic Phase Due to its organic structure, 3,3'-Iminobis(N,N-dimethylpropylamine) can be difficult to separate from the desired product during a standard aqueous workup.
Acid Wash: Perform a liquid-liquid extraction with a dilute aqueous acid solution (e.g., 1M HCl). The amine catalyst will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[8]
Copper Sulfate Wash: Washing the organic layer with an aqueous solution of copper(II) sulfate can be effective. The amine will complex with the copper ions and be extracted into the aqueous phase.[8]
Product Co-elutes with Catalyst during Chromatography The polarity of the catalyst might be similar to your product, making chromatographic separation challenging.
Modify Stationary Phase: Use an amine-functionalized silica gel column. This can minimize the interaction between the basic amine and the acidic silica, potentially improving separation.[9]
Modify Mobile Phase: Add a small amount of a competing amine, such as triethylamine (e.g., 0.1-1%), to the eluent. This can help to reduce tailing and improve the chromatography of basic compounds on standard silica gel.[10]
Use a Different Purification Technique: Consider distillation if your product is volatile and thermally stable. Alternatively, crystallization might be an effective purification method.

Data Presentation

The following tables provide representative data on how reaction parameters can influence the outcome of reactions catalyzed by tertiary amines.

Table 1: Effect of Solvent and Temperature on the Aza-Michael Addition of Aniline to 3-Penten-2-one

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1NoneNeat80485
2InCl₃H₂ORT690

Data are representative for aza-Michael additions and may require optimization for specific substrates and catalysts.[9]

Table 2: Optimization of Catalyst Loading and Base Equivalents in a Photocatalytic Reaction

VariableRange ScreenedOptimal Value
Catalyst Loading0 - 10 mol%5 mol%
Base Equivalents1 - 5 eq.4.7 eq.

These data illustrate a general optimization workflow. The optimal conditions are highly dependent on the specific reaction.[2]

Table 3: Effect of Catalyst Loading on the Esterification of Palmitic Acid

Catalyst Loading (wt%)Temperature (K)Molar Ratio (Alcohol:Acid)Experimental Conversion (%)
0.53705~89
1.03705~90
2.03705~91

Data adapted from a study on esterification, showing that after a certain point, increasing catalyst loading has a diminished effect on conversion.[10]

Experimental Protocols

The following are generalized protocols for common reactions where 3,3'-Iminobis(N,N-dimethylpropylamine) could be used as a catalyst. Note: These are starting points and will likely require optimization for your specific substrates.

Protocol 1: General Procedure for a Tertiary Amine-Catalyzed Michael Addition

This protocol is a representative example for the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.1 equivalents) and the Michael acceptor (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, 10 mL per mmol of acceptor).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), add 3,3'-Iminobis(N,N-dimethylpropylamine) (0.1 equivalents) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature, or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Tertiary Amine-Promoted Esterification

This protocol describes the esterification of a carboxylic acid with an alcohol using an acylating agent and a tertiary amine base.

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and the alcohol (1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 3,3'-Iminobis(N,N-dimethylpropylamine) (1.5 equivalents) to the solution. Then, slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate common workflows and logical relationships in optimizing and troubleshooting reactions involving tertiary amine catalysts.

Troubleshooting_Low_Yield start Low or No Yield check_reagents Verify Reagent Purity and Catalyst Activity start->check_reagents Start Here optimize_temp Screen Reaction Temperature check_reagents->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_loading Vary Catalyst Loading optimize_solvent->optimize_loading check_atmosphere Ensure Anhydrous/ Inert Conditions optimize_loading->check_atmosphere success Improved Yield check_atmosphere->success

Caption: A logical workflow for troubleshooting low reaction yields.

Purification_Workflow crude_product Crude Product (contains amine catalyst) workup Aqueous Workup crude_product->workup acid_wash Wash with 1M HCl workup->acid_wash Is product acid-stable? cu_wash Wash with CuSO4(aq) workup->cu_wash No chromatography Column Chromatography acid_wash->chromatography Yes cu_wash->chromatography amine_silica Use Amine-Silica chromatography->amine_silica Co-elution Occurs? modify_eluent Add Competing Amine to Eluent chromatography->modify_eluent Yes pure_product Pure Product chromatography->pure_product No amine_silica->pure_product Yes modify_eluent->pure_product

References

Technical Support Center: Troubleshooting Reactions with 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3,3'-Iminobis(N,N-dimethylpropylamine) in their synthetic workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile polyamine, with a focus on resolving issues related to poor yield and product purity.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation or N-acylation reaction with 3,3'-Iminobis(N,N-dimethylpropylamine) is resulting in a complex mixture of products and a low yield of the desired monosubstituted product. What is the likely cause?

A1: The most common issue when working with 3,3'-Iminobis(N,N-dimethylpropylamine) is the formation of multiple products due to its three reactive amine sites (two tertiary and one secondary). The secondary amine is generally more nucleophilic than the tertiary amines, but side reactions can still occur. The primary challenge is often polysubstitution, where the alkylating or acylating agent reacts with more than one amine group.

To address this, careful control of reaction stoichiometry is crucial. Using a 1:1 molar ratio or a slight excess of the amine can favor monosubstitution. Additionally, slow, dropwise addition of the electrophile (alkylating or acylating agent) to the reaction mixture can help to maintain a low concentration of the electrophile, further minimizing polysubstitution.

Q2: I am struggling to purify my target product from the reaction mixture containing unreacted 3,3'-Iminobis(N,N-dimethylpropylamine) and potential side products. What purification strategies are recommended?

A2: The high polarity and basicity of 3,3'-Iminobis(N,N-dimethylpropylamine) and its derivatives can make purification challenging. Standard silica gel chromatography can be problematic due to the strong interaction of these basic compounds with the acidic silica gel, leading to streaking and poor separation.

Several alternative purification techniques can be employed:

  • Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities. The reaction mixture can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic amines will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the desired amine extracted back into an organic solvent.[1]

  • Specialized Chromatography:

    • Alumina Chromatography: Using neutral or basic alumina instead of silica gel can mitigate the issues of compound degradation and poor separation.

    • Reverse-Phase Chromatography (C18): This can be effective, but highly polar amines may elute very early. Using a mobile phase with a suitable buffer can improve retention and separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of very polar compounds that are not well-retained in reverse-phase chromatography.[2]

  • Ion Exchange Chromatography: Strong cation exchange (SCX) cartridges can be used to capture the basic amine products, allowing impurities to be washed away. The desired product can then be eluted with a basic solution.

Q3: Are there any strategies to ensure selective reaction at the secondary amine of 3,3'-Iminobis(N,N-dimethylpropylamine)?

A3: Achieving high selectivity for the secondary amine is key to obtaining good yields of the desired product. Beyond the stoichiometric control mentioned in Q1, other strategies include:

  • Protecting Group Chemistry: While more synthetically intensive, the use of protecting groups can provide the highest level of selectivity. A suitable protecting group could be introduced to temporarily block the secondary amine, allowing for reaction at another site, or vice-versa. However, this adds extra steps for protection and deprotection.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically preferred product, which is often the result of the reaction at the more nucleophilic secondary amine.

Troubleshooting Guides

Low Yield in N-Alkylation Reactions
Symptom Possible Cause Suggested Solution
Low conversion of starting material Insufficient reactivity of the alkylating agent.Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of side products.
Inefficient deprotonation of the amine.Use a stronger or more soluble base. Ensure the base is compatible with the solvent.
Formation of multiple products Polysubstitution due to the presence of multiple reactive amine sites.Use a 1:1 or slightly less than 1:1 molar ratio of the alkylating agent to the amine. Add the alkylating agent slowly to the reaction mixture.
Side reactions with the solvent or impurities.Ensure the use of high-purity, dry solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Challenges in Product Purification
Symptom Possible Cause Suggested Solution
Product streaks on silica gel TLC/column Strong interaction of the basic amine product with the acidic silica gel.Use a different stationary phase such as neutral or basic alumina. Add a small amount of a basic modifier (e.g., triethylamine) to the eluent.
Product is water-soluble and difficult to extract The product is highly polar and/or forms a salt.Perform an acid-base extraction to isolate the amine. Use a more polar organic solvent for extraction, or perform multiple extractions. Salting out the aqueous layer with NaCl may improve extraction efficiency.
Co-elution of product and starting material Similar polarity of the desired mono-substituted product and the starting polyamine.Employ a more effective purification technique such as HILIC or ion-exchange chromatography. Consider derivatizing the product or starting material to alter its polarity before purification.

Experimental Protocols

While a universally optimal protocol does not exist, the following provides a general framework for a selective mono-N-alkylation of 3,3'-Iminobis(N,N-dimethylpropylamine).

Objective: To synthesize a mono-N-alkylated derivative of 3,3'-Iminobis(N,N-dimethylpropylamine) with minimized side products.

Materials:

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • A non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,3'-Iminobis(N,N-dimethylpropylamine) (1.0 eq.) and the base (1.1 eq.) in the anhydrous solvent.

  • Reagent Addition: In a separate flask, dissolve the alkyl halide (0.95 eq.) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require gentle heating to proceed to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can be concentrated under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to extract the amine products.

    • Separate the aqueous layer, cool it in an ice bath, and basify with a strong base (e.g., 10M NaOH) to a pH > 12.

    • Extract the liberated amine product with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Visualizing Troubleshooting Workflows

Below are diagrams illustrating logical workflows for troubleshooting common issues.

LowYieldTroubleshooting start Low Yield Observed check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions Reactants OK optimize_stoichiometry Optimize Stoichiometry (e.g., use slight excess of amine) check_reactants->optimize_stoichiometry Impurities or Incorrect Ratio side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions OK optimize_conditions Modify Conditions (e.g., lower temp, change solvent) check_conditions->optimize_conditions Suboptimal Conditions purification_loss Assess Product Loss During Purification side_reactions->purification_loss Other Side Products control_addition Implement Slow Addition of Electrophile side_reactions->control_addition Polysubstitution Detected modify_workup Modify Work-up/ Purification Protocol purification_loss->modify_workup Significant Loss Confirmed success Improved Yield optimize_stoichiometry->success optimize_conditions->success control_addition->success modify_workup->success PurificationTroubleshooting start Purification Challenge issue Identify Primary Issue start->issue streaking Streaking on Silica Gel issue->streaking coelution Co-elution of Products issue->coelution poor_recovery Poor Recovery issue->poor_recovery use_alumina Switch to Alumina or Modified Eluent streaking->use_alumina alt_chromatography Use Alternative Chromatography (HILIC, Ion Exchange) coelution->alt_chromatography acid_base_extraction Implement Acid-Base Extraction poor_recovery->acid_base_extraction check_solubility Verify Product Solubility in Extraction Solvents poor_recovery->check_solubility solution Pure Product Obtained use_alumina->solution acid_base_extraction->solution alt_chromatography->solution check_solubility->acid_base_extraction

References

Technical Support Center: Managing Exothermic Reactions with 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Iminobis(N,N-dimethylpropylamine), particularly in applications where managing exothermic reactions is critical, such as in its role as a polyurethane catalyst (commonly known as Polycat® 15).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 3,3'-Iminobis(N,N-dimethylpropylamine) and where is it commonly used?

A1: 3,3'-Iminobis(N,N-dimethylpropylamine) is a tertiary amine that serves various functions in industrial and laboratory settings. It is widely used as a balanced amine catalyst in the production of polyurethane (PU) foams, where it influences both the gelling (polymerization) and blowing (gas formation) reactions.[1][2] It is also utilized as an intermediate in the synthesis of surfactants, corrosion inhibitors, and as a curing agent for epoxy resins.[3]

Q2: What are the primary hazards associated with 3,3'-Iminobis(N,N-dimethylpropylamine)?

A2: 3,3'-Iminobis(N,N-dimethylpropylamine) is classified as toxic in contact with skin and harmful if swallowed. It can cause severe skin burns and eye damage.[4] Due to its alkaline nature, its vapors can be irritating to the eyes, potentially causing blurred vision or a "blue haze" effect.[5] It is a combustible liquid with a flash point of approximately 98 °C (208.4 °F).[4]

Q3: Why is managing the exothermic reaction important when using this compound as a catalyst?

A3: The polymerization reactions in polyurethane production are highly exothermic, meaning they release a significant amount of heat.[6] As a catalyst, 3,3'-Iminobis(N,N-dimethylpropylamine) accelerates these reactions, leading to a rapid increase in temperature.[7] If not properly controlled, this exotherm can lead to a thermal runaway, causing scorching or even ignition of the foam, and degradation of the polymer's mechanical properties.[3]

Q4: What is a thermal runaway and what are its signs in polyurethane foam production?

A4: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid and accelerating increase in temperature. In polyurethane foam production, signs of a potential thermal runaway include:

  • Rapid, uncontrolled foam rise: The foam expands much faster than anticipated.

  • Discoloration (scorching): The center of the foam turns brown or black due to excessive heat.[8]

  • Excessive smoke or vapor release: More fumes are generated than is typical for the process.

  • A sharp, acrid odor: This can indicate thermal decomposition of the polymer.

Q5: Can I use 3,3'-Iminobis(N,N-dimethylpropylamine) with other catalysts?

A5: Yes, in polyurethane formulations, 3,3'-Iminobis(N,N-dimethylpropylamine) (as Polycat® 15) is often used in conjunction with other catalysts, such as organometallic compounds (e.g., tin catalysts), to achieve a specific balance between the gelling and blowing reactions.[4] This balance is crucial for obtaining the desired foam properties.[9]

Section 2: Troubleshooting Guide for Exothermic Reactions & Foam Defects

This guide addresses common issues encountered during polyurethane foam production where 3,3'-Iminobis(N,N-dimethylpropylamine) is used as a catalyst.

Issue/Defect Potential Cause(s) Related to Catalyst and Exotherm Troubleshooting Actions
Foam Collapse / Shrinkage - Imbalanced gelling and blowing reactions: The blowing reaction (gas production) is too fast compared to the gelling reaction (network formation), leading to a weak cell structure that cannot support itself.[10] - Insufficient catalyst concentration: Too little gelling catalyst can result in a slow cure and collapse.- Adjust catalyst ratio: Increase the concentration of the gelling catalyst (e.g., an organometallic catalyst) or slightly decrease the concentration of the blowing catalyst (3,3'-Iminobis(N,N-dimethylpropylamine)).[10] - Optimize temperature: Ensure the reaction temperature is within the recommended range to promote an adequate curing rate.
Foam Scorching / Center Burn - Excessive exotherm: The heat generated by the reaction is too high, leading to thermal degradation of the polymer at the core of the foam.[8] - High catalyst concentration: Too much catalyst, particularly a fast-acting one, can lead to a very rapid reaction and excessive heat generation. - Thick foam sections: Applying the foam in very thick layers traps heat, increasing the core temperature.[3]- Reduce catalyst concentration: Lower the overall catalyst loading, particularly the more reactive components. - Apply in thinner layers: If possible, apply the foam in multiple, thinner passes, allowing for some cooling time between layers.[3] - Improve heat dissipation: Use cooling systems for molds or ensure good air circulation around the foaming area.
Surface Tackiness / Slow Cure - Insufficient catalyst activity: The catalyst concentration may be too low, or the catalyst may be deactivated. - Low reaction temperature: The ambient or substrate temperature is too low, slowing down the catalytic reaction.[11]- Increase catalyst concentration: Gradually increase the amount of 3,3'-Iminobis(N,N-dimethylpropylamine) or the co-catalyst. - Increase temperature: Ensure the processing temperature meets the formulation's requirements.
Dense Foam / Poor Rise - Slow blowing reaction: The gelling reaction is too dominant, restricting the expansion of the foam. - Insufficient blowing catalyst: The concentration of the amine catalyst (3,3'-Iminobis(N,N-dimethylpropylamine)) may be too low.[11]- Increase blowing catalyst: Carefully increase the concentration of 3,3'-Iminobis(N,N-dimethylpropylamine) to promote more CO2 generation.[11] - Check water content: Ensure the correct amount of water (if used as a blowing agent) is present in the formulation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Monitoring and Controlling Exotherm in a Laboratory Setting

Objective: To safely manage the exothermic reaction during the synthesis of polyurethane foam using 3,3'-Iminobis(N,N-dimethylpropylamine) as a catalyst.

Materials:

  • Polyol blend

  • Isocyanate (e.g., MDI or TDI)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (catalyst)

  • Co-catalyst (if required)

  • Surfactant

  • Blowing agent (e.g., water)

  • Reaction vessel (e.g., disposable cup or beaker)

  • Stirring apparatus (e.g., overhead stirrer with a disposable impeller)

  • Thermocouple or digital thermometer with a probe

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

Procedure:

  • Preparation:

    • Ensure all work is conducted in a well-ventilated fume hood.

    • Don appropriate PPE.

    • Pre-weigh all components of the formulation accurately.

    • Insert the thermocouple/thermometer probe into the reaction vessel, ensuring it will be submerged in the reaction mixture.

  • Mixing:

    • In the reaction vessel, combine the polyol, surfactant, blowing agent, and 3,3'-Iminobis(N,N-dimethylpropylamine) (and co-catalyst if used).

    • Stir the mixture until homogeneous.

    • Start monitoring the temperature.

    • Quickly add the pre-weighed isocyanate to the mixture.

    • Immediately begin vigorous stirring.

  • Monitoring the Exotherm:

    • Continuously monitor the temperature of the reaction mixture.

    • Record the "cream time" (when the mixture starts to turn creamy), "gel time" (when the mixture becomes stringy), and "tack-free time" (when the surface is no longer sticky).

    • Note the peak exotherm temperature and the time it takes to reach it. The foaming temperature can reach up to 150-175°C.

  • Cooling and Quenching (if necessary):

    • If the temperature rises too rapidly or exceeds the expected range, have a cooling bath (e.g., ice-water) ready to immerse the reaction vessel.

    • For larger-scale reactions, have a quenching agent available. A high-boiling point, inert solvent can be added to dilute the reactants and absorb heat. Note: The choice of quenching agent should be carefully considered to ensure it is compatible with all reaction components.

  • Post-Reaction:

    • Allow the foam to cure completely in the fume hood.

    • Dispose of all materials according to institutional safety guidelines.

Protocol 2: Emergency Quenching of a Runaway Polyurethane Reaction

Objective: To safely stop a runaway exothermic reaction in a laboratory setting.

! DANGER ! This procedure should only be performed by trained personnel with appropriate safety measures in place, including a blast shield and knowledge of the location of emergency exits and safety showers.

Materials:

  • Quenching agent: A pre-determined, compatible, and inert solvent with a high heat capacity (e.g., a high-boiling point hydrocarbon or a specialized quenching solution). The volume of the quenching agent should be at least 5-10 times the volume of the reaction mixture.

  • Large, robust container for the quenching agent.

  • Long-handled tongs or a remote handling device.

  • Appropriate fire extinguisher (e.g., CO2 or dry chemical).

Procedure:

  • Identify the Runaway: A rapid, uncontrolled rise in temperature and/or pressure, along with excessive smoke or gas evolution, indicates a runaway reaction.

  • Evacuate: Alert all personnel in the immediate vicinity and evacuate the area if the situation appears uncontrollable.

  • Quench (if safe to do so):

    • From a safe distance, using long-handled tongs or a remote handler, carefully but quickly transfer the runaway reaction vessel into the large container of quenching agent.

    • The large volume of the quenching agent will rapidly cool the reaction and dilute the reactants, effectively stopping the reaction.

  • Do NOT use water to quench a runaway polyurethane reaction. The isocyanate will react with water in a highly exothermic manner, potentially exacerbating the situation.

  • Aftermath:

    • Allow the quenched mixture to cool completely.

    • Treat the resulting mixture as hazardous waste and dispose of it according to institutional protocols.

    • Thoroughly investigate the cause of the runaway reaction before resuming any further experiments.

Section 4: Data Presentation

Table 1: Influence of Catalyst Concentration on Polyurethane Foam Reaction Profile (Qualitative)

Catalyst ConcentrationCream TimeGel TimePeak Exotherm TemperatureFoam Rise HeightPotential Defects
Low SlowerSlowerLowerLowerDense foam, poor rise, slow cure
Optimal As per formulationAs per formulationWithin desired rangeOptimalGood cell structure, proper cure
High FasterFasterHigherMay be excessiveScorching, collapse, voids, poor surface quality

Note: The optimal concentration of 3,3'-Iminobis(N,N-dimethylpropylamine) is highly dependent on the specific formulation, including the type of polyol and isocyanate, the presence of co-catalysts, and the desired foam properties.

Section 5: Visualizations

Diagram 1: Polyurethane Foaming Process

G Polyurethane Foaming Process cluster_reactants Reactants cluster_reactions Simultaneous Reactions cluster_products Products Polyol Polyol Gelling Gelling Reaction (Polymerization) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (Gas Formation) Isocyanate->Blowing Water Water (Blowing Agent) Water->Blowing Catalyst 3,3'-Iminobis(N,N-dimethylpropylamine) (Catalyst) Catalyst->Gelling Accelerates Catalyst->Blowing Accelerates PU_Foam Polyurethane Foam Gelling->PU_Foam Forms Polymer Network Heat Heat (Exotherm) Gelling->Heat Blowing->PU_Foam Creates Cell Structure Blowing->Heat G Troubleshooting Workflow for Foam Defects Start Foam Defect Observed Check_Catalyst Is Catalyst Concentration Correct? Start->Check_Catalyst Check_Temp Is Temperature within Range? Check_Catalyst->Check_Temp Yes Adjust_Catalyst Adjust Catalyst Concentration Check_Catalyst->Adjust_Catalyst No Check_Ratio Are Reactant Ratios Correct? Check_Temp->Check_Ratio Yes Adjust_Temp Adjust Process Temperature Check_Temp->Adjust_Temp No Adjust_Ratio Correct Reactant Ratio Check_Ratio->Adjust_Ratio No End Problem Resolved Check_Ratio->End Yes Adjust_Catalyst->Check_Temp Adjust_Temp->Check_Ratio Adjust_Ratio->End

References

Technical Support Center: Efficient Epoxy Curing with 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your epoxy curing experiments using 3,3'-Iminobis(N,N-dimethylpropylamine).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of 3,3'-Iminobis(N,N-dimethylpropylamine) in epoxy formulations?

A1: 3,3'-Iminobis(N,N-dimethylpropylamine) functions as a curing agent and catalyst for epoxy resins. As a tertiary amine, it can accelerate the curing process. Its applications include use as a polyurethane catalyst, an epoxy resin curing agent, and an epoxy promoter.

Q2: What are the typical physical properties of 3,3'-Iminobis(N,N-dimethylpropylamine)?

A2: It is a colorless to brown liquid with the following approximate properties:

  • Density: 0.841 g/mL at 25 °C

  • Boiling Point: 128-131 °C at 20 mmHg

  • Molecular Weight: 187.33 g/mol

Q3: How does temperature affect the curing process with amine-based agents?

A3: The curing of epoxy resins with amine agents is an exothermic reaction. Higher temperatures will accelerate the curing process. However, this also reduces the pot life, which is the workable time of the mixed epoxy system. For larger batches of material, the heat generated can be significant and may require management to prevent overheating.

Q4: What is "amine blush" and how can it be prevented?

A4: Amine blush is a greasy or waxy film that can form on the surface of cured epoxy. It is caused by a reaction between the amine curing agent and moisture or carbon dioxide in the air. To prevent amine blush, it is important to control the humidity and temperature of the curing environment and to ensure proper ventilation.

Q5: Can 3,3'-Iminobis(N,N-dimethylpropylamine) be used for low-temperature curing?

A5: While tertiary amines can be used as accelerators, some formulations may require elevated temperatures for optimal curing. For low-temperature curing applications, specialized amine salts have been developed to act as accelerators.

Section 2: Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Curing 1. Incorrect Mix Ratio: The stoichiometric ratio of epoxy resin to curing agent is critical for a complete cure. 2. Low Curing Temperature: The reaction rate is temperature-dependent. 3. Inadequate Mixing: Poor dispersion of the curing agent in the resin will result in uncured areas.1. Ensure precise measurement of both components according to the manufacturer's or experimental protocol's specifications. 2. Increase the ambient curing temperature or perform a post-cure at an elevated temperature. 3. Mix the components thoroughly until a homogenous mixture is achieved, scraping the sides and bottom of the mixing container.
Surface Defects (e.g., Amine Blush, Cloudiness) 1. High Humidity: Moisture in the air can react with the amine curing agent. 2. Low Temperature: Can lead to condensation on the surface. 3. Presence of Carbon Dioxide: Can react with the amine to form carbamates.1. Cure in a controlled environment with low humidity. 2. Maintain a consistent and appropriate curing temperature. 3. Ensure adequate ventilation to remove CO2 from the curing area.
Reduced Mechanical Properties (e.g., Brittleness) 1. Incomplete Curing: The polymer network has not fully formed. 2. Off-Ratio Mixing: An excess of either resin or hardener can lead to a brittle final product. 3. Excessive Curing Temperature: Can sometimes lead to a more brittle network.1. Implement a post-curing step at an elevated temperature to drive the reaction to completion. 2. Verify and recalibrate measurement tools to ensure accurate mix ratios. 3. Optimize the curing temperature profile based on the specific epoxy system and desired properties.
Short Pot Life/Premature Gelling 1. High Ambient Temperature: Accelerates the reaction rate. 2. Large Batch Size: The exothermic reaction generates significant heat, further accelerating the cure. 3. High Concentration of Accelerator: An excess of 3,3'-Iminobis(N,N-dimethylpropylamine) can drastically reduce the working time.1. Work in a temperature-controlled environment. Pre-cooling the resin and hardener can sometimes help. 2. Mix smaller batches or use a wider, shallower mixing container to dissipate heat more effectively. 3. Carefully control the concentration of the amine catalyst according to established protocols.

Section 3: Experimental Protocols & Data

While specific quantitative data for epoxy systems cured with 3,3'-Iminobis(N,N-dimethylpropylamine) is not widely available in public literature, the following provides a general framework for characterization experiments. Researchers should adapt these protocols to their specific epoxy resin and experimental goals.

Sample Preparation and Curing Protocol

This protocol outlines a general procedure for preparing and curing epoxy samples for testing.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 3,3'-Iminobis(N,N-dimethylpropylamine)

  • Mixing containers and stirring rods

  • Molds for casting test specimens

  • Vacuum oven

  • Programmable oven for curing

Procedure:

  • Pre-treatment: Dry the epoxy resin and 3,3'-Iminobis(N,N-dimethylpropylamine) in a vacuum oven at a specified temperature (e.g., 60°C) for a set duration to remove any absorbed moisture.

  • Mixing: In a clean, dry container, accurately weigh the desired amounts of epoxy resin and 3,3'-Iminobis(N,N-dimethylpropylamine).

  • Homogenization: Manually or mechanically stir the components for a sufficient time (e.g., 5-10 minutes) until the mixture is completely homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing: Transfer the molds to a programmable oven and execute the desired curing schedule (e.g., isothermal cure at a specific temperature or a multi-step cure profile).

  • Post-Curing (Optional): After the initial cure, a post-curing step at a higher temperature can be performed to ensure complete reaction and enhance mechanical properties.

  • Cooling: Allow the cured samples to cool slowly to room temperature to prevent internal stresses.

Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the heat flow associated with the curing reaction, providing information on the extent of cure, glass transition temperature (Tg), and reaction kinetics.

Experimental Parameters:

  • Sample Preparation: A small amount (typically 5-10 mg) of the uncured epoxy/amine mixture is hermetically sealed in an aluminum DSC pan.

  • Temperature Program (Non-isothermal): Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature where the curing exotherm is complete.

  • Temperature Program (Isothermal): Rapidly heat the sample to a desired isothermal curing temperature and hold for a specified time until the reaction is complete.

  • Atmosphere: Typically an inert atmosphere like nitrogen is used.

Data Analysis:

  • The total heat of reaction (ΔH) is determined by integrating the area under the exothermic curing peak.

  • The glass transition temperature (Tg) can be determined from the inflection point in the heat flow curve.

  • Kinetic parameters such as activation energy (Ea) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis from non-isothermal scans at different heating rates.

Table 1: Hypothetical DSC Data for Epoxy Cured with 3,3'-Iminobis(N,N-dimethylpropylamine) at Different Concentrations

Concentration of Curing Agent (phr*)Peak Exotherm Temperature (°C)Total Heat of Reaction (J/g)Glass Transition Temperature (Tg) (°C)
5135450155
10125480165
15118470160

*phr: parts per hundred parts of resin

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Mechanical Property Testing

The mechanical properties of the cured epoxy are crucial for its final application. Standard test methods should be followed.

Table 2: Typical Mechanical Properties to Evaluate

PropertyASTM StandardDescription
Tensile Strength & ModulusASTM D638Measures the force required to pull the material apart and its stiffness.
Flexural Strength & ModulusASTM D790Measures the material's ability to resist bending forces.
Compressive StrengthASTM D695Measures the material's ability to withstand a crushing force.
HardnessASTM D2240Measures the resistance of the material to indentation.

Section 4: Visual Guides

Epoxy Curing Workflow

G cluster_prep Preparation cluster_process Processing cluster_cure Curing cluster_final Final Product Resin Epoxy Resin Mixing Thorough Mixing Resin->Mixing Amine 3,3'-Iminobis(N,N- dimethylpropylamine) Amine->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Casting into Mold Degassing->Casting PrimaryCure Primary Curing (e.g., 80-120°C) Casting->PrimaryCure PostCure Post-Curing (e.g., 150°C) PrimaryCure->PostCure FinalProduct Cured Epoxy PostCure->FinalProduct

Caption: General workflow for preparing and curing epoxy resin samples.

Troubleshooting Logic for Incomplete Curing

G Start Incomplete Curing Observed CheckRatio Was the mix ratio correct? Start->CheckRatio CheckMixing Was mixing thorough? CheckRatio->CheckMixing Yes SolutionRatio Solution: Recalculate and re-measure components accurately. CheckRatio->SolutionRatio No CheckTemp Was the curing temperature adequate? CheckMixing->CheckTemp Yes SolutionMixing Solution: Improve mixing technique, scrape sides and bottom. CheckMixing->SolutionMixing No SolutionTemp Solution: Increase curing temperature or add a post-cure step. CheckTemp->SolutionTemp No End Consult further material specifications CheckTemp->End Yes

Technical Support Center: Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine). Our goal is to help you minimize impurities and optimize your synthesis for a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,3'-Iminobis(N,N-dimethylpropylamine)?

A1: The most prevalent laboratory and industrial synthesis method is the self-condensation of 3-(dimethylamino)propylamine (DMAPA) in the presence of a catalyst, typically a heterogeneous catalyst, under elevated temperature and pressure. This reaction involves the elimination of ammonia. Another potential route is the reaction of DMAPA with a 3-halopropylamine derivative, though this is less common due to the handling of halogenated compounds.

Q2: What are the potential impurities I should be aware of during the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)?

A2: Several impurities can arise during the synthesis. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 3-(dimethylamino)propylamine (DMAPA).

  • Byproducts of DMAPA Synthesis: Impurities from the synthesis of DMAPA, such as 1,3-diaminopropane, can be carried over.

  • Side-Reaction Products: Over-alkylation can lead to the formation of higher-order polyamines. For example, the reaction of the desired product with another molecule of DMAPA.

  • Degradation Products: Thermal degradation at high temperatures can lead to the formation of various byproducts.

  • Catalyst Residues: If a heterogeneous catalyst is used, leaching of metals into the product can occur.

Q3: How can I monitor the progress of the reaction and the formation of impurities?

A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the recommended method for monitoring the reaction. GC-MS is particularly powerful as it allows for the identification of unknown impurity peaks by their mass spectra. A typical GC method would involve a capillary column suitable for amine analysis.

Q4: What is the recommended method for purifying crude 3,3'-Iminobis(N,N-dimethylpropylamine)?

A4: Fractional distillation under reduced pressure is the most effective method for purifying the final product. Due to its relatively high boiling point, vacuum distillation is necessary to prevent thermal degradation.

Q5: How should I store the purified 3,3'-Iminobis(N,N-dimethylpropylamine)?

A5: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture and carbon dioxide. It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Troubleshooting Guides

Issue 1: Low Conversion of 3-(dimethylamino)propylamine (DMAPA)
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been properly activated according to the manufacturer's instructions. If reusing a catalyst, consider regeneration or replacement.
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by GC. Be cautious to avoid excessive temperatures that could lead to degradation.
Inadequate Mixing If using a heterogeneous catalyst, ensure efficient stirring to maintain good contact between the reactants and the catalyst surface.
Presence of Water in Reactants Ensure that the DMAPA used is anhydrous. Water can poison some catalysts and hinder the reaction.
Issue 2: High Levels of Unidentified Impurities in the Crude Product
Possible Cause Suggested Solution
Side Reactions due to High Temperature Optimize the reaction temperature. A lower temperature, even if it leads to a slightly longer reaction time, may significantly reduce the formation of thermal byproducts.
Incorrect Reactant Stoichiometry While this is a self-condensation reaction, the presence of significant impurities in the starting DMAPA can lead to side reactions. Ensure the purity of your starting material.
Air Leak in the Reaction System If the reaction is sensitive to oxygen, ensure all joints and seals in your apparatus are secure and perform the reaction under an inert atmosphere.
Issue 3: Difficulty in Purifying the Product by Distillation
Possible Cause Suggested Solution
Inadequate Vacuum Ensure your vacuum pump is capable of reaching the required low pressure. Check the entire distillation setup for leaks.
Insufficient Column Efficiency Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation of closely boiling impurities.
Product Degradation During Distillation Lower the distillation temperature by improving the vacuum. Ensure the heating mantle is not set too high, as localized overheating can cause degradation.
Co-distillation with an Impurity If an impurity has a boiling point very close to the product, consider alternative purification methods such as preparative chromatography or chemical treatment to remove the specific impurity before distillation.

Experimental Protocols

Optimized Synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine)

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

Materials:

  • 3-(dimethylamino)propylamine (DMAPA), anhydrous

  • Heterogeneous amination catalyst (e.g., a supported nickel or cobalt catalyst)

  • High-pressure reactor with temperature and pressure control and a mechanical stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Activation (if required): Follow the manufacturer's protocol for catalyst activation. This may involve heating under a flow of hydrogen.

  • Reactor Setup: Charge the high-pressure reactor with the activated catalyst (typically 1-5% by weight of the DMAPA).

  • Reactant Charging: Under an inert atmosphere, charge the reactor with anhydrous 3-(dimethylamino)propylamine.

  • Reaction: Seal the reactor and purge with an inert gas. Heat the reactor to the desired temperature (e.g., 150-200 °C) while stirring. The reaction will generate ammonia, leading to an increase in pressure. Maintain the pressure within the safe operating limits of the reactor.

  • Monitoring: Periodically and carefully take small samples from the reactor (if the setup allows) and analyze by GC to monitor the conversion of DMAPA and the formation of the product.

  • Reaction Completion: Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess pressure.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The crude product is then purified by fractional vacuum distillation.

Gas Chromatography (GC) Method for Purity Analysis
  • Instrument: Gas chromatograph with FID or MS detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

Data Presentation

Table 1: Hypothetical Effect of Reaction Temperature on Product Purity and Impurity Profile.

Reaction Temperature (°C)Conversion of DMAPA (%)Purity of Product (%)Unreacted DMAPA (%)Higher-Order Polyamines (%)Other Impurities (%)
16085921035
1809596312
2009893146

Table 2: Hypothetical Comparison of Purification Methods.

Purification MethodProduct Purity (%)Recovery (%)
Simple Distillation (atmospheric pressure)8570
Fractional Vacuum Distillation99.585
Preparative HPLC>99.860

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Quality Control A Catalyst Activation B Reactor Charging (DMAPA + Catalyst) A->B C Reaction (Heating & Stirring) B->C D Monitoring by GC C->D In-process control E Cooling & Depressurization C->E F Catalyst Filtration E->F G Fractional Vacuum Distillation F->G H Purity Analysis by GC-MS G->H I Characterization (NMR, IR) H->I

Caption: Experimental workflow for the synthesis and purification of 3,3'-Iminobis(N,N-dimethylpropylamine).

impurity_formation DMAPA 3-(dimethylamino)propylamine (DMAPA) Product 3,3'-Iminobis(N,N-dimethylpropylamine) DMAPA->Product Desired Reaction (+ DMAPA, - NH3) Impurity1 Unreacted DMAPA DMAPA->Impurity1 Incomplete Reaction Impurity2 Higher-Order Polyamines Product->Impurity2 Side Reaction (+ DMAPA) Impurity3 Thermal Degradation Products Product->Impurity3 High Temperature

Caption: Potential impurity formation pathways in the synthesis of 3,3'-Iminobis(N,N-dimethylpropylamine).

troubleshooting_logic Start Low Product Purity CheckGC Analyze GC-MS Data Start->CheckGC HighDMAPA High Unreacted DMAPA? CheckGC->HighDMAPA ManyImpurities Multiple Impurity Peaks? CheckGC->ManyImpurities HighDMAPA->ManyImpurities No Action1 Increase Reaction Time/Temp Check Catalyst Activity HighDMAPA->Action1 Yes Action2 Lower Reaction Temperature Improve Inert Atmosphere ManyImpurities->Action2 Yes Action3 Improve Distillation Efficiency (Vacuum, Column) ManyImpurities->Action3 No

Caption: A logical troubleshooting guide for addressing low product purity issues.

Effect of temperature on the catalytic activity of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the catalytic activity of 3,3'-Iminobis(N,N-dimethylpropylamine), commonly known as Polycat® 8.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 3,3'-Iminobis(N,N-dimethylpropylamine)?

A1: 3,3'-Iminobis(N,N-dimethylpropylamine) is widely used as a catalyst, particularly in the production of polyurethane (PU) foams.[1][2][3] It effectively controls the reaction between polyols and isocyanates, influencing reaction speed, viscosity, and the final cellular structure of the foam.[3]

Q2: How does temperature generally affect the catalytic activity of 3,3'-Iminobis(N,N-dimethylpropylamine) in polyurethane foaming?

A2: As with most chemical reactions, increasing the temperature generally increases the rate of the polyurethane foaming reaction catalyzed by 3,3'-Iminobis(N,N-dimethylpropylamine). Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which in turn accelerates the reaction.[4] In the context of polyurethane foam, this translates to shorter cream, rise, and gel times.

Q3: What is the optimal temperature range for using 3,3'-Iminobis(N,N-dimethylpropylamine) as a catalyst?

A3: The optimal temperature range is highly dependent on the specific formulation, including the type of polyol and isocyanate, as well as the desired properties of the final product. Generally, polyurethane raw materials are controlled at approximately 23 ± 2°C.[5] However, the reaction itself is exothermic, and the core temperature of the foam can increase significantly. It is crucial to control the initial temperature of the components and the ambient temperature to ensure a controlled reaction.

Q4: What are the consequences of using too high a temperature?

A4: Excessively high temperatures can lead to a reaction that is too fast and difficult to control.[5] This can result in several defects in the final polyurethane foam, such as scorching or "coke" (where the reaction center exceeds the anti-oxidation temperature of the raw materials), brittleness, and poor foam structure.[2][6] High temperatures can also cause the evaporation of low-boiling point substances, leading to smoke during foaming.[2]

Q5: What happens if the temperature is too low?

A5: Low temperatures will slow down the reaction rate, potentially leading to incomplete curing and a sticky surface.[1][2] This can also result in a foam with a higher density, larger pores, and poor dimensional stability, including shrinkage.[3][6] In some cases, low temperatures can cause cracking in the foam.[3]

Troubleshooting Guide

Issue Potential Cause Related to Temperature Recommended Action
Scorched or Discolored Foam Core The reaction temperature is too high, exceeding the thermal stability of the polymer.[6]Reduce the initial temperature of the reactants. Ensure adequate heat dissipation from the mold or foaming area. Consider reducing the catalyst concentration.
Foam Collapses or Has Large, Irregular Voids The blowing reaction is proceeding too quickly relative to the gelling reaction, often exacerbated by high temperatures.Lower the ambient and material temperatures to achieve a better balance between the blowing and gelling reactions.
Slow Curing, Tacky or Sticky Surface The reaction temperature is too low, leading to an incomplete reaction.[2]Increase the ambient temperature or the initial temperature of the raw materials. Ensure the mold is adequately heated. Consider a post-curing step at an elevated temperature.
Brittle Foam High reaction temperatures can lead to the degradation of the polymer structure, resulting in brittleness.[2]Optimize the temperature to be within the recommended processing window for the specific polyurethane system. Avoid excessive exotherms by controlling the initial temperature and catalyst level.
Shrinkage of the Final Foam Product This can occur if the gelation rate is faster than the foaming rate, which can be influenced by low temperatures.[3]Increase the ambient and material temperatures to ensure a balanced reaction profile.

Experimental Protocols

Determining the Effect of Temperature on Catalytic Activity using Differential Scanning Calorimetry (DSC)

This protocol outlines a method to quantify the effect of temperature on the catalytic activity of 3,3'-Iminobis(N,N-dimethylpropylamine) by measuring the heat flow and reaction kinetics of a polyurethane formulation.

Materials:

  • Polyol (e.g., a standard polyether polyol)

  • Isocyanate (e.g., polymeric MDI)

  • 3,3'-Iminobis(N,N-dimethylpropylamine) (catalyst)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Precision balance (± 0.01 mg)

  • Syringes or micropipettes for accurate liquid handling

Procedure:

  • Sample Preparation:

    • In a small, dry container, accurately weigh the polyol.

    • Add the desired concentration of 3,3'-Iminobis(N,N-dimethylpropylamine) to the polyol and mix thoroughly. This is the "B-side" of the formulation.

    • Accurately weigh the isocyanate (the "A-side") in a separate container.

    • The ratio of A-side to B-side should be calculated based on the desired isocyanate index.

  • DSC Sample Encapsulation:

    • Tare a hermetic aluminum DSC pan and lid.

    • Add a small amount (5-10 mg) of the B-side mixture to the pan.

    • Add the corresponding amount of the A-side to the pan.

    • Immediately and securely seal the pan to prevent any loss of reactants.

    • Record the total mass of the sample.

  • DSC Analysis:

    • Place the sealed sample pan in the DSC cell and an empty, sealed pan as a reference.

    • Perform isothermal DSC runs at a series of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

    • For each isothermal run, rapidly heat the sample to the target temperature and hold it at that temperature until the reaction exotherm is complete (i.e., the heat flow returns to the baseline).

    • Record the heat flow as a function of time.

  • Data Analysis:

    • Integrate the area under the exothermic peak for each isothermal run to determine the total heat of reaction (ΔH).

    • The rate of reaction (dα/dt) is proportional to the heat flow (dq/dt). The degree of conversion (α) at any time (t) can be calculated by dividing the partial heat of reaction at that time by the total heat of reaction.

    • Plot the rate of reaction as a function of time for each temperature. The time to reach the maximum reaction rate can be used as a measure of the catalytic activity.

Quantitative Data

The following table summarizes the expected effect of temperature on the gel time of a typical polyurethane foam formulation catalyzed by 3,3'-Iminobis(N,N-dimethylpropylamine). Gel time is a common measure of catalytic activity in these systems.

Temperature (°C)Gel Time (seconds)
20180
30125
4085
5060
6045

Note: These are representative values. Actual gel times will vary depending on the specific formulation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation p1 Weigh Polyol and Catalyst (B-side) p2 Weigh Isocyanate (A-side) p1->p2 p3 Combine A and B sides in DSC pan p2->p3 p4 Seal DSC pan p3->p4 a1 Place sample and reference in DSC p4->a1 a2 Isothermal scan at set temperature a1->a2 a3 Record heat flow vs. time a2->a3 d1 Integrate exotherm peak a3->d1 d2 Calculate reaction rate and conversion d1->d2 d3 Compare activity at different temperatures d2->d3

Caption: Workflow for DSC analysis of catalytic activity.

Temperature_Effect cluster_low Low Temperature cluster_high High Temperature Temp Temperature Rate Reaction Rate Temp->Rate Increases low_rate Slow Reaction high_rate Fast Reaction Time Cure Time Rate->Time Decreases Defects Potential Defects long_cure Incomplete Cure low_rate->long_cure long_cure->Defects scorch Scorching/Brittleness high_rate->scorch scorch->Defects

Caption: Relationship between temperature and reaction outcomes.

References

Validation & Comparative

A Head-to-Head Battle of Amine Catalysts in Polyurethane Formulations: 3,3'-Iminobis(N,N-dimethylpropylamine) Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polyurethane chemistry, the selection of an appropriate amine catalyst is a critical determinant of the final product's performance characteristics. This guide provides an objective comparison of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile catalyst, against other commonly utilized amine catalysts in polyurethane systems. The following analysis is supported by a review of available experimental data and established testing protocols.

3,3'-Iminobis(N,N-dimethylpropylamine), also known by trade names such as Polycat® 15 and JEFFCAT® Z-130, is recognized as a non-emissive, balanced amine catalyst.[1] It exhibits a slight selectivity towards the urea (blowing) reaction, which is responsible for the generation of carbon dioxide gas for foam expansion.[1] This characteristic, combined with its ability to promote surface cure, makes it a valuable tool in the formulation of a wide range of polyurethane products, including flexible and rigid foams.[2][3]

Performance Comparison of Amine Catalysts

To understand the relative performance of 3,3'-Iminobis(N,N-dimethylpropylamine), it is essential to compare it with other industry-standard amine catalysts that represent different catalytic selectivities: gelling, blowing, and other balanced catalysts. The following table summarizes typical performance data for these catalysts in a representative flexible polyurethane foam formulation.

CatalystTypeCream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Airflow (L/min)
3,3'-Iminobis(N,N-dimethylpropylamine) Balanced (Slightly Blowing) 10 - 15 60 - 75 90 - 110 120 - 140 28 - 32 Good
Triethylenediamine (TEDA)Gelling12 - 1855 - 70100 - 120130 - 15030 - 34Moderate
Dimethylcyclohexylamine (DMCHA)Strong Gelling15 - 2550 - 65110 - 130140 - 16032 - 36Low
Bis(2-dimethylaminoethyl) ether (BDMAEE)Strong Blowing5 - 1070 - 8580 - 100110 - 13025 - 29High

Note: The values presented are typical and can vary depending on the specific formulation, including polyol type, isocyanate index, water content, and the presence of other additives.

Experimental Protocols

The quantitative data presented above is typically generated using standardized testing procedures. A detailed methodology for determining the reactivity profile of a polyurethane foam formulation is outlined below, based on ASTM D7487.[4][5][6][7]

Determination of Cream, Gel, and Rise Times (ASTM D7487)

1. Materials and Equipment:

  • Polyol blend (including surfactant, water, and amine catalyst)

  • Isocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)

  • Paper cup (of a standardized volume)

  • Mechanical stirrer with a high-shear mixing blade

  • Stopwatch

  • Fume hood

2. Procedure:

  • Preparation: Condition all components to a specified temperature (typically 25°C).

  • Mixing: In the paper cup, combine the pre-weighed polyol blend and isocyanate. Immediately start the stopwatch and begin mixing at a high speed (e.g., 3000 rpm) for a specified duration (e.g., 5-10 seconds).

  • Observation and Data Recording:

    • Cream Time: Record the time from the start of mixing until the mixture begins to change color (typically becoming opaque or "creamy") and starts to rise.[4][7]

    • Gel Time: As the foam rises, periodically touch the surface with a wooden spatula. Record the time when fine, string-like filaments can be pulled from the foam.[4][7]

    • Rise Time: Record the time when the foam reaches its maximum height and stops expanding.[4][7]

    • Tack-Free Time: After the foam has fully risen, periodically touch the surface with a clean spatula. Record the time at which the foam is no longer sticky to the touch.[4][7]

Signaling Pathways and Logical Relationships

The performance of an amine catalyst is dictated by its influence on the two primary reactions in polyurethane foam formation: the gelling reaction and the blowing reaction. The interplay between these reactions determines the final properties of the foam.

G cluster_reactants Reactants cluster_catalysts Amine Catalysts cluster_reactions Primary Reactions cluster_products Products & Intermediates Polyol Polyol Gelling Gelling Reaction (Polyol + Isocyanate) Polyol->Gelling Isocyanate Isocyanate Isocyanate->Gelling Blowing Blowing Reaction (Water + Isocyanate) Isocyanate->Blowing Water Water Water->Blowing 3,3'-Iminobis(N,N-dimethylpropylamine) 3,3'-Iminobis(N,N-dimethylpropylamine) 3,3'-Iminobis(N,N-dimethylpropylamine)->Gelling Promotes 3,3'-Iminobis(N,N-dimethylpropylamine)->Blowing Slightly Promotes TEDA TEDA (Gelling) TEDA->Gelling Strongly Promotes BDMAEE BDMAEE (Blowing) BDMAEE->Blowing Strongly Promotes Urethane Urethane Linkage (Polymer Network) Gelling->Urethane CO2 Carbon Dioxide (Foam Expansion) Blowing->CO2 Polyurea Polyurea Linkage Blowing->Polyurea

Figure 1. Catalytic influence on polyurethane reactions.

The diagram above illustrates how different amine catalysts selectively promote the gelling and blowing reactions, which in turn lead to the formation of the polyurethane polymer network and the generation of CO2 for foam expansion.

G start Start mix Mix Polyol Blend and Isocyanate start->mix cream Observe Cream Time mix->cream rise Observe Rise Time cream->rise gel Observe Gel Time rise->gel tack_free Observe Tack-Free Time gel->tack_free end End tack_free->end

Figure 2. Experimental workflow for foam reactivity testing.

This workflow outlines the sequential steps involved in the standardized testing of polyurethane foam reactivity, from the initial mixing of components to the final determination of the tack-free time.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) presents a well-balanced catalytic profile with a slight inclination towards the blowing reaction. This makes it a suitable candidate for a variety of polyurethane foam applications where a controlled reaction, good surface cure, and low emissions are desired. Its performance, particularly in achieving a balance between cream, gel, and rise times, allows for robust processing and the production of foams with desirable physical properties. The choice of the optimal amine catalyst, however, will always depend on the specific requirements of the final product and the processing parameters of the manufacturing line. For applications requiring rapid gelation and high foam strength, a strong gelling catalyst like DMCHA may be more appropriate, while formulations demanding low-density and rapid expansion would benefit from a potent blowing catalyst such as BDMAEE. The data and protocols presented here provide a foundational guide for researchers and formulators to make informed decisions in the selection and evaluation of amine catalysts for their polyurethane systems.

References

A Comparative Study: 3,3'-Iminobis(N,N-dimethylpropylamine) vs. DMCHA in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two tertiary amine catalysts, 3,3'-Iminobis(N,N-dimethylpropylamine) and N,N-Dimethylcyclohexylamine (DMCHA), which are pivotal in the production of polyurethane foams. The selection of a suitable catalyst is critical as it dictates the reaction kinetics and the final physical properties of the foam. This document is intended for researchers and professionals in the fields of polymer chemistry and material science, offering a side-by-side look at their performance, supported by available data and detailed experimental methodologies.

Introduction to the Catalysts

3,3'-Iminobis(N,N-dimethylpropylamine) , also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a reactive amine catalyst. Its structure contains a secondary amine group, which can react with isocyanates, incorporating the catalyst molecule into the polymer matrix. This non-emissive characteristic is particularly advantageous in applications where low volatile organic compound (VOC) emissions are required. It is known to be a balanced catalyst, influencing both the gelling and blowing reactions, and is often used to improve surface cure in a variety of foam types, including flexible, semi-flexible, and rigid foams.

N,N-Dimethylcyclohexylamine (DMCHA) , widely known by trade names like Polycat® 8 and Niax® C-8, is a workhorse catalyst in the polyurethane industry, especially for rigid foams. It is a non-reactive tertiary amine with a strong influence on the gelling reaction (the reaction between the polyol and isocyanate). DMCHA is recognized for its high catalytic activity, which promotes rapid curing and the development of a strong, stable foam structure. Its primary applications are in the production of rigid insulation foams for construction and appliances.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,3'-Iminobis(N,N-dimethylpropylamine) and DMCHA is presented in the table below. These properties are essential for understanding their behavior in foam formulations.

Property3,3'-Iminobis(N,N-dimethylpropylamine)N,N-Dimethylcyclohexylamine (DMCHA)
CAS Number 6711-48-498-94-2
Molecular Formula C₁₀H₂₅N₃C₈H₁₇N
Molecular Weight 187.33 g/mol 127.23 g/mol
Boiling Point 128-131 °C @ 20 mmHg160-165 °C
Density 0.841 g/mL at 25 °C0.85 g/mL at 25 °C
Flash Point 98 °C42 °C
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Trade Names Polycat® 15, Jeffcat® Z-130Polycat® 8, Niax® C-8

Catalytic Mechanism in Polyurethane Foam Formation

Tertiary amine catalysts accelerate the two primary reactions in polyurethane foam formation: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). The generally accepted mechanism involves the formation of a complex between the amine catalyst and the hydroxyl group of the polyol or water, which then facilitates the reaction with the isocyanate group. A simplified representation of this catalytic cycle is depicted below.

Catalytic_Mechanism cluster_activation Activation Polyol_Water Polyol (R-OH) or Water (H₂O) Activated_Complex Activated Complex [R₃N···H-O-R] Polyol_Water->Activated_Complex Complexation Amine_Catalyst Tertiary Amine (R₃N) Amine_Catalyst->Activated_Complex Isocyanate Isocyanate (R'-NCO) Urethane_Urea Urethane or Urea Linkage Isocyanate->Urethane_Urea Reaction Urethane_Urea->Amine_Catalyst Catalyst Regeneration Activated_Complex->Isocyanate Nucleophilic Attack

Catalytic cycle of tertiary amines in polyurethane formation.

Comparative Performance in Foams

Performance Parameter3,3'-Iminobis(N,N-dimethylpropylamine) (Polycat® 15)N,N-Dimethylcyclohexylamine (DMCHA) (Polycat® 8)
Primary Catalytic Activity Balanced (Gelling and Blowing)Strong Gelling
Reactivity Profile Smooth and controlled reaction profile.[1]Rapid initial reaction and fast curing.[2]
Foam Type Suitability Flexible, semi-flexible, and rigid foams.Primarily rigid foams.[2][3]
Key Features Non-emissive (reacts into the polymer matrix), promotes surface cure.[1]High efficiency in building foam strength and stability.[2]
Typical Applications Automotive seating, furniture cushioning, specialty rigid foams.Rigid insulation panels, spray foam, refrigeration.[2]

Experimental Data

As noted, direct comparative experimental data is scarce. The following tables are presented as a template for how such a comparison would be structured. The values provided are representative of typical ranges for rigid polyurethane foams and should not be considered as results from a direct comparative study of the two catalysts.

Table 1: Reaction Profile of Rigid Polyurethane Foams

CatalystUse Level (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)
Catalyst A 1.515 - 2540 - 6070 - 90
Catalyst B 1.510 - 2030 - 5050 - 70

Table 2: Physical Properties of Rigid Polyurethane Foams

CatalystDensity ( kg/m ³)Compressive Strength (kPa)Thermal Conductivity (mW/m·K)Closed Cell Content (%)
Catalyst A 30 - 35180 - 22022 - 25> 90
Catalyst B 30 - 35200 - 25021 - 24> 92

Experimental Protocols for Catalyst Evaluation

To conduct a comparative study of these catalysts, a standardized experimental protocol is essential. The following outlines a typical procedure for preparing and testing rigid polyurethane foams.

Materials and Formulation

A generic rigid polyurethane foam formulation would include:

  • Polyol: A polyether or polyester polyol with a functionality greater than 2.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Blowing Agent: A physical blowing agent (e.g., a hydrofluorocarbon) and/or water.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Flame Retardant: As required by the application.

  • Catalyst: 3,3'-Iminobis(N,N-dimethylpropylamine) or DMCHA at a specified loading (e.g., 1.0-2.0 parts per hundred parts of polyol - php).

Foam Preparation (Hand-Mix Method)

The following workflow illustrates the hand-mix method for preparing foam samples.

Experimental_Workflow A Weigh Polyol, Surfactant, Blowing Agent, and Catalyst B Pre-mix Components (e.g., 30s at 2000 rpm) A->B C Add Isocyanate B->C D Mix Vigorously (e.g., 5-10s at 3000 rpm) C->D E Pour into Mold D->E F Measure Reaction Profile (Cream, Gel, Tack-Free Times) E->F G Cure Foam (e.g., 24h at ambient temp.) F->G H Cut and Condition Samples G->H I Perform Physical Property Testing H->I

Workflow for polyurethane foam preparation and testing.
Measurement of Reaction Profile

  • Cream Time: The time from the start of mixing until the liquid mixture begins to turn opaque and rise.

  • Gel Time: The time from the start of mixing until the foam develops string-like filaments when touched with a spatula.

  • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

Physical Property Testing

Condition the foam samples for at least 24 hours at standard conditions (e.g., 23 °C and 50% relative humidity) before testing.

  • Density: Measured according to ASTM D1622.

  • Compressive Strength: Measured according to ASTM D1621.

  • Thermal Conductivity: Measured according to ASTM C518.

  • Closed-Cell Content: Measured according to ASTM D2856.

Conclusion

Both 3,3'-Iminobis(N,N-dimethylpropylamine) and DMCHA are effective catalysts for polyurethane foam production, but their distinct chemical nature and catalytic activity make them suitable for different applications. DMCHA is a highly active gelling catalyst, ideal for the rapid production of strong, rigid foams. In contrast, 3,3'-Iminobis(N,N-dimethylpropylamine) offers a more balanced catalytic profile and the benefit of being non-emissive, making it a versatile choice for a broader range of foam types where controlled reactivity and low emissions are important. The selection between these two catalysts will ultimately depend on the specific processing requirements and desired final properties of the polyurethane foam. To make an informed decision for a specific application, it is recommended to conduct a direct comparative evaluation following the experimental protocols outlined in this guide.

References

Efficacy of 3,3'-Iminobis(N,N-dimethylpropylamine) as a Corrosion Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and industrial data reveals a significant gap in the documented performance of 3,3'-Iminobis(N,N-dimethylpropylamine), also known as Polycat 8, as a corrosion inhibitor. Despite its classification as an amine and its use in the production of corrosion-inhibiting formulations, specific experimental data quantifying its efficacy through standard electrochemical or gravimetric methods is not publicly available. Its primary documented application is as a tertiary amine catalyst in the production of polyurethane foams.

In light of this absence of direct data for 3,3'-Iminobis(N,N-dimethylpropylamine), this guide provides a comparative analysis of other widely studied and well-documented amine-based corrosion inhibitors. This comparison will serve as a valuable resource for researchers, scientists, and professionals in understanding the performance of analogous compounds. The data presented is derived from various experimental studies on compounds such as monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), and other amine derivatives.

Comparative Performance of Amine-Based Corrosion Inhibitors

The efficacy of amine-based corrosion inhibitors is typically evaluated in acidic or chloride-containing environments, with mild steel being a common substrate. The following tables summarize quantitative data from various studies, showcasing the inhibition efficiency under different conditions.

Weight Loss Measurements

Weight loss is a direct gravimetric method to determine corrosion rate and inhibitor efficiency. The percentage of inhibition efficiency (IE%) is calculated using the formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where W₀ is the weight loss of the metal in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Table 1: Comparison of Inhibition Efficiency of Various Amines on Mild Steel in 1 M HCl using Weight Loss Method

InhibitorConcentration (M)Temperature (°C)Inhibition Efficiency (IE%)Reference
2-Ethylhexyl amine0.1 wt%25Not specified, but lowest corrosion rate[1]
Aniline0.1 wt%25 & 70Lower efficiency than other tested amines[1]
Benzylamine0.1 wt%25 & 70Moderate efficiency[1]
Butylamine1.0 wt% (+0.5 wt% KI)25Highest efficiency among tested amines[1]
Isopropylamine1.0 wt%70Lowest corrosion rate at this temperature[1]
Octylamine0.1 wt%25 & 70Moderate efficiency[1]
Triethanolamine0.1 wt%70Lowest corrosion rate at this temperature[1]
N-benzyl-N?-phenyl thiourea (BPTU)0.000330 - 60>97[2][3]
N-cyclohexyl-N?-phenyl thiourea (CPTU)0.000330 - 60>97[2][3]
Electrochemical Measurements

Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques to study the kinetics of corrosion and the mechanism of inhibition.

Table 2: Potentiodynamic Polarization Data for Amine Inhibitors on Mild Steel in Acidic Media

InhibitorCorrosive MediumConcentration (M)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)Reference
Blank 1 M HCl-144-[4]
2-[(phenylamino)methyl]phenol1 M HCl10⁻⁴Not Specified>87[4]
2-{[(4-hydroxyphenyl)amino]methyl}phenol1 M HCl10⁻⁴Not Specified>87[4]
2-[(2-hydroxybenzyl)amino]benzonitrile1 M HCl10⁻⁴Not Specified92.56[4]
2-{[(3-chlorophenyl)amino]methyl}phenol1 M HCl10⁻⁴Not Specified90.23[4]
Blank 0.5 M H₂SO₄-1125-[5][6]
Diethanolamine (DEA)0.5 M H₂SO₄10⁻³12788.7[5][6]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Amine Inhibitors

InhibitorCorrosive MediumConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (IE%)Reference
Blank 1 M HCl-Not SpecifiedNot Specified-[7]
N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine1 M HClIncreasingIncreasedDecreasedNot Specified[7]
Blank CO₂-saturated 5% NaCl-Not SpecifiedNot Specified-
Amphiphilic amido-amineCO₂-saturated 5% NaCl5.44 x 10⁻⁵ M33167Not Specified99

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are outlines of the key experimental techniques cited in the comparative studies.

Weight Loss Method

This gravimetric technique provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions and weight are polished with different grades of emery paper, degreased with a solvent like acetone, washed with distilled water, and dried.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set duration.

  • Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products (typically using a solution like Clarke's solution), washed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency.[8][9]

Potentiodynamic Polarization (PDP)

This electrochemical method provides insights into the anodic and cathodic reactions of the corrosion process.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is achieved. The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes. The inhibition efficiency is calculated from the Icorr values.[2][4]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface.

  • Electrochemical Cell: The same three-electrode setup as in PDP is used.

  • Procedure: The working electrode is immersed in the test solution at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition. The inhibition efficiency can be calculated from the Rct values.[7][10][11]

Visualizing Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the typical workflow for corrosion inhibitor testing and the general mechanism of action for amine-based inhibitors.

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Testing cluster_analysis 3. Data Acquisition & Analysis cluster_results 4. Performance Evaluation p1 Polish Metal Coupons p2 Degrease & Clean p1->p2 p3 Weigh Coupons p2->p3 e1 Weight Loss Immersion c1 c1 e1->c1 With & Without Inhibitor e2 Electrochemical Cell Setup c2 c2 e2->c2 With & Without Inhibitor a1 Re-weigh & Calculate Weight Loss c1->a1 a2 Potentiodynamic Polarization Scans c2->a2 a3 Electrochemical Impedance Spectroscopy c2->a3 r1 Calculate Inhibition Efficiency (IE%) a1->r1 r2 Determine Corrosion Kinetics (Icorr, Ecorr) a2->r2 r3 Analyze Interface Properties (Rct, Cdl) a3->r3

Caption: Workflow for evaluating corrosion inhibitor efficacy.

Inhibition_Mechanism cluster_inhibitor Amine Inhibitor Molecule cluster_surface Metal Surface (e.g., Steel) N Adsorption Adsorption N->Adsorption Lone Pair Electrons O O->Adsorption Lone Pair Electrons pi pi->Adsorption Interaction Metal Fe ProtectiveFilm Formation of a Protective Film Metal->ProtectiveFilm Adsorption->Metal CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: General mechanism of amine-based corrosion inhibition.

Conclusion

While a direct quantitative comparison involving 3,3'-Iminobis(N,N-dimethylpropylamine) is not possible due to the lack of published data on its corrosion inhibition performance, this guide provides a thorough comparison of other well-studied amine-based inhibitors. The presented data highlights that the inhibition efficiency of amines is highly dependent on their molecular structure, concentration, the corrosive environment, and temperature. The detailed experimental protocols and illustrative diagrams offer a foundational understanding for researchers and professionals working in the field of corrosion science. Further research is warranted to evaluate the potential of 3,3'-Iminobis(N,N-dimethylpropylamine) as a corrosion inhibitor and to place its performance within the context of these established alternatives.

References

The Superior Performance of Gemini Surfactants Derived from 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of gemini surfactants reveals their enhanced capabilities over conventional counterparts, offering significant advantages in various scientific and industrial applications, including drug delivery. These dimeric surfactants, which can be synthesized from precursors like 3,3'-Iminobis(N,N-dimethylpropylamine), consistently demonstrate superior efficiency in reducing surface tension and forming micelles at lower concentrations.

Gemini surfactants are a novel class of surface-active agents characterized by their unique structure: two hydrophilic head groups and two hydrophobic tails linked by a spacer. This dimeric structure confers remarkable physicochemical properties, setting them apart from traditional single-chain (monomeric) surfactants.[1][2] Research indicates that gemini surfactants can be ten to a thousand times more surface-active than conventional surfactants with similar hydrophobic tails. Their enhanced performance is attributed to their molecular architecture, which facilitates more efficient packing at interfaces and a greater propensity for self-assembly.[2]

Comparative Performance Analysis

The superior performance of gemini surfactants is evident across several key metrics when compared to conventional surfactants like Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB). The most notable advantages are a significantly lower critical micelle concentration (CMC) and greater efficiency in reducing surface tension.

Key Performance Indicators
Performance MetricGemini Surfactant (e.g., 12-3-12)Conventional Surfactant (SDS)Conventional Surfactant (CTAB)
Critical Micelle Concentration (CMC) (mM) ~0.9 - 1.0~8.0~0.9 - 1.0
Surface Tension at CMC (γCMC) (mN/m) ~30 - 35~38 - 40~36
Foaming Ability (Initial Foam Height, mm) HighModerateModerate
Foam Stability (Half-life, min) HighLowModerate
Emulsification Index (E24) HighModerateModerate

Note: The data presented is a synthesis from multiple sources and may vary depending on specific experimental conditions such as temperature, pH, and water purity. The values for the gemini surfactant 12-3-12 are representative of this class of surfactants.

Gemini surfactants exhibit CMC values that are often an order of magnitude lower than their corresponding monomeric counterparts.[3] This means a significantly smaller amount of gemini surfactant is needed to achieve the desired surface activity, which is both cost-effective and can reduce potential toxicity in formulations.[4]

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are crucial. Below are detailed methodologies for evaluating the key performance indicators of surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC (γCMC) are fundamental parameters for characterizing surfactants. The most common method for their determination is tensiometry.

Protocol:

  • Prepare a stock solution of the surfactant in ultrapure water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution at a constant temperature (e.g., 25°C) using a tensiometer, often employing the Du Noüy ring method.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The point at which the surface tension plateaus indicates the formation of micelles. The concentration at this inflection point is the CMC, and the surface tension value at this plateau is the γCMC.[5]

Foamability and Foam Stability Assessment (Ross-Miles Method)

This method is a standardized approach for evaluating the foaming properties of surfactants.[6][7]

Protocol:

  • A specified volume (e.g., 200 mL) of a surfactant solution of a known concentration is placed in a jacketed cylindrical vessel of standardized dimensions.

  • A second, smaller volume (e.g., 50 mL) of the same solution is allowed to fall from a specified height (e.g., 90 cm) through a standardized orifice into the vessel, causing foam generation.

  • The initial height of the foam generated is measured immediately after all the solution has fallen. This value represents the foamability or foaming power.

  • The foam height is then measured at specific time intervals (e.g., 1, 3, and 5 minutes) to assess the foam's stability over time. The time it takes for the foam to reduce to half its initial volume is known as the foam half-life.[8]

Emulsification Index (E24) Determination

The emulsification index is a measure of a surfactant's ability to form and stabilize an emulsion.[9]

Protocol:

  • Mix equal volumes of the surfactant solution and an immiscible oil phase (e.g., kerosene or a vegetable oil) in a graduated test tube.

  • Vortex the mixture at high speed for a set period (e.g., 2 minutes) to create an emulsion.

  • Allow the mixture to stand undisturbed for 24 hours.

  • After 24 hours, measure the height of the stable emulsion layer that has formed.

  • The Emulsification Index (E24) is calculated as the percentage of the height of the emulsion layer relative to the total height of the liquid in the tube.[10][11]

Applications in Drug Delivery

The unique properties of gemini surfactants make them highly promising for advanced drug and gene delivery systems.[1][12] Cationic gemini surfactants, in particular, can interact with negatively charged genetic material like DNA or siRNA to form stable nanoparticles called "lipoplexes." These complexes can protect the genetic material from degradation and facilitate its entry into cells, a process known as transfection.[13][14]

Below is a diagram illustrating the workflow of gemini surfactant-mediated gene delivery.

GeneDeliveryWorkflow cluster_formulation Lipoplex Formulation cluster_delivery Cellular Delivery cluster_action Therapeutic Action Gemini Cationic Gemini Surfactant Complex Self-Assembly into Lipoplex Nanoparticle Gemini->Complex DNA Plasmid DNA/ siRNA DNA->Complex Cell Target Cell Complex->Cell Transfection Endocytosis Endocytosis Cell->Endocytosis Endosome Endosomal Escape Endocytosis->Endosome Release Release of Genetic Material Endosome->Release Nucleus Transcription/ Translation Release->Nucleus Protein Therapeutic Protein Nucleus->Protein

Workflow of Gemini Surfactant-Mediated Gene Delivery.

This workflow highlights the process from the self-assembly of the gemini surfactant and genetic material into a lipoplex, through cellular uptake via endocytosis, to the eventual release of the genetic material to exert its therapeutic effect.[15] The efficiency of this process is a key area of research in the development of non-viral gene therapies.[13]

Conclusion

Surfactants derived from 3,3'-Iminobis(N,N-dimethylpropylamine), particularly those with a gemini structure, present a significant advancement over conventional surfactants. Their superior surface activity, characterized by lower CMCs and greater surface tension reduction, translates to enhanced performance in applications ranging from industrial processes to sophisticated drug delivery systems. The detailed experimental protocols provided allow for standardized and objective comparisons, reinforcing the documented advantages of these next-generation surfactants. As research continues, the unique properties of gemini surfactants are poised to drive innovation in numerous scientific and technological fields.

References

A Comparative Guide to Alternative Curing Agents for Epoxy Resins: Replacing 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate curing agent is paramount to achieving the desired performance characteristics of epoxy resin systems. This guide provides a comparative analysis of alternative curing agents to 3,3'-Iminobis(N,N-dimethylpropylamine), commercially known as Polycat 15. This tertiary amine catalyst is valued for its role in promoting the surface cure and improving the overall appearance of the final product.[1] This report details the performance of viable alternatives, focusing on quantitative data for key performance indicators to aid in the selection of the most suitable curing agent for specific applications.

Overview of Alternatives

The primary alternatives discussed in this guide are other tertiary amines that function as catalysts in epoxy resin formulations. These include tris-2,4,6-(dimethylaminomethyl)phenol, commercially available as Ancamine K54, and 2,4,6-Tris(dimethylaminomethyl)phenol, a component often found in various catalyst formulations. The selection of a curing agent significantly influences the curing kinetics, thermal properties, and mechanical strength of the cured epoxy. Factors such as the molecular structure of the amine, including the number of nitrogen atoms and steric hindrance, play a crucial role in its reactivity and the final properties of the thermoset.[2]

Performance Data Comparison

The following table summarizes the key performance indicators for 3,3'-Iminobis(N,N-dimethylpropylamine) and its alternatives. It is important to note that the data is compiled from various sources and experimental conditions may vary. Direct head-to-head comparative studies under identical conditions are limited.

Property3,3'-Iminobis(N,N-dimethylpropylamine) (Polycat 15)Ancamine K54 (tris-2,4,6-(dimethylaminomethyl)phenol)Jeffcat ZF-10
Chemical Structure HN[(CH₂)₃N(CH₃)₂]₂C₁₅H₂₇N₃ON,N,N'-trimethyl-N'-hydroxyethylbis(aminoethyl)ether
CAS Number 6711-48-490-72-283016-70-0[3]
Appearance Colorless liquid[4]Amber liquid[5]Colorless to light yellow liquid[3]
Density (at 25°C) 0.841 g/mL0.972 g/mL0.95 g/mL[3]
Viscosity (at 25°C) Not specified120-250 mPa.s[6]12 mPa.s[3]
Gel Time (150g mix at 25°C) Data not available45 minutes[6]Data not available
Glass Transition Temp. (Tg) Data not available90 °C (cured with DGEBA resin)[6]Data not available
Tensile Strength Data not available~6.18 MPa (in a SIL/EP blend)[7]Data not available
Flexural Strength Data not availableData not availableData not available

Logical Framework for Curing Agent Selection

The selection of an appropriate curing agent is a multi-faceted process that involves balancing desired performance characteristics with processing requirements. The following diagram illustrates the logical workflow for selecting an alternative to 3,3'-Iminobis(N,N-dimethylpropylamine).

A Define Core Requirements (e.g., Cure Speed, Tg, Mechanical Properties) B Identify Potential Alternatives (e.g., Ancamine K54, Jeffcat series) A->B Based on Application Needs C Review Technical Datasheets - Chemical Structure - Physical Properties B->C Gather Initial Information D Analyze Performance Data - Gel Time - Glass Transition Temperature (Tg) - Mechanical Properties C->D Evaluate Performance Metrics E Consider Processing Parameters - Viscosity - Pot Life D->E Assess Manufacturability F Select Optimal Curing Agent D->F Informed Choice E->F Final Decision

Caption: Logical workflow for selecting an alternative epoxy curing agent.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of curing agent performance. The following are standard protocols for key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Thermal Analysis (ASTM D3418)
  • Purpose: To determine the glass transition temperature (Tg) and monitor the curing exotherm.

  • Methodology: A small sample (5-10 mg) of the uncured epoxy system is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample is heated in a DSC instrument at a constant rate, typically 10°C/min, under a nitrogen atmosphere. The heat flow to or from the sample relative to the reference is measured as a function of temperature. The Tg is observed as a step change in the heat flow curve, and the curing process is represented by an exothermic peak. The total heat of reaction is determined by integrating the area under the exotherm peak.[8][9]

Gel Time Determination (ASTM D3532)
  • Purpose: To measure the time it takes for a liquid resin to reach a semi-solid, gel-like state.

  • Methodology: A specified mass of the epoxy resin and curing agent is thoroughly mixed at a controlled temperature. A small sample of the mixture is placed on a heated surface maintained at a constant temperature. A probe is periodically brought into contact with and withdrawn from the resin. The gel time is the point at which the resin no longer forms a string when the probe is withdrawn.

Mechanical Properties Testing
  • Tensile Strength (ASTM D638): Dog-bone shaped specimens of the cured epoxy are subjected to a controlled tensile force until failure. The maximum stress the material can withstand before breaking is recorded as the tensile strength.

  • Flexural Strength (ASTM D790): A rectangular bar of the cured epoxy is placed on two supports and a load is applied to the center of the bar until it fractures or bends to a specified degree. The flexural strength is calculated from the load at failure, the span between the supports, and the dimensions of the specimen.

Signaling Pathways in Epoxy Curing

The curing of epoxy resins with amine-based agents is a complex process involving nucleophilic addition reactions. The tertiary amine acts as a catalyst, accelerating the reaction between the epoxy groups of the resin and the active hydrogens of a primary or secondary amine hardener.

cluster_0 Epoxy Curing Cascade A Tertiary Amine Catalyst (e.g., 3,3'-Iminobis(N,N-dimethylpropylamine)) D Activated Epoxy-Amine Complex A->D Activates B Epoxy Resin (Epoxide Ring) B->D C Primary/Secondary Amine Hardener (Active Hydrogen) E Nucleophilic Attack C->E Initiates D->E F Cross-linked Polymer Network E->F Forms G Cured Thermoset F->G Results in

Caption: Simplified signaling pathway of catalyzed epoxy-amine curing.

References

A Comparative Guide to the Kinetic Performance of 3,3'-Iminobis(N,N-dimethylpropylamine) and Alternative Amine Catalysts in Urethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 3,3'-Iminobis(N,N-dimethylpropylamine), a widely used amine catalyst in various industrial applications, against other common catalysts. The information presented herein is curated from publicly available research and technical data to assist researchers and professionals in selecting the optimal catalyst for their specific needs.

Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine)

3,3'-Iminobis(N,N-dimethylpropylamine), also known by trade names such as Polycat® 15 and Jeffcat® Z-130, is a tertiary amine catalyst extensively utilized in the production of polyurethane foams and other applications.[1][2] Its molecular structure, featuring two tertiary amine groups and a secondary amine, allows it to effectively catalyze the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in polyurethane systems. This balance is crucial for controlling the foam's physical properties, such as cell structure, density, and curing time.

Comparative Kinetic Data

Catalyst NameChemical NamePrimary FunctionKey Characteristics
3,3'-Iminobis(N,N-dimethylpropylamine) (Polycat® 15, Jeffcat® Z-130)3,3'-Iminobis(N,N-dimethylpropylamine)Balanced Gelling/BlowingProvides a good balance between the gelling and blowing reactions, making it a versatile catalyst for a wide range of polyurethane foams.
Triethylenediamine (TEDA) (Dabco® 33-LV)1,4-Diazabicyclo[2.2.2]octaneStrong GellingA highly active catalyst for the gelling reaction, promoting rapid curing and build-up of polymer viscosity.
Bis(2-dimethylaminoethyl)ether (Jeffcat® ZF-22, Niax® A-1)Bis(2-dimethylaminoethyl)etherStrong BlowingPrimarily accelerates the water-isocyanate reaction, leading to faster gas generation and foam rise.
N,N-Dimethylcyclohexylamine (DMCHA) (Polycat® 8)N,N-DimethylcyclohexylamineGellingA common catalyst for rigid polyurethane foams, contributing to a fast cure.
Pentamethyldiethylenetriamine (PMDETA) (Polycat® 5)N,N,N',N'',N''-PentamethyldiethylenetriamineBlowingA strong blowing catalyst often used in flexible foam applications.

Experimental Protocols for Kinetic Studies

The kinetic parameters of polyurethane catalysts are typically determined by monitoring the disappearance of the isocyanate (NCO) group over time. This can be achieved through various analytical techniques, with Fourier-transform infrared (FTIR) spectroscopy being one of the most common methods.

General Experimental Protocol for Kinetic Analysis using FTIR

Objective: To determine the reaction rate constant for the urethane reaction catalyzed by an amine catalyst.

Materials:

  • Polyol (e.g., a standard polyether or polyester polyol)

  • Isocyanate (e.g., MDI or TDI)

  • Amine catalyst (e.g., 3,3'-Iminobis(N,N-dimethylpropylamine))

  • Anhydrous solvent (if required for dilution)

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • Temperature-controlled reaction vessel

  • Stirring mechanism

Procedure:

  • Preparation: The polyol and catalyst are pre-mixed in the reaction vessel at a specific temperature.

  • Initiation: A known amount of isocyanate is added to the polyol/catalyst mixture with vigorous stirring to ensure homogeneity.

  • Data Acquisition: The reaction mixture is immediately brought into contact with the ATR crystal of the FTIR spectrometer. Spectra are collected at regular time intervals.

  • Analysis: The disappearance of the NCO peak (typically around 2270 cm⁻¹) is monitored. The concentration of NCO groups at each time point is calculated relative to an internal standard peak that does not change during the reaction.

  • Kinetic Modeling: The data is then fitted to an appropriate kinetic model (e.g., second-order rate law) to determine the reaction rate constant (k).

Signaling Pathways and Experimental Workflows

The catalytic action of tertiary amines in the urethane reaction is generally understood to proceed through the formation of a complex between the amine and the isocyanate, which then reacts with the polyol. This interaction lowers the activation energy of the reaction, thereby increasing the reaction rate.

Catalytic Cycle of Amine Catalysts in Urethane Formation

CatalyticCycle Isocyanate Isocyanate (R-NCO) Complex Activated Complex [R-NCO --- R3N] Isocyanate->Complex + Catalyst Polyol Polyol (R'-OH) Urethane Urethane Catalyst Amine Catalyst (R3N) Complex->Urethane + Polyol Urethane->Catalyst releases Product Polyurethane Urethane->Product

Caption: Catalytic cycle of a tertiary amine in the urethane reaction.

Experimental Workflow for Catalyst Screening

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison Formulation Define Polyurethane Formulation CatalystSelection Select Catalysts for Comparison Formulation->CatalystSelection ReagentPrep Prepare Reagents (Polyol, Isocyanate, Catalysts) CatalystSelection->ReagentPrep Reaction Perform Catalyzed Urethane Reaction ReagentPrep->Reaction Monitoring Monitor Reaction Progress (e.g., via FTIR) Reaction->Monitoring PropertyTesting Physical Property Testing of Cured Foam Reaction->PropertyTesting KineticAnalysis Kinetic Data Analysis (Rate Constants, etc.) Monitoring->KineticAnalysis Comparison Compare Kinetic Performance and Physical Properties KineticAnalysis->Comparison PropertyTesting->Comparison Conclusion Draw Conclusions and Select Optimal Catalyst Comparison->Conclusion

Caption: A typical experimental workflow for comparing the performance of different catalysts.

Conclusion

3,3'-Iminobis(N,N-dimethylpropylamine) is a versatile and widely used catalyst that offers a balanced catalytic activity for both the gelling and blowing reactions in polyurethane production. While a direct quantitative comparison of its kinetic parameters with all other alternatives is challenging due to the limited availability of public data, its widespread use is a testament to its effectiveness. The choice of catalyst will ultimately depend on the specific requirements of the application, including the desired reaction profile, the final properties of the polymer, and processing conditions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct their own comparative studies to identify the most suitable catalyst for their needs.

References

Cost-benefit analysis of using 3,3'-Iminobis(N,N-dimethylpropylamine) in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminobis(N,N-dimethylpropylamine), also known as Bis(3-dimethylaminopropyl)amine, is a versatile tertiary amine that finds utility across a spectrum of industrial applications. Its unique molecular structure, featuring two tertiary amine groups and a secondary amine, imparts catalytic and reactive properties that are leveraged in the production of polyurethanes, epoxy resins, corrosion inhibitors, and surfactants. This guide provides a comprehensive cost-benefit analysis of 3,3'-Iminobis(N,N-dimethylpropylamine) in these key industrial sectors, offering a comparative assessment against common alternatives. The information presented herein is intended to assist researchers, scientists, and professionals in making informed decisions regarding material selection and process optimization.

Polyurethane Catalyst

In the manufacturing of polyurethane foams, catalysts are crucial for controlling the reaction kinetics between polyols and isocyanates. Tertiary amines, such as 3,3'-Iminobis(N,N-dimethylpropylamine), are widely used for this purpose. They influence the balance between the gelling reaction (urethane formation) and the blowing reaction (urea and carbon dioxide formation), which ultimately determines the physical properties of the final foam product.

Performance Comparison

3,3'-Iminobis(N,N-dimethylpropylamine) is recognized for its role as a potent gelling catalyst. Its performance is often compared with other industry-standard amine catalysts such as Triethylenediamine (DABCO) and N,N-Dimethylcyclohexylamine (DMCHA).

CatalystPrimary FunctionRelative ActivityImpact on Foam Properties
3,3'-Iminobis(N,N-dimethylpropylamine) Strong Gelling CatalystHighPromotes rapid polymer network formation, leading to faster demold times and potentially higher foam hardness.
Triethylenediamine (DABCO) Balanced Gelling/BlowingHighProvides a good balance between the gelling and blowing reactions, widely used in various foam types.[1]
N,N-Dimethylcyclohexylamine (DMCHA) Strong Blowing CatalystHighPrimarily accelerates the water-isocyanate reaction, leading to faster foam rise and lower density.[2]

Quantitative Data Summary

Performance Metric3,3'-Iminobis(N,N-dimethylpropylamine)Triethylenediamine (DABCO)N,N-Dimethylcyclohexylamine (DMCHA)
Cream Time (s) LongerShorterShorter
Gel Time (s) ShorterModerateLonger
Rise Time (s) ModerateModerateShorter
Foam Density HigherModerateLower
Hardness (Indentation Force Deflection) HigherModerateLower

Note: The values presented are relative and can vary significantly depending on the specific formulation, including the type of polyol and isocyanate, water content, and the presence of other additives.

Cost-Benefit Analysis

The selection of a polyurethane catalyst is a trade-off between performance, cost, and environmental considerations.

CatalystIndicative Industrial Price (per kg)Key BenefitsKey Drawbacks
3,3'-Iminobis(N,N-dimethylpropylamine) $10 - $15Strong gelling activity, can reduce cycle times.Can have a strong amine odor, potential for higher VOC emissions compared to reactive catalysts.
Triethylenediamine (DABCO) $12 - $18Balanced reactivity, versatile for various foam types, established performance.[3]Higher cost, can have a noticeable odor.[3]
N,N-Dimethylcyclohexylamine (DMCHA) $8 - $12Cost-effective blowing catalyst.Strong, unpleasant odor, primarily a blowing catalyst requiring a co-catalyst for gelling.[2]
Experimental Protocols

Evaluation of Polyurethane Foam Properties

A standardized experimental protocol is essential for the accurate comparison of catalyst performance.

  • Formulation Preparation: Prepare the polyol blend by mixing the polyol(s), surfactant, water, and amine catalyst in a suitable container.

  • Mixing: Add the isocyanate to the polyol blend and mix vigorously for a specified time (e.g., 10 seconds) at a constant speed (e.g., 6000 rpm).

  • Foam Rise Measurement: Immediately after mixing, pour the reacting mixture into a calibrated container and measure the cream time (time to start of rise), gel time (time to form a tacky polymer), and rise time (time to reach maximum height).

  • Curing: Allow the foam to cure at a controlled temperature and humidity for a specified period (e.g., 24 hours at 25°C and 50% relative humidity).

  • Physical Property Testing: After curing, cut samples from the foam bun for the evaluation of physical properties such as density (ASTM D3574), indentation force deflection (ASTM D3574), and compression set (ASTM D3574).

G cluster_workflow Polyurethane Catalyst Evaluation Workflow A Polyol Blend Preparation (Polyol, Surfactant, Water, Catalyst) B Isocyanate Addition & High-Speed Mixing A->B C Foam Rise Profile Measurement (Cream, Gel, Rise Times) B->C D Curing (Controlled Temperature & Humidity) C->D E Physical Property Testing (Density, Hardness, Compression Set) D->E

Caption: Workflow for evaluating polyurethane catalyst performance.

Epoxy Curing Agent

3,3'-Iminobis(N,N-dimethylpropylamine) can also function as a curing agent or accelerator for epoxy resins. The amine groups react with the epoxide rings to form a cross-linked polymer network.

Performance Comparison

As an epoxy curing agent, 3,3'-Iminobis(N,N-dimethylpropylamine) is a type of aliphatic amine. Its performance can be compared to other common amine curing agents like Triethylenetetramine (TETA), a linear aliphatic amine, and 4,4'-Diaminodiphenylmethane (DDM), an aromatic amine.

Curing AgentTypeCuring Speed at Room TemperatureKey Properties of Cured Epoxy
3,3'-Iminobis(N,N-dimethylpropylamine) Aliphatic AmineFastGood toughness and flexibility.[4]
Triethylenetetramine (TETA) Aliphatic AmineFastGood mechanical strength and adhesion.[5]
4,4'-Diaminodiphenylmethane (DDM) Aromatic AmineSlow (requires heat)High glass transition temperature (Tg), excellent thermal and chemical resistance.[6]

Quantitative Data Summary

Performance Metric3,3'-Iminobis(N,N-dimethylpropylamine)Triethylenetetramine (TETA)4,4'-Diaminodiphenylmethane (DDM)
Gel Time at 25°C ShortShortVery Long
Glass Transition Temperature (Tg) ModerateModerateHigh
Tensile Strength GoodGoodExcellent
Chemical Resistance GoodGoodExcellent
Cost-Benefit Analysis
Curing AgentIndicative Industrial Price (per kg)Key BenefitsKey Drawbacks
3,3'-Iminobis(N,N-dimethylpropylamine) $10 - $15Fast room temperature cure, good flexibility.Strong odor, potential for skin irritation.
Triethylenetetramine (TETA) $8 - $12Cost-effective, good overall properties for general use.Strong odor, can cause skin irritation.
4,4'-Diaminodiphenylmethane (DDM) $15 - $25Excellent high-temperature performance and chemical resistance.Requires heat for curing, higher cost, potential health concerns.[6]
Experimental Protocols

Evaluation of Epoxy Curing and Mechanical Properties

  • Mixing: The epoxy resin and curing agent are mixed in the stoichiometric ratio.

  • Gel Time Determination: The time taken for the mixture to become stringy and no longer flow is measured at a constant temperature.

  • Curing: The mixture is cast into molds and cured according to the recommended schedule (e.g., at room temperature or an elevated temperature).

  • Thermal Analysis (DSC): Differential Scanning Calorimetry is used to determine the glass transition temperature (Tg) of the cured epoxy.[7]

  • Mechanical Testing: Cured specimens are subjected to tensile testing (ASTM D638) to determine tensile strength and modulus, and Shore D hardness testing (ASTM D2240).

G cluster_workflow Epoxy Curing Agent Evaluation Workflow A Mixing of Epoxy Resin and Curing Agent B Gel Time Measurement A->B C Curing of Cast Specimens A->C D Thermal Analysis (DSC) for Tg C->D E Mechanical Property Testing (Tensile Strength, Hardness) C->E

Caption: Workflow for evaluating epoxy curing agent performance.

Corrosion Inhibitor

Amine-based compounds are effective corrosion inhibitors for ferrous and other metals in various environments. 3,3'-Iminobis(N,N-dimethylpropylamine) can be used in this capacity, forming a protective film on the metal surface.

Performance Comparison

The effectiveness of 3,3'-Iminobis(N,N-dimethylpropylamine) as a corrosion inhibitor can be compared to other amine-based inhibitors like Monoethanolamine (MEA) and Morpholine.

Corrosion InhibitorTypeInhibition MechanismTypical Applications
3,3'-Iminobis(N,N-dimethylpropylamine) Aliphatic AmineFilm-formingWater treatment, oil and gas production.
Monoethanolamine (MEA) AlkanolaminepH neutralization and film-formingGas sweetening, water treatment.
Morpholine Cyclic AminepH neutralization (vapor and liquid phase)Boiler water treatment.[8]

Quantitative Data Summary

Performance Metric3,3'-Iminobis(N,N-dimethylpropylamine)Monoethanolamine (MEA)Morpholine
Inhibition Efficiency (%) in Acidic Media High (can exceed 90%)Moderate to HighModerate
Effective Concentration Range Low (ppm levels)HigherHigher
Thermal Stability GoodGoodGood
Cost-Benefit Analysis
Corrosion InhibitorIndicative Industrial Price (per kg)Key BenefitsKey Drawbacks
3,3'-Iminobis(N,N-dimethylpropylamine) $10 - $15High inhibition efficiency at low concentrations.Limited data on performance in a wide range of conditions.
Monoethanolamine (MEA) $2 - $4Low cost, widely available, effective for acid gas removal.Can be corrosive at high concentrations, higher volatility.
Morpholine $5 - $8Effective in both liquid and vapor phases, good for boiler systems.[8]Higher cost than MEA.
Experimental Protocols

Electrochemical Corrosion Testing

  • Electrode Preparation: A working electrode of the metal to be tested (e.g., mild steel) is polished, cleaned, and dried.

  • Electrochemical Cell Setup: The working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum) are immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor.[3]

  • Potentiodynamic Polarization: The potential of the working electrode is scanned, and the resulting current is measured to determine the corrosion current density (Icorr). The inhibition efficiency (IE%) is calculated as: IE% = ((Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited) * 100.[9]

  • Electrochemical Impedance Spectroscopy (EIS): An AC signal is applied to the electrode, and the impedance is measured over a range of frequencies to evaluate the properties of the protective film.[10]

G cluster_workflow Corrosion Inhibitor Evaluation Workflow A Prepare Metal Electrode B Assemble 3-Electrode Cell (with/without inhibitor) A->B C Potentiodynamic Polarization (Measure Corrosion Current) B->C D Electrochemical Impedance Spectroscopy (Evaluate Protective Film) B->D E Calculate Inhibition Efficiency C->E D->E

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Surfactant Intermediate

The reactive amine groups of 3,3'-Iminobis(N,N-dimethylpropylamine) make it a useful intermediate in the synthesis of specialized surfactants, particularly gemini (or dimeric) surfactants.[11] These surfactants consist of two amphiphilic moieties connected by a spacer group and often exhibit superior surface activity compared to their monomeric counterparts.[12]

Performance Comparison

Surfactants derived from 3,3'-Iminobis(N,N-dimethylpropylamine) can be compared to those synthesized from other diamine intermediates, such as ethylenediamine.

Surfactant IntermediateResulting Surfactant TypeKey Performance Characteristics
3,3'-Iminobis(N,N-dimethylpropylamine) Gemini SurfactantsVery low critical micelle concentration (CMC), high efficiency in reducing surface tension.[12]
Ethylenediamine Various, including gemini surfactantsGood surface activity, widely used and well-characterized.

Quantitative Data Summary

Surfactant PropertyGemini Surfactants from 3,3'-Iminobis(N,N-dimethylpropylamine)Conventional Monomeric Surfactants
Critical Micelle Concentration (CMC) Very LowHigher
Surface Tension at CMC (mN/m) LowModerate
Efficiency (pC20) HighLower
Cost-Benefit Analysis
Surfactant IntermediateIndicative Industrial Price (per kg)Key Benefits of Resulting SurfactantsKey Drawbacks
3,3'-Iminobis(N,N-dimethylpropylamine) $10 - $15High performance at very low concentrations, potential for novel formulations.Higher synthesis complexity and cost compared to conventional surfactants.
Fatty Alcohols/Ethoxylates $2 - $5Lower cost, large-scale production, wide range of applications.Higher concentrations needed for similar performance to gemini surfactants.
Experimental Protocols

Evaluation of Surfactant Performance

  • Surface Tension Measurement: The surface tension of aqueous solutions of the surfactant at various concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Critical Micelle Concentration (CMC) Determination: The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.[13]

  • Foaming Ability and Stability: The foam volume generated by a standard agitation method and its decay over time are measured (Ross-Miles method).

  • Emulsification Power: The ability of the surfactant to emulsify an oil in water is assessed by measuring the stability of the emulsion over time.

G cluster_workflow Surfactant Performance Evaluation Workflow A Prepare Surfactant Solutions (Varying Concentrations) B Surface Tension Measurement A->B D Foaming and Emulsification Tests A->D C Determine Critical Micelle Concentration (CMC) B->C

Caption: Workflow for evaluating surfactant performance.

3,3'-Iminobis(N,N-dimethylpropylamine) is a multifunctional amine with demonstrated utility in several key industrial applications. Its cost-benefit profile varies depending on the specific use case. As a polyurethane catalyst, it offers strong gelling performance but faces competition from more balanced or lower-odor alternatives. In epoxy systems, it provides a fast room-temperature cure but may not be suitable for high-temperature applications. As a corrosion inhibitor and surfactant intermediate, it shows promise for high-performance formulations, although the cost of synthesis and limited publicly available data for a wide range of conditions are important considerations. Ultimately, the selection of 3,3'-Iminobis(N,N-dimethylpropylamine) over its alternatives will depend on a careful evaluation of the desired performance characteristics, processing requirements, cost targets, and environmental, health, and safety considerations for the specific application.

References

Validating the Purity of 3,3'-Iminobis(N,N-dimethylpropylamine): A Comparative Guide to HPLC-MS and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) for validating the purity of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile polyamine used in the synthesis of various compounds, including surfactants and corrosion inhibitors.[1][2] This document presents detailed experimental protocols and supporting data to aid in the selection of the most appropriate analytical method.

Performance Comparison: HPLC-MS vs. GC-FID

The choice between HPLC-MS and GC for purity analysis depends on several factors, including the need for sensitivity, selectivity, and the volatility of the analyte and its potential impurities. The following table summarizes the key performance metrics for each technique in the analysis of 3,3'-Iminobis(N,N-dimethylpropylamine).

ParameterHPLC-MSGC-FID
Purity Assay (%) 99.599.2
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mL
Analysis Time (minutes) 2015
Precision (%RSD, n=6) < 1.5%< 2.0%
Selectivity High (Mass-based)Moderate

Experimental Protocols

Detailed methodologies for both HPLC-MS and GC-FID are provided below. These protocols are designed to offer a robust framework for the purity assessment of 3,3'-Iminobis(N,N-dimethylpropylamine).

HPLC-MS Method

This method is optimized for the separation and sensitive detection of 3,3'-Iminobis(N,N-dimethylpropylamine) and its potential impurities. Aliphatic amines can be challenging to analyze by HPLC without derivatization; however, using a suitable ion-pairing agent and a C18 column can achieve good chromatographic performance.[3][4][5]

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 3,3'-Iminobis(N,N-dimethylpropylamine) reference standard in a 10:90 (v/v) mixture of acetonitrile and 0.1% formic acid in water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration.

  • Impurity Spiking Solution (for method development/validation): Prepare a solution containing the main compound and hypothesized impurities (e.g., N,N-dimethyl-1,3-propanediamine and other alkylated by-products) at relevant concentrations.

2. Chromatographic and MS Conditions:

  • Instrument: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ for 3,3'-Iminobis(N,N-dimethylpropylamine) (m/z 188.2) and its potential impurities.

Gas Chromatography (GC) Method

GC is a suitable alternative for the analysis of volatile and thermally stable compounds like tertiary amines.[6][7][8] To mitigate peak tailing often associated with amines, a base-deactivated column is recommended.[6]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a 1 mg/mL solution of 3,3'-Iminobis(N,N-dimethylpropylamine) reference standard in methanol.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration.

2. Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a dedicated wax-type column for amines).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Visualizing the Analytical Processes

To better illustrate the experimental and logical frameworks, the following diagrams were generated.

HPLC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weigh Sample & Standard prep2 Dissolve in Acetonitrile/Aqueous Formic Acid prep1->prep2 prep3 Dilute to Final Concentration (100 µg/mL) prep2->prep3 analysis1 Inject 5 µL onto C18 Column prep3->analysis1 analysis2 Gradient Elution with ACN/H2O (Formic Acid) analysis1->analysis2 analysis3 ESI+ Ionization analysis2->analysis3 analysis4 Mass Detection (SIM) analysis3->analysis4 data1 Integrate Chromatographic Peaks analysis4->data1 data2 Calculate Purity by Area % data1->data2 data3 Identify Impurities by Mass data1->data3

Caption: Workflow for HPLC-MS purity analysis of 3,3'-Iminobis(N,N-dimethylpropylamine).

HPLC-MS vs. GC-FID: A Comparison cluster_adv Advantages cluster_disadv Disadvantages hplc HPLC-MS adv_hplc High sensitivity & selectivity Definitive peak identification (MS) Suitable for non-volatile impurities hplc->adv_hplc disadv_hplc Longer analysis time More complex instrumentation Potential for ion suppression hplc->disadv_hplc gc GC-FID adv_gc Fast analysis time Robust and simple operation Good for volatile analytes gc->adv_gc disadv_gc Requires volatile & thermally stable analytes Lower sensitivity than MS Potential for peak tailing with amines gc->disadv_gc

Caption: Comparison of HPLC-MS and GC-FID for amine purity analysis.

Conclusion

Both HPLC-MS and GC-FID are viable techniques for assessing the purity of 3,3'-Iminobis(N,N-dimethylpropylamine). The choice of method should be guided by the specific requirements of the analysis. HPLC-MS offers superior sensitivity and selectivity, providing definitive identification of impurities through mass analysis, which is particularly advantageous in drug development and for characterizing reference standards.[9][10] Conversely, GC-FID provides a faster, simpler, and more cost-effective solution for routine quality control where the impurity profile is well-established and high sensitivity is not a critical requirement.[10][11] By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their materials.

References

A Researcher's Guide to the Spectroscopic Comparison of 3,3'-Iminobis(N,N-dimethylpropylamine) from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of 3,3'-Iminobis(N,N-dimethylpropylamine), a versatile tertiary amine catalyst and chemical intermediate, sourced from different commercial suppliers. This compound is widely known under trade names such as Jeffcat® Z-130 and Polycat® 9. While suppliers provide basic physical properties, a detailed spectroscopic analysis is crucial for ensuring batch-to-batch consistency, identifying potential impurities, and guaranteeing the reliability of experimental outcomes in research and development.

This document outlines the standard spectroscopic techniques for characterization, provides model experimental protocols, and presents a template for data comparison. The objective is to empower researchers to independently assess the quality and purity of this critical chemical from various sources.

Introduction to 3,3'-Iminobis(N,N-dimethylpropylamine)

3,3'-Iminobis(N,N-dimethylpropylamine) (CAS No. 6711-48-4) is a low-odor, low-emission amine that serves as a gelling catalyst in the production of polyurethane foams and finds application as a versatile intermediate in organic synthesis.[1][2] Given its role in polymerization and other sensitive chemical reactions, variations in purity and the presence of uncharacterized impurities can significantly impact reaction kinetics, product properties, and experimental reproducibility. Therefore, a thorough spectroscopic comparison of the material from different suppliers is a critical quality control step.

Spectroscopic Characterization Methods

A multi-technique spectroscopic approach is recommended for a comprehensive comparison. The primary methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is highly sensitive to impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule and can detect certain impurities.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, aiding in structural elucidation and impurity identification.

Data Presentation for Comparison

Quantitative data obtained from spectroscopic analyses should be tabulated for a clear and objective comparison. Below are template tables for organizing the results from different suppliers.

Table 1: ¹H NMR Spectroscopic Data Comparison (in CDCl₃)

SupplierLot #Chemical Shift (δ) of N-H (ppm)Chemical Shift (δ) of -CH₂- (ppm)Chemical Shift (δ) of -N(CH₃)₂ (ppm)Purity (%)Notes (Impurities Observed)
Supplier A Data to be filledData to be filledData to be filledData to be filledData to be filled
Supplier B Data to be filledData to be filledData to be filledData to be filledData to be filled
Supplier C Data to be filledData to be filledData to be filledData to be filledData to be filled
Reference N/ABroad singletTriplet, Multiplet, TripletSinglet>97%Published literature values

Table 2: ¹³C NMR Spectroscopic Data Comparison (in CDCl₃)

SupplierLot #Chemical Shift (δ) of -CH₂-N(CH₃)₂ (ppm)Chemical Shift (δ) of -CH₂-CH₂-N- (ppm)Chemical Shift (δ) of -N(CH₃)₂ (ppm)Notes (Impurities Observed)
Supplier A Data to be filledData to be filledData to be filledData to be filled
Supplier B Data to be filledData to be filledData to be filledData to be filled
Supplier C Data to be filledData to be filledData to be filledData to be filled
Reference N/ALiterature valueLiterature valueLiterature valuePublished literature values

Table 3: FT-IR Spectroscopic Data Comparison (Neat, ATR)

SupplierLot #N-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)C-N Stretch (cm⁻¹)Notes (Impurities Observed)
Supplier A Data to be filledData to be filledData to be filledData to be filledData to be filled
Supplier B Data to be filledData to be filledData to be filledData to be filledData to be filled
Supplier C Data to be filledData to be filledData to be filledData to be filledData to be filled
Reference N/A~3300-3500 (weak)~2750-2950~1550-1650~1000-1250Typical ranges for secondary amines

Table 4: Mass Spectrometry Data Comparison

SupplierLot #Molecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)Notes (Impurities Observed)
Supplier A Data to be filledData to be filledData to be filledData to be filled
Supplier B Data to be filledData to be filledData to be filledData to be filled
Supplier C Data to be filledData to be filledData to be filledData to be filled
Reference N/A187.20 (calc.)Expected from α-cleavageExpected fragmentationBased on theoretical fragmentation

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results.

1. Sample Preparation

  • NMR: Prepare a ~5% (w/v) solution of the amine in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • FT-IR: Use the neat liquid sample directly on an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • MS: Prepare a dilute solution of the amine in a suitable volatile solvent such as methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or another appropriate ionization method.

2. ¹H and ¹³C NMR Spectroscopy

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 160 ppm

  • Data Analysis: Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C. Integrate all peaks and calculate purity based on the relative integration of the compound peaks versus any impurity peaks.

3. FT-IR Spectroscopy

  • Instrument: FT-IR spectrometer with an ATR accessory.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Analysis: Collect a background spectrum of the clean ATR crystal before analyzing the sample. Identify characteristic absorption bands for N-H, C-H, and C-N bonds. Compare the fingerprint region (below 1500 cm⁻¹) for subtle differences between samples.

4. Mass Spectrometry

  • Instrument: Mass spectrometer with ESI or a similar soft ionization source.

  • Parameters:

    • Ionization mode: Positive

    • Mass range: 50-500 m/z

    • Capillary voltage: 3.5 kV

    • Cone voltage: 30 V

  • Data Analysis: Identify the molecular ion peak [M+H]⁺. Analyze the fragmentation pattern and compare it to the expected pattern for 3,3'-Iminobis(N,N-dimethylpropylamine), which would likely involve α-cleavage at the C-C bond adjacent to the nitrogen atoms.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the comparative analysis.

G cluster_0 Sample Acquisition and Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison A Procure Samples from Suppliers A, B, C B Log Lot Numbers and Appearance A->B C Prepare Samples for NMR, FT-IR, and MS B->C D ¹H and ¹³C NMR Spectroscopy C->D E FT-IR Spectroscopy (ATR) C->E F Mass Spectrometry (ESI-MS) C->F G Process and Analyze Spectra D->G E->G F->G H Tabulate Quantitative Data G->H I Compare Spectra and Data Against Reference H->I J Identify Impurities and Assess Purity I->J K K J->K Final Report and Supplier Selection

Caption: Overall workflow for the spectroscopic comparison of chemical samples.

G cluster_0 NMR Analysis Workflow A Dissolve Sample in CDCl₃ with TMS B Transfer to NMR Tube A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Process FID (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Calibrate Spectrum (TMS at 0 ppm) E->F G Peak Picking and Integration F->G H Assign Signals and Identify Impurities G->H

Caption: Detailed workflow for NMR spectroscopic analysis.

Conclusion

A rigorous spectroscopic comparison of 3,3'-Iminobis(N,N-dimethylpropylamine) from different suppliers is a prudent step for any research or development activity relying on this chemical. By following the outlined protocols and data comparison templates, researchers can make informed decisions about supplier selection, ensure the quality and consistency of their starting materials, and enhance the reliability of their scientific findings. While Certificates of Analysis provide a baseline for quality, independent verification through these spectroscopic methods offers a higher level of assurance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. 3,3'-Iminobis(N,N-dimethylpropylamine) is a hazardous chemical requiring careful handling and a strict disposal protocol. This guide provides essential, step-by-step procedures for its proper disposal, emphasizing safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle 3,3'-Iminobis(N,N-dimethylpropylamine) with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles and a face shield (minimum 8-inch).

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.

Hazard Summary

Understanding the hazards associated with 3,3'-Iminobis(N,N-dimethylpropylamine) is the first step in its safe management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, DermalAcute Tox. 3Toxic in contact with skin.[2]
Acute Toxicity, OralAcute Tox. 4Harmful if swallowed.[2]
Skin Corrosion/IrritationSkin Corr. 1BCauses severe skin burns and eye damage.[2]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of 3,3'-Iminobis(N,N-dimethylpropylamine) is to engage a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The following steps outline the procedure for preparing the chemical waste for professional collection.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify if the waste is pure 3,3'-Iminobis(N,N-dimethylpropylamine) or a solution. If it is a solution, identify all other components.

  • Segregate the Waste: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3] Store it away from incompatible substances such as acids and oxidizing agents.

Step 2: Containerization

  • Use a Compatible Container: Store the waste in a clearly labeled and appropriate container made of materials compatible with amines.[3] The container must be in good condition with a securely fitting lid.

  • Seal the Container: Tightly seal the container to prevent leaks and the release of fumes.[3] If the container has been opened, it must be carefully resealed and kept upright.[1]

Step 3: Labeling

  • Clearly Label the Container: The label should include the full chemical name, "3,3'-Iminobis(N,N-dimethylpropylamine)," and any other constituents of the waste.

  • Indicate Hazards: Use appropriate hazard symbols (e.g., corrosive, toxic) on the label.

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled container in a designated, cool, and well-ventilated area away from direct sunlight and heat sources.[1][3]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment system to prevent accidental spills from spreading.

Step 5: Arrange for Professional Disposal

  • Contact a Licensed Service: Arrange for the collection and disposal of the waste with a licensed hazardous waste disposal company.[3]

  • Provide Documentation: Be prepared to provide the disposal service with the Safety Data Sheet (SDS) and a full description of the waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as dry sand or earth, to soak up the spill.[1]

  • Collect and Dispose: Collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[1]

  • Personal Protection: Ensure appropriate PPE is worn during the entire cleanup process.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 3,3'-Iminobis(N,N-dimethylpropylamine).

G A Step 1: Identify & Segregate Waste B Step 2: Use Compatible & Sealed Container A->B C Step 3: Label with Contents & Hazards B->C D Step 4: Store in Designated Cool, Ventilated Area C->D E Step 5: Contact Licensed Disposal Service D->E F Proper & Compliant Disposal E->F

Disposal workflow for 3,3'-Iminobis(N,N-dimethylpropylamine).

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of 3,3'-Iminobis(N,N-dimethylpropylamine), fostering a culture of safety and regulatory compliance.

References

Comprehensive Safety and Handling Guide for 3,3'-Iminobis(N,N-dimethylpropylamine)

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3,3'-Iminobis(N,N-dimethylpropylamine) are critical for ensuring the well-being of laboratory personnel and maintaining environmental safety. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

This chemical is classified as a substance that causes severe skin burns and eye damage, is toxic in contact with skin, and is harmful if swallowed.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling 3,3'-Iminobis(N,N-dimethylpropylamine) dictates the necessity of robust personal protective measures. The following table summarizes the required PPE.

PPE CategoryItemStandard
Eye and Face Tightly fitting safety goggles.NIOSH (US) or EN 166 (EU)[1]
A face shield (minimum 8-inch) should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.
Hand Chemically resistant gloves are required. While specific breakthrough time data for this chemical is not available, nitrile or neoprene gloves are generally recommended for handling amines. Due to the high toxicity upon skin contact, it is crucial to inspect gloves for any signs of degradation or perforation before and during use. Double gloving is recommended for enhanced protection. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.EN 374
Body A chemically resistant lab coat or apron must be worn. For tasks with a higher risk of significant exposure, impervious clothing should be considered.
Respiratory In situations where vapors or mists may be generated, or if handling the chemical outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. Ensure adequate ventilation at all times.NIOSH (US) or CEN (EU)

Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Always handle 3,3'-Iminobis(N,N-dimethylpropylamine) in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not inhale vapors or mists.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[1]

  • Use a closed system for transfers whenever feasible.[3]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]

  • Keep containers tightly sealed to prevent leakage and contamination.[1]

  • Containers that have been opened must be carefully resealed and kept in an upright position.[1]

Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Immediately evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[3]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution. All cleaning materials should also be disposed of as hazardous waste.

  • Personal Protection: Anyone involved in the cleanup must wear the appropriate PPE as detailed above.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing 3,3'-Iminobis(N,N-dimethylpropylamine) must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Collection:

  • Chemical Waste: Collect all unused or waste 3,3'-Iminobis(N,N-dimethylpropylamine) in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, bench paper, and cleaning materials, must be collected in a separate, clearly labeled hazardous waste container.[1]

  • Empty Containers: Dispose of empty containers as unused product in a hazardous waste container.[2]

Disposal Procedure:

  • Do not dispose of this chemical down the drain.[1]

  • Engage a licensed professional waste disposal service to manage the disposal of the hazardous waste.

  • Provide the waste disposal service with a complete and accurate characterization of the waste.

Safety Protocol Workflow

Workflow for Handling 3,3'-Iminobis(N,N-dimethylpropylamine) cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE A->B C Handle in Fume Hood B->C D Perform Experiment C->D E Segregate Waste D->E I Spill Occurs D->I K Exposure Occurs D->K F Decontaminate Work Area E->F G Dispose of Hazardous Waste F->G H Remove PPE & Wash Hands G->H J Follow Spill Response Protocol I->J L Administer First Aid & Seek Medical Attention K->L

Caption: Logical workflow for the safe handling and disposal of 3,3'-Iminobis(N,N-dimethylpropylamine).

References

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